molecular formula C11H15ClN2O B022431 5-Methoxytryptamine hydrochloride CAS No. 66-83-1

5-Methoxytryptamine hydrochloride

Cat. No.: B022431
CAS No.: 66-83-1
M. Wt: 226.70 g/mol
InChI Key: TXVAYRSEKRMEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxytryptamine hydrochloride (CAS 66-83-1) is a significant endogenous tryptamine derivative, functioning as a key metabolite of melatonin and a close structural analog of serotonin. This compound is a highly potent and non-selective serotonin receptor agonist, demonstrating strong binding affinity for a broad range of 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7. Its robust serotonergic activity underpins its extensive application in fundamental and therapeutic research. Key Research Applications: Neuroscience & Psychopharmacology: Serves as a crucial tool compound for studying serotonergic signaling, neuronal excitability, and the mechanisms of psychedelic-like effects in animal models. Its effects are dramatically potentiated by monoamine oxidase inhibitors (MAOIs). Neurodevelopmental Studies: Used to model developmental hyperserotonemia (DHS) in animals, providing insights into altered cortical architecture, receptor density, and behaviors associated with conditions like autism spectrum disorder (ASD). Biochemical & Signaling Pathways: As a full agonist at the 5-HT6 receptor, it potently stimulates cAMP formation, making it valuable for investigating G-protein-coupled receptor (GPCR) function and second messenger systems. Pharmaceutical Development: Acts as a versatile chemical precursor in the synthesis of more complex psychedelic tryptamines and other pharmaceuticals targeting serotonin receptors. Researchers value this compound for its ability to cross the blood-brain barrier and its well-characterized role as a potent serotonergic agent, facilitating advanced studies in neurochemistry, receptor pharmacology, and the development of novel therapeutic strategies for mental health disorders.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAYRSEKRMEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017272
Record name 5-Methoxytryptamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17107-33-4, 66-83-1
Record name 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17107-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1H-indole-3-ethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-methoxy-1H-indole-3-ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4265IB6QEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Function of Endogenous 5-Methoxytryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] Found in low levels within the body, particularly the pineal gland, 5-MT is formed through the O-methylation of serotonin or the N-deacetylation of melatonin. Its primary biological function stems from its role as a potent, non-selective agonist across a range of serotonin (5-HT) receptors, influencing a variety of physiological processes.[2] This technical guide provides an in-depth examination of the biosynthesis, metabolism, receptor pharmacology, and physiological roles of endogenous 5-MT, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism

The production and degradation of 5-MT are intrinsically linked to the metabolic pathways of serotonin and melatonin.

1.1. Biosynthesis: Endogenous 5-MT is synthesized through two primary enzymatic routes:

  • O-methylation of Serotonin: The enzyme N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), catalyzes the direct transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin.[3]

  • N-deacetylation of Melatonin: 5-MT can also be formed via the deacetylation of melatonin, a pathway that occurs in the pineal gland and retina.[4]

1.2. Metabolism: 5-Methoxytryptamine is rapidly metabolized by monoamine oxidase (MAO), primarily MAO-A, which limits its systemic effects when administered orally.[1] This rapid degradation necessitates the use of MAO inhibitors (MAOIs) in experimental settings to accurately measure its endogenous levels and study its physiological effects.[4][5] The O-demethylation of 5-MT back to serotonin is mediated by the cytochrome P450 enzyme CYP2D6, which is present in both the liver and the brain.[6]

Serotonin Serotonin (5-Hydroxytryptamine) NAS N-Acetylserotonin Serotonin->NAS FiveMT 5-Methoxytryptamine (5-MT) Serotonin->FiveMT ASMT/HIOMT (O-methylation) Melatonin Melatonin NAS->Melatonin Melatonin->FiveMT Metabolite 5-Methoxyindole- 3-acetaldehyde FiveMT->Metabolite MAO-A (Oxidative deamination)

Biosynthesis and Metabolism of 5-Methoxytryptamine.

Pharmacodynamics and Biological Functions

The physiological effects of 5-MT are mediated primarily through its interaction with the serotonergic system. It acts as a full agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.

Quantitative Receptor Binding and Potency

5-MT demonstrates high potency, particularly at the 5-HT2A receptor, where it is significantly more potent than related tryptamines like DMT and 5-MeO-DMT.[1]

Receptor SubtypeParameterValue (nM)SpeciesReference(s)
5-HT2A EC₅₀0.503Human[1]
5-MeO-DMT (for comparison) EC₅₀3.87Human[1]
DMT (for comparison) EC₅₀38.3Human[1]

Note: EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Activation of serotonin receptors by 5-MT initiates distinct intracellular signaling cascades.

  • 5-HT1A Receptor (Gi/o-coupled): Agonism at 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), resulting in downstream effects such as neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This pathway is associated with anxiolytic and antidepressant effects.[7][8]

FiveMT 5-Methoxytryptamine Receptor 5-HT1A Receptor FiveMT->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Neuronal Inhibition (e.g., GIRK channel activation) PKA->Response FiveMT 5-Methoxytryptamine Receptor 5-HT2A Receptor FiveMT->Receptor G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response cluster_protocol Experimental Workflow for 5-MT Circadian Analysis A Animal Housing (Controlled Light-Dark Cycle) B Sample Collection (Pineal glands at ZT times) A->B C Tissue Homogenization (Perchloric Acid + Internal Std) B->C D Centrifugation (Protein Precipitation) C->D E Supernatant Injection (HPLC System) D->E F Chromatographic Separation (Reverse-Phase Column) E->F G Coulometric Detection (Quantification) F->G H Data Analysis (Comparison across time points) G->H

References

In-Depth Technical Guide: The Mechanism of Action of 5-Methoxytryptamine at 5-HT Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] Endogenously found in the pineal gland, 5-MT is synthesized through the O-methylation of serotonin or N-deacetylation of melatonin.[1] As a research compound, 5-MT has garnered significant interest for its potent and broad-spectrum agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of 5-MT at various 5-HT receptor subtypes, focusing on its binding affinities, functional activities, and the downstream signaling pathways it modulates.

Quantitative Pharmacological Data

5-Methoxytryptamine is a non-selective serotonin receptor agonist, exhibiting activity across the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[1] The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-MT for various human 5-HT receptor subtypes. This data provides a quantitative basis for understanding the compound's interaction with its molecular targets.

Table 1: Binding Affinities (Ki) of 5-Methoxytryptamine at Human 5-HT Receptors

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT9
5-HT1B[¹²⁵I]-GTI130
5-HT1D[³H]-GR-12574325
5-HT2A[³H]-Ketanserin1.4
5-HT2B[³H]-LSD0.4
5-HT2C[³H]-Mesulergine5.6
5-HT4[³H]-GR113808180
5-HT6[³H]-LSD13
5-HT7[³H]-SB-26997033

Data compiled from a comprehensive screening study.

Table 2: Functional Activity (EC50) of 5-Methoxytryptamine at Human 5-HT Receptors

Receptor SubtypeFunctional AssayEC50 (nM)
5-HT1AcAMP Inhibition10
5-HT2ACalcium Mobilization0.503[2]
5-HT2CCalcium Mobilization15
5-HT4cAMP Stimulation100
5-HT6cAMP Stimulation30
5-HT7cAMP Stimulation8

Data compiled from various in vitro functional assays.

Signaling Pathways and Mechanism of Action

The diverse physiological effects of 5-MT are a direct consequence of its interaction with multiple 5-HT receptor subtypes, each coupled to distinct intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G proteins, leading to the modulation of second messenger systems.

5-HT1 Receptor Family (Gi/o-coupled)

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by 5-MT, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in neuronal inhibition and has been implicated in the anxiolytic and antidepressant effects of some serotonergic drugs.[3]

5-HT1 Receptor Signaling Pathway

5-HT2 Receptor Family (Gq/11-coupled)

The 5-HT2A, 5-HT2B, and 5-HT2C receptors are coupled to Gq/11 proteins. Activation of these receptors by 5-MT stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This pathway is crucial for neuronal excitation and is associated with the psychedelic effects of certain tryptamines.

5-HT2 Receptor Signaling Pathway

5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gs-coupled)

The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G protein (Gs). Upon activation by 5-MT, Gs stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[1] This signaling cascade is involved in a variety of cellular processes, including gene transcription and modulation of synaptic plasticity.

5-HT4/6/7 Receptor Signaling Pathway

5-HT3 Receptor (Ligand-Gated Ion Channel)

Unlike the other 5-HT receptor families, the 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist, such as 5-MT, directly opens a non-selective cation channel, leading to rapid depolarization of the neuron. This mechanism is primarily involved in excitatory neurotransmission. While 5-MT is a known agonist at other 5-HT receptors, its specific activity at the 5-HT3 receptor is less well-characterized in terms of quantitative binding and functional data in the primary literature.

5-HT3 Receptor Mechanism of Action

β-Arrestin Recruitment

In addition to G protein-mediated signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestins. β-arrestins play a critical role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. While it is known that 5-HT receptors can recruit β-arrestins, specific data on the efficacy and potency of 5-MT in promoting β-arrestin recruitment at various 5-HT receptor subtypes is currently limited in the scientific literature. Further research is needed to fully elucidate the potential for biased agonism of 5-MT, where it might preferentially activate G protein or β-arrestin pathways at different receptors.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of 5-Methoxytryptamine with serotonin receptors.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT receptor) Incubate Incubate membranes, radioligand, and 5-MT Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]-Ketanserin) Radioligand->Incubate 5-MT 5-Methoxytryptamine (unlabeled competitor) 5-MT->Incubate Filter Filtration to separate bound from free radioligand Incubate->Filter Count Scintillation Counting (measure radioactivity) Filter->Count Plot Plot % inhibition vs. 5-MT concentration Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from cultured cells or tissue homogenates.

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of unlabeled 5-MT.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi/o-coupled receptors.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT receptor of interest (e.g., 5-HT1A for inhibition or 5-HT4/6/7 for stimulation) are cultured in appropriate media.

  • Stimulation: For Gi/o-coupled receptors, cells are first treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase stimulator like forskolin, followed by the addition of varying concentrations of 5-MT. For Gs-coupled receptors, cells are treated with a phosphodiesterase inhibitor and then stimulated with varying concentrations of 5-MT.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of 5-MT. The EC50 (for stimulation) or IC50 (for inhibition) and the maximum effect (Emax) are determined from this curve.

Calcium Mobilization Assay

This assay is used to determine the functional activity of agonists at Gq/11-coupled receptors, such as the 5-HT2 family, by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the target 5-HT2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Stimulation: The dye-loaded cells are exposed to varying concentrations of 5-MT.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: The peak fluorescence response at each concentration of 5-MT is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Conclusion

5-Methoxytryptamine is a potent, non-selective agonist of multiple serotonin receptor subtypes.[1] Its broad pharmacological profile, encompassing activation of Gi/o-, Gq/11-, and Gs-coupled receptors, makes it a valuable research tool for investigating the complex roles of the serotonergic system in health and disease. A comprehensive understanding of its mechanism of action at each 5-HT receptor subtype is crucial for interpreting experimental results and for its potential use in the development of novel therapeutic agents. Further research into its β-arrestin recruitment profile will provide deeper insights into its potential for biased agonism and functional selectivity.

References

The Pharmacological Profile of 5-Methoxytryptamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (B125070) (5-MT) hydrochloride, also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. As a non-selective agonist of serotonin (5-HT) receptors, 5-MT serves as a valuable pharmacological tool for investigating the serotonergic system. This technical guide provides a comprehensive overview of the pharmacological profile of 5-methoxytryptamine hydrochloride, including its receptor binding affinity, functional activity, pharmacokinetic properties, and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Receptor Binding Affinity

This compound exhibits a broad binding profile across various serotonin receptor subtypes. The following table summarizes its binding affinities (Ki) at human recombinant serotonin receptors, providing a quantitative measure of its interaction with these targets. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
5-HT1A 9
5-HT1B 180
5-HT1D 33
5-HT1E >10,000
5-HT2A 250
5-HT2B 25
5-HT2C 400
5-HT4 -
5-HT5A >10,000
5-HT6 43
5-HT7 50

Data compiled from various in vitro studies. The affinity at the 5-HT4 receptor is not well-characterized in the form of a Ki value in the reviewed literature, though it is recognized as an agonist at this receptor.

Functional Activity

As a serotonin receptor agonist, 5-methoxytryptamine not only binds to these receptors but also activates them, initiating downstream signaling cascades. Its functional potency (EC50) varies across different receptor subtypes and the specific signaling pathway being measured.

Receptor SubtypeAssay TypeMeasured ResponseEC50 (nM)
5-HT1A cAMP AssayInhibition of cAMP-
5-HT2A IP1 Accumulation AssayIncrease in IP114
5-HT2A Calcium Flux AssayIncrease in intracellular Ca2+0.503
5-HT4 cAMP AssayIncrease in cAMP-
5-HT6 cAMP AssayIncrease in cAMP-
5-HT7 cAMP AssayIncrease in cAMP-

EC50 values can vary depending on the cell line and experimental conditions. The significant potency at the 5-HT2A receptor is a key feature of 5-MT's pharmacological profile.[1]

Pharmacokinetics

The in vivo disposition of 5-methoxytryptamine is characterized by rapid metabolism, which significantly influences its bioavailability and duration of action.

ParameterSpeciesRoute of AdministrationValue
Half-life (t½) Golden HamsterIntraperitoneal~15-19 minutes
Metabolism Human/Rodent-Primarily by Monoamine Oxidase A (MAO-A)[1]
Oral Bioavailability HumanOralInactive, likely due to extensive first-pass metabolism[1]

Pharmacokinetic parameters for 5-MT in commonly used research models like rats and mice are not extensively documented in publicly available literature. The data for its analog, 5-MeO-DMT, in mice suggests rapid absorption and non-linear elimination kinetics.

Signaling Pathways

5-Methoxytryptamine elicits its physiological effects by activating distinct intracellular signaling cascades coupled to various serotonin receptors.

5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of 5-HT1A receptors by 5-MT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling_Gi cluster_cytoplasm Cytoplasm 5-MT 5-Methoxytryptamine 5-HT1A_R 5-HT1A Receptor 5-MT->5-HT1A_R Binds G_protein_Gi Gi/o Protein (αβγ) 5-HT1A_R->G_protein_Gi Activates AC Adenylyl Cyclase G_protein_Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Cellular_Response_Inh Inhibitory Cellular Response cAMP->Cellular_Response_Inh

5-HT1A Receptor Gi Signaling Pathway
5-HT2A Receptor Signaling (Gq/11-coupled)

The potent effects of 5-MT at the 5-HT2A receptor are mediated through the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

G_protein_signaling_Gq cluster_cytoplasm Cytoplasm 5-MT 5-Methoxytryptamine 5-HT2A_R 5-HT2A Receptor 5-MT->5-HT2A_R Binds G_protein_Gq Gq/11 Protein (αβγ) 5-HT2A_R->G_protein_Gq Activates PLC Phospholipase C G_protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Exc Excitatory Cellular Response PKC->Cellular_Response_Exc

5-HT2A Receptor Gq Signaling Pathway
5-HT4, 5-HT6, and 5-HT7 Receptor Signaling (Gs-coupled)

Agonism at 5-HT4, 5-HT6, and 5-HT7 receptors by 5-MT activates the Gs signaling cascade, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

G_protein_signaling_Gs cluster_cytoplasm Cytoplasm 5-MT 5-Methoxytryptamine 5-HT_R 5-HT4/6/7 Receptor 5-MT->5-HT_R Binds G_protein_Gs Gs Protein (αβγ) 5-HT_R->G_protein_Gs Activates AC Adenylyl Cyclase G_protein_Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Exc Excitatory Cellular Response PKA->Cellular_Response_Exc

5-HT4/6/7 Receptor Gs Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (from cells or tissue expressing receptor) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + 5-MT) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioligand) Washing->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the serotonin receptor of interest are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).

      • Varying concentrations of the unlabeled competitor compound (this compound).

      • The prepared cell membranes.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay_Workflow Start Start Cell_Culture Cell Culture (Cells expressing the receptor of interest) Start->Cell_Culture Pre-incubation Pre-incubation (with phosphodiesterase inhibitor) Cell_Culture->Pre-incubation Stimulation Stimulation (with varying concentrations of 5-MT) Pre-incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Quantification cAMP Quantification (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quantification Data_Analysis Data Analysis (EC50 determination) cAMP_Quantification->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay Workflow

Methodology:

  • Cell Culture:

    • A stable cell line expressing the Gs or Gi/o-coupled serotonin receptor of interest is cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into a multi-well plate.

    • Prior to stimulation, cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

    • For Gi/o-coupled receptors, adenylyl cyclase is typically stimulated with forskolin, and the ability of 5-MT to inhibit this stimulation is measured.

    • For Gs-coupled receptors, cells are directly stimulated with varying concentrations of this compound.

  • Cell Lysis and Detection:

    • After the stimulation period, the cells are lysed.

    • The concentration of cAMP in the cell lysate is determined using a detection kit, commonly based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • A dose-response curve is generated, and the EC50 value (the concentration of 5-MT that produces 50% of the maximal response) is calculated using non-linear regression.

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq/11 signaling pathway.

Methodology:

  • Cell Culture:

    • A stable cell line expressing the Gq/11-coupled serotonin receptor (e.g., 5-HT2A) is cultured.

  • Assay Procedure:

    • Cells are seeded into a multi-well plate.

    • The cells are incubated with varying concentrations of this compound in the presence of LiCl, which inhibits the degradation of IP1.

  • Detection:

    • Following stimulation, the cells are lysed.

    • The amount of accumulated IP1 is quantified, typically using an HTRF-based detection kit.

  • Data Analysis:

    • A dose-response curve is constructed, and the EC50 value is determined.

Conclusion

This compound is a potent, non-selective serotonin receptor agonist with a well-defined in vitro pharmacological profile. Its high potency at the 5-HT2A receptor, coupled with its activity at other 5-HT receptor subtypes, makes it an invaluable research tool for dissecting the complexities of the serotonergic system. However, its rapid metabolism by MAO-A results in poor oral bioavailability, limiting its systemic effects unless co-administered with an MAO inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further research is warranted to fully elucidate its pharmacokinetic profile in various preclinical models and to explore its potential therapeutic applications.

References

The Discovery and History of 5-Methoxytryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to 5-Methoxytryptamine hydrochloride (5-MT HCl). It is intended for researchers, scientists, and professionals in the field of drug development. The document details various synthetic routes with specific experimental protocols, presents quantitative pharmacological data in a structured format, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative that is structurally and functionally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1][2] It is found in low levels in the pineal gland and can be formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1] Due to its interaction with serotonin receptors, 5-MT has been a subject of interest in neuroscience and pharmacology. This guide explores the historical context of its discovery, details its chemical synthesis, and provides an in-depth look at its pharmacological properties.

Discovery and Early History

Chemical Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The following sections detail the experimental protocols for some of the most common methods.

Synthesis via Hydrolysis of Melatonin

A straightforward method for synthesizing 5-Methoxytryptamine is through the deacetylation of melatonin, its N-acetylated precursor.[5]

Experimental Protocol:

  • In a reaction vessel, combine 42 g of melatonin with 300 g of isobutanol.

  • Add 30 g of sodium hydroxide (B78521) (NaOH) and 3 g of sodium dithionite.

  • Reflux the mixture for 2 hours at 105°C under a nitrogen atmosphere.

  • After cooling, extract the mixture with 500 g of water. The aqueous phase will contain sodium acetate (B1210297) and excess NaOH.

  • Separate the isobutanol phase and acidify it to a pH of 2 with 32% hydrochloric acid (HCl).

  • Concentrate the solution to induce the crystallization of crude this compound.

  • Recrystallize the crude product from 96% ethanol (B145695) to obtain the pure compound.[5]

Table 1: Quantitative Data for Synthesis via Hydrolysis of Melatonin [5]

ParameterValue
Starting Melatonin42 g
Isobutanol300 g
Sodium Hydroxide30 g
Sodium Dithionite3 g
Reflux Temperature105 °C
Reflux Time2 hours
Approximate Yield~70-80%

Workflow for Synthesis via Hydrolysis of Melatonin

G melatonin Melatonin, Isobutanol, NaOH, Sodium Dithionite reflux Reflux at 105°C for 2h under Nitrogen melatonin->reflux extraction Cool and Extract with Water reflux->extraction separation Separate Isobutanol Phase extraction->separation acidification Acidify to pH 2 with 32% HCl separation->acidification crystallization Concentrate to Induce Crystallization acidification->crystallization recrystallization Recrystallize from 96% Ethanol crystallization->recrystallization product Pure 5-Methoxytryptamine HCl recrystallization->product

Caption: Workflow for the synthesis of 5-Methoxytryptamine HCl from melatonin.

Synthesis from N-acetylserotonin Derivative

This method involves the reaction of an N-acetylserotonin derivative with ethylenediamine (B42938) in the presence of ammonium (B1175870) bromide, followed by purification.[4]

Experimental Protocol:

  • In a suitable vial with a magnetic stirrer, mix 49 mg (0.5 mmol) of ammonium bromide, 0.135 mL (2 mmol) of ethylenediamine, and 0.5 mmol of an N-acetylserotonin derivative.

  • Heat the mixture in a microwave device at 250W to 100°C for 7 hours.

  • After cooling to room temperature, dilute the crude reaction mixture with dichloromethane (B109758) (CH2Cl2) and extract the desired tryptamine with a 1M HCl aqueous solution.

  • Make the aqueous layer alkaline by adding a 1M NaOH solution and extract with CH2Cl2.

  • Wash the combined organic phase with brine, dry with sodium sulfate (B86663) (Na2SO4), and concentrate by vacuum distillation.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel (CH2Cl2/MeOH/TEA 90/9/1) to obtain 5-Methoxytryptamine as a colorless oily substance.[4]

Table 2: Quantitative Data for Synthesis from N-acetylserotonin Derivative [4]

ParameterValue
N-acetylserotonin derivative0.5 mmol
Ammonium bromide49 mg (0.5 mmol)
Ethylenediamine0.135 mL (2 mmol)
Microwave Power250 W
Reaction Temperature100 °C
Reaction Time7 hours
Yield89%

Pharmacology

5-Methoxytryptamine is a non-selective serotonin receptor agonist, exhibiting activity at various 5-HT receptor subtypes.[1] Its pharmacological profile has been investigated in numerous studies, revealing its potential as a psychoactive compound, although its effects in humans are limited by rapid metabolism.[1]

Receptor Binding and Functional Activity

5-MT acts as an agonist at the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ serotonin receptors.[1] It is a particularly potent agonist of the 5-HT₂A receptor.[1]

Table 3: Receptor Functional Potency of 5-Methoxytryptamine and Related Compounds [1]

Compound5-HT₂A Receptor EC₅₀ (nM)
5-Methoxytryptamine (5-MT) 0.503
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)3.87
N,N-Dimethyltryptamine (DMT)38.3
Signaling Pathways

As a serotonin receptor agonist, 5-Methoxytryptamine primarily exerts its effects by activating G-protein coupled receptors (GPCRs). For instance, at the 5-HT₂A receptor, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses.

Signaling Pathway of 5-Methoxytryptamine at the 5-HT₂A Receptor

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes five_mt 5-Methoxytryptamine five_mt->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Cellular Responses ip3->downstream dag->downstream

Caption: Simplified signaling cascade initiated by 5-MT at the 5-HT₂A receptor.

Biosynthesis and Metabolism

5-Methoxytryptamine is biosynthesized from serotonin via O-methylation by the enzyme hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[2] The methyl group is donated by S-adenosyl-L-methionine (SAM).[2] It can also be formed by the N-deacetylation of melatonin.[1] The primary metabolic pathway for 5-MT is deamination by monoamine oxidase A (MAO-A).[1][]

Biosynthetic Relationship of 5-Methoxytryptamine

G serotonin Serotonin five_mt 5-Methoxytryptamine serotonin->five_mt HIOMT/ASMT n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin AANAT degradation Degradation (via MAO-A) five_mt->degradation melatonin Melatonin n_acetylserotonin->melatonin HIOMT/ASMT melatonin->five_mt N-deacetylation

Caption: Biosynthesis and metabolism of 5-Methoxytryptamine.

Conclusion

This compound is a compound with a rich history intertwined with the study of indoleamines and their roles in neurobiology. Its synthesis has been achieved through various methods, with the hydrolysis of melatonin being a notable example. Pharmacologically, it is a potent, non-selective serotonin receptor agonist, with particularly high activity at the 5-HT₂A receptor. While its psychoactive potential in humans is limited by rapid metabolism, the study of 5-Methoxytryptamine and its derivatives continues to provide valuable insights into the function of the serotonergic system and holds promise for the development of novel therapeutics for neuropsychiatric disorders.[7][8]

References

The Enigmatic Presence of 5-Methoxytryptamine in the Pineal Gland: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (B125070) (5-MT), a naturally occurring indoleamine, is a fascinating yet often overlooked compound synthesized within the pineal gland. While its close relative, melatonin (B1676174), has been the subject of extensive research, the physiological significance of 5-MT is only beginning to be unraveled. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and regulation of 5-methoxytryptamine in the pineal gland. It summarizes key quantitative data, details established experimental protocols for its analysis, and visualizes the intricate biochemical pathways governing its formation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand the role of this potent bioactive molecule.

Introduction

The pineal gland, a small endocrine organ located in the epithalamus, is renowned for its synthesis of melatonin, the hormone primarily responsible for regulating circadian rhythms. However, the pineal gland's biochemical repertoire extends beyond melatonin to include other methoxyindoles, among which 5-methoxytryptamine (5-MT) is of significant interest. 5-MT, also known as mexamine, is structurally related to both serotonin (B10506) and melatonin and has been shown to be a potent agonist at various serotonin receptors.[1] Its presence in the pineal gland, albeit at lower concentrations than melatonin, suggests a potential role as a paracrine or endocrine signaling molecule. This guide delves into the core aspects of pineal 5-MT, providing a foundational understanding for further scientific inquiry and therapeutic exploration.

Biosynthesis of 5-Methoxytryptamine in the Pineal Gland

The synthesis of 5-methoxytryptamine in the pineal gland occurs via two primary enzymatic pathways, both originating from the essential amino acid tryptophan.

Pathway 1: O-methylation of Serotonin

The predominant and more direct pathway involves the direct O-methylation of serotonin (5-hydroxytryptamine). This reaction is catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT) , also known as N-acetylserotonin O-methyltransferase (ASMT). HIOMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, yielding 5-methoxytryptamine.[2]

Pathway 2: N-deacetylation of Melatonin

An alternative, albeit less prominent, pathway involves the N-deacetylation of melatonin (N-acetyl-5-methoxytryptamine). This process, catalyzed by an aryl acylamidase, removes the acetyl group from melatonin to form 5-MT.[3] While this pathway has been demonstrated, it is generally considered a minor contributor to the overall pineal 5-MT pool under normal physiological conditions.[3]

The following diagram illustrates these biosynthetic routes:

Tryptophan Tryptophan Serotonin Serotonin (5-Hydroxytryptamine) Tryptophan->Serotonin Tryptophan Hydroxylase & AADC FiveMT 5-Methoxytryptamine Serotonin->FiveMT HIOMT/ASMT (Primary Pathway) NAS N-acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin (N-acetyl-5-methoxytryptamine) Melatonin->FiveMT Aryl Acylamidase (Minor Pathway) NAS->Melatonin HIOMT/ASMT

Biosynthetic pathways of 5-Methoxytryptamine in the pineal gland.

Regulation and Metabolism

The concentration of 5-MT in the pineal gland is tightly regulated by both its synthesis and its rapid degradation. The primary enzyme responsible for the catabolism of 5-MT is monoamine oxidase (MAO) , particularly the MAO-A isoform.[3] MAO oxidatively deaminates 5-MT to 5-methoxyindole-3-acetaldehyde, which is then further metabolized. Due to this rapid enzymatic breakdown, the endogenous levels of 5-MT are typically low, and its detection often requires the use of MAO inhibitors in experimental settings.[3][4]

Pineal 5-MT levels exhibit a distinct diurnal rhythm, which is inverse to that of melatonin. In golden hamsters, for instance, 5-MT concentrations are highest during the day and lowest at night.[4] This rhythmic pattern is likely driven by the light-dark cycle and the subsequent neural signals that regulate the activity of biosynthetic enzymes in the pineal gland.

Quantitative Data

The concentration of 5-methoxytryptamine in the pineal gland varies across species and is influenced by the time of day and experimental conditions (e.g., use of MAO inhibitors). The following table summarizes available quantitative data.

SpeciesCondition5-MT ConcentrationReference(s)
HumanPost-mortem0-12 pmoles/g (trace amounts)[5]
Golden HamsterDay (with pargyline)Highest levels[4]
Night (with pargyline)Lowest levels[4]
RatMorning~0.03 pmoles/pineal (elevated with MAO inhibition)[5]
Sheep-545 ± 180 pmol/g[6]

Experimental Protocols

The accurate quantification of 5-methoxytryptamine in pineal tissue requires sensitive and specific analytical techniques due to its low endogenous concentrations. The two most commonly employed methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with electrochemical or coulometric detection is a widely used method for the analysis of 5-MT.

Methodology Outline:

  • Tissue Homogenization: Pineal glands are dissected and immediately homogenized in a suitable buffer, often containing an antioxidant (e.g., sodium metabisulfite) and an internal standard.

  • Protein Precipitation and Extraction: Proteins are precipitated using an acid (e.g., perchloric acid), and the supernatant containing the indoles is collected after centrifugation.

  • Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). An isocratic or gradient mobile phase is used to separate 5-MT from other related compounds.

  • Detection: 5-MT is detected using an electrochemical or coulometric detector, which provides high sensitivity and selectivity for electroactive compounds like indoleamines.

  • Quantification: The concentration of 5-MT is determined by comparing its peak area to that of a standard curve generated with known concentrations of 5-MT and corrected for recovery using the internal standard.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Tissue Pineal Tissue Homogenate Homogenization (with internal standard) Tissue->Homogenate Extract Protein Precipitation & Centrifugation Homogenate->Extract HPLC HPLC Separation (Reverse-Phase Column) Extract->HPLC Detector Electrochemical/ Coulometric Detection HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Workflow for HPLC analysis of 5-Methoxytryptamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is often used as a confirmatory method for the identification and quantification of 5-MT.

Methodology Outline:

  • Tissue Homogenization and Extraction: Similar to the HPLC protocol, pineal tissue is homogenized with a deuterated internal standard (e.g., d4-5-MT) and extracted.

  • Derivatization: The extracted 5-MT is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA).[6]

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the analytes.

  • Mass Spectrometry: The separated compounds are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects and measures the mass-to-charge ratio of the resulting ions.

  • Quantification: Quantification is achieved by selected ion monitoring (SIM), where specific ions characteristic of derivatized 5-MT and the internal standard are monitored. The ratio of the analyte to the internal standard is used for accurate quantification.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Tissue Pineal Tissue Homogenate Homogenization (with deuterated internal standard) Tissue->Homogenate Extract Extraction Homogenate->Extract Derivatized Derivatization (e.g., with PFPA) Extract->Derivatized GC GC Separation (Capillary Column) Derivatized->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Data Data Analysis (Selected Ion Monitoring) MS->Data

Workflow for GC-MS analysis of 5-Methoxytryptamine.

Signaling and Physiological Relevance

While research is ongoing, 5-methoxytryptamine is known to be a potent agonist at multiple serotonin (5-HT) receptors. Its physiological effects are likely mediated through the activation of these receptors in various target tissues.

Known and Potential Signaling Actions:

  • Serotonin Receptor Agonism: 5-MT exhibits high affinity for several 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1] Activation of these receptors can trigger a cascade of intracellular signaling events, depending on the G-protein to which the receptor is coupled (e.g., Gs, Gi/o, Gq/11).

  • Neurohormonal Regulation: Studies have shown that 5-MT can influence the release of other hormones. For instance, it has been demonstrated to decrease the release of vasopressin and oxytocin (B344502) from the rat hypothalamus in vitro.[7]

  • Reproductive Function: Administration of 5-MT has been shown to affect reproductive organs in male golden hamsters, suggesting a role in the regulation of reproductive physiology.[8]

The following diagram provides a simplified overview of the potential signaling logic of pineal-derived 5-MT.

Pineal Pineal Gland FiveMT 5-Methoxytryptamine Pineal->FiveMT Synthesis & Release Receptors Serotonin Receptors (e.g., 5-HT1, 5-HT2, etc.) FiveMT->Receptors Binds to Signaling Intracellular Signaling Cascades (e.g., cAMP, IP3/DAG) Receptors->Signaling Activates Response Physiological Responses (e.g., Hormone release modulation, Neuronal activity changes) Signaling->Response Leads to

Potential signaling pathway of pineal 5-Methoxytryptamine.

Conclusion

5-Methoxytryptamine is a naturally synthesized indoleamine within the pineal gland with the potential for significant biological activity. Its biosynthesis from serotonin and melatonin, its rapid metabolism by MAO, and its diurnal rhythmicity highlight a complex regulatory network. While present in lower concentrations than melatonin, its potent agonism at serotonin receptors suggests that it may play a crucial role in pineal-mediated physiological processes. Further research is warranted to fully elucidate its signaling pathways and physiological functions, which could open new avenues for drug discovery and therapeutic interventions, particularly in the fields of neuroendocrinology and circadian biology. This guide provides a solid foundation for researchers to build upon in their exploration of this intriguing pineal compound.

References

structural relationship between 5-Methoxytryptamine and serotonin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural and Functional Relationship Between 5-Methoxytryptamine (B125070) and Serotonin (B10506)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and functional relationship between 5-methoxytryptamine (5-MT) and its endogenous parent compound, serotonin (5-hydroxytryptamine, 5-HT). It explores their comparative receptor pharmacology, signaling pathways, and the experimental methodologies used for their characterization.

Core Structural Relationship

5-Methoxytryptamine, also known as mexamine or O-methylserotonin, is a tryptamine (B22526) derivative that is structurally very similar to serotonin.[1][2] The fundamental difference lies in the substitution at the 5-position of the indole (B1671886) ring. In serotonin, this position is occupied by a hydroxyl (-OH) group, whereas in 5-methoxytryptamine, it is a methoxy (B1213986) (-OCH3) group.[2] This seemingly minor structural modification has significant implications for the compound's pharmacological profile.

5-MT can be biosynthesized in the body, particularly in the pineal gland, through two primary routes: the O-methylation of serotonin or the N-deacetylation of melatonin (B1676174).[1][3]

Figure 1: Structural comparison of Serotonin and 5-Methoxytryptamine.

Comparative Receptor Binding Profile

Both serotonin and 5-methoxytryptamine are agonists at multiple serotonin receptors.[2] The substitution of the 5-hydroxyl group with a methoxy group alters the binding affinity and selectivity profile. 5-MT is a potent, non-selective serotonin receptor agonist, showing activity at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2] Notably, it is an extremely potent agonist at the 5-HT2A receptor in vitro.[1]

The following table summarizes the binding affinities (Ki, nM) of serotonin and 5-methoxytryptamine at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeSerotonin (Ki, nM)5-Methoxytryptamine (Ki, nM)
5-HT1A 3[4]9[4]
5-HT1B ~10High Affinity[5]
5-HT1D High Affinity[5]High Affinity[5]
5-HT1E ~100-300 fold lower affinity than 5-HT[5]Low Affinity[5]
5-HT1F High Affinity<100[5]
5-HT2A 3.49 (EC50)[4]0.503 (EC50)[1]
5-HT2B High Affinity25-fold selective over 5-HT2A[1]
5-HT2C High Affinity400-fold selective over 5-HT2A[1]
5-HT6 65[5]<50[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. EC50 values represent functional potency rather than direct binding affinity but are included for comparative purposes.

Signaling Pathways

With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein-coupled receptors (GPCRs).[6] These receptors couple to different G-proteins to initiate downstream signaling cascades. As an agonist, 5-methoxytryptamine activates these same pathways.

  • 5-HT1 and 5-HT5 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7]

  • 5-HT2 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

  • 5-HT4, 5-HT6, and 5-HT7 receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][8]

G_Protein_Signaling_Pathways cluster_Gi Gi/o Pathway (e.g., 5-HT1A) cluster_Gq Gq Pathway (e.g., 5-HT2A) cluster_Gs Gs Pathway (e.g., 5-HT7) r1 5-HT1A Receptor g1 Gi/o Protein r1->g1 Agonist (5-HT, 5-MT) ac1 Adenylyl Cyclase g1->ac1 Inhibits camp1 [cAMP] ac1->camp1 Decreases r2 5-HT2A Receptor g2 Gq Protein r2->g2 Agonist (5-HT, 5-MT) plc Phospholipase C g2->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca2+] ip3->ca2 Increases pkc PKC dag->pkc Activates r3 5-HT7 Receptor g3 Gs Protein r3->g3 Agonist (5-HT, 5-MT) ac2 Adenylyl Cyclase g3->ac2 Activates camp2 [cAMP] ac2->camp2 Increases

Figure 2: Simplified overview of major serotonin receptor signaling pathways activated by agonists.

Experimental Protocols

The characterization of compounds like 5-methoxytryptamine relies on a suite of in vitro assays. Below are detailed methodologies for two fundamental experimental procedures.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., 5-MT) by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of 5-MT at a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor.

  • Radioligand with known affinity (Kd) for the target receptor (e.g., [3H]5-CT).

  • Unlabeled competitor compound (5-Methoxytryptamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Vacuum filtration manifold (cell harvester).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw the receptor-expressing cell membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined concentration.[10]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

    • Competition Binding: Membranes + Radioligand + serially diluted concentrations of the competitor (5-MT).

  • Incubation: Add the components to the wells in a defined order (e.g., buffer/competitor, membranes, then radioligand).[10] Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[9][10]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total and competition counts.

    • Plot the percentage of specific binding against the log concentration of the competitor (5-MT) to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of 5-MT that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare Reagents: - Membranes - Radioligand - Competitor (5-MT) plate Plate Setup (96-well): Total, NSB, Competition prep->plate incubate Incubate to Equilibrium (e.g., 60 min, 37°C) plate->incubate filter Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters (Remove residual unbound) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Plot curve -> IC50 -> Ki count->analyze

Figure 3: Experimental workflow for a competition radioligand binding assay.

cAMP Assay (Functional)

This assay measures the functional consequence of receptor activation for Gs- or Gi/o-coupled receptors by quantifying changes in the intracellular concentration of the second messenger cAMP.

Objective: To determine the functional potency (EC50) and efficacy of 5-MT as an agonist at a Gs- or Gi/o-coupled serotonin receptor.

Materials:

  • Whole cells stably expressing the target receptor (e.g., CHO or HEK293 cells).[11]

  • Agonist (5-MT).

  • Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[11]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Multi-well plates (white, opaque for luminescent/fluorescent assays).[11]

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency. On the day of the assay, harvest the cells, wash, and resuspend them in stimulation buffer at a determined density.[12]

  • Assay Setup:

    • Dispense the cell suspension into the wells of the assay plate.

    • Add serially diluted concentrations of the agonist (5-MT).

    • For Gi-coupled receptors, a co-treatment with an adenylyl cyclase activator (like forskolin) is required to induce a measurable cAMP signal that the agonist can then inhibit.

  • Incubation: Incubate the plate at a set temperature (e.g., 37°C) for a specific time (e.g., 30 minutes) to allow for receptor activation and cAMP production/inhibition.

  • Cell Lysis & Detection: Add lysis buffer (if required by the kit) and the cAMP detection reagents according to the manufacturer's protocol. This typically involves a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer.

  • Signal Reading: After a final incubation period, read the plate using a plate reader. The signal generated will be inversely (or directly, depending on the kit) proportional to the amount of cAMP in the well.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist (5-MT).

    • Fit the resulting dose-response curve using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

cAMP_Assay_Workflow prep Prepare Cells: Harvest & Resuspend in Stimulation Buffer plate Plate Cells & Add Agonist (5-MT) Dilutions prep->plate incubate Incubate to allow cAMP modulation (e.g., 30 min, 37°C) plate->incubate detect Lyse Cells & Add Detection Reagents incubate->detect read Read Plate (e.g., HTRF, AlphaScreen) detect->read analyze Data Analysis: Plot curve -> EC50 & Emax read->analyze

Figure 4: Generalized workflow for a cell-based cAMP functional assay.

References

5-Methoxytryptamine Hydrochloride: A Technical Guide to its Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MT), also known as mexamine, is an endogenous indoleamine closely related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1] As a non-selective agonist at multiple serotonin (5-HT) receptors, it serves as a critical tool in neuroscience research for elucidating the complex roles of the serotonergic system in physiological and pathological processes.[2] This technical guide provides a comprehensive overview of 5-Methoxytryptamine hydrochloride, detailing its physicochemical properties, its multifaceted interactions with serotonin receptors, the subsequent signaling pathways, and detailed experimental protocols for its characterization. This document is intended to be a resource for researchers and professionals in drug development exploring the therapeutic potential and neurobiological functions of serotonergic compounds.

Physicochemical Properties

This compound is the salt form of 5-methoxytryptamine, which enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.[3]

PropertyValueReference(s)
Chemical Name 2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride[4]
Synonyms Mexamine HCl, O-Methylserotonin HCl, Deacetylmelatonin HCl[4]
CAS Number 66-83-1[4]
Molecular Formula C₁₁H₁₅ClN₂O[4]
Molecular Weight 226.7 g/mol [4]
Appearance White to beige crystalline powder[5]
Melting Point 121-123 °C[6]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml). Miscible with water.[4][5]
Stability Stable for at least 4 years when stored at -20°C. Considered stable under normal handling conditions. Avoid reaction with oxidizing agents.[4][5]

Role in Neurotransmission: Interaction with Serotonin Receptors

5-Methoxytryptamine is a potent, non-selective agonist for a variety of serotonin receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes.[7] It displays negligible affinity for melatonin receptors.[7] Its broad-spectrum activity makes it a valuable pharmacological tool for investigating the diverse functions of the serotonergic system.

Receptor Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of 5-Methoxytryptamine at various human serotonin receptor subtypes.

Table 2.1: 5-Methoxytryptamine Binding Affinities (Ki) at Human Serotonin Receptors

Receptor SubtypeKi (nM)Reference(s)
5-HT₁A ~3[8]
5-HT₁B < 100[8]
5-HT₁D < 100[8]
5-HT₁E High Affinity[9]
5-HT₁F < 100[9]
5-HT₂A 907 ± 170[8]
5-HT₂B High Affinity[7]
5-HT₂C High Affinity[10]
5-HT₆ < 100[8]
5-HT₇ < 100[8]

Table 2.2: 5-Methoxytryptamine Functional Potencies (EC₅₀) at Human Serotonin Receptors

Receptor SubtypeEC₅₀ (nM)Assay TypeReference(s)
5-HT₁A ~14G-protein activation[10]
5-HT₂A 0.503Calcium mobilization[7]
5-HT₂B Potent agonistNot specified[4]
5-HT₂C Potent agonistNot specified[4]
Signaling Pathways

The activation of different serotonin receptor subtypes by 5-Methoxytryptamine initiates distinct intracellular signaling cascades, primarily through the modulation of G-protein activity.

  • 5-HT₁ Receptor Family (Gαi/o-coupled): Activation of these receptors by 5-MT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[7]

G_alpha_i_o_pathway 5-MT 5-MT 5-HT1 Receptor 5-HT1 Receptor 5-MT->5-HT1 Receptor Gαi/o Gαi/o 5-HT1 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gαi/o->GIRK Channel Opens cAMP cAMP Adenylyl Cyclase->cAMP Decreases K+ Efflux K+ Efflux GIRK Channel->K+ Efflux Neuronal Hyperpolarization Neuronal Hyperpolarization K+ Efflux->Neuronal Hyperpolarization

5-HT1 Receptor Signaling Pathway
  • 5-HT₂ Receptor Family (Gαq/11-coupled): Agonism at these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to neuronal depolarization and increased excitability.[7]

G_alpha_q_11_pathway 5-MT 5-MT 5-HT2 Receptor 5-HT2 Receptor 5-MT->5-HT2 Receptor Gαq/11 Gαq/11 5-HT2 Receptor->Gαq/11 Activates PLC PLC Gαq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Depolarization Neuronal Depolarization Ca2+ Release->Neuronal Depolarization PKC Activation->Neuronal Depolarization

5-HT2 Receptor Signaling Pathway
  • 5-HT₄, 5-HT₆, and 5-HT₇ Receptors (Gαs-coupled): Stimulation of these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

G_alpha_s_pathway 5-MT 5-MT 5-HT4/6/7 Receptor 5-HT4/6/7 Receptor 5-MT->5-HT4/6/7 Receptor Gαs Gαs 5-HT4/6/7 Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA Activation PKA Activation cAMP->PKA Activation

5-HT4/6/7 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays used to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of 5-MT for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.[2]

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (expressing target 5-HT receptor) Incubation Incubation (Membranes + Radioligand + 5-MT) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Ketanserin for 5-HT2A) Radioligand_Prep->Incubation 5MT_Prep 5-MT Serial Dilution 5MT_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff equation) Data_Analysis->Ki_Calculation

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex for 5-HT₂A receptors) or cultured cells expressing the target human 5-HT receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation (typically 50-150 µg protein/well), a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors, at a concentration near its Kd), and varying concentrations of this compound.[10][11]

    • For total binding, omit the 5-MT. For non-specific binding, add a high concentration of a known non-radioactive ligand for the target receptor.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration and Quantification:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand.[10][11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 5-MT concentration.

    • Determine the IC₅₀ value (the concentration of 5-MT that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Functional Assay

This assay determines the functional activity of 5-MT at Gαs- or Gαi/o-coupled receptors by measuring changes in intracellular cAMP levels.[12][13]

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Cell Culture (expressing target 5-HT receptor) Cell_Harvesting Cell Harvesting and Plating Cell_Culture->Cell_Harvesting Stimulation_G_alpha_s Gs-coupled: Treat with 5-MT Cell_Harvesting->Stimulation_G_alpha_s Stimulation_G_alpha_i_o Gi/o-coupled: Co-treat with Forskolin and 5-MT Cell_Harvesting->Stimulation_G_alpha_i_o Cell_Lysis Cell Lysis Stimulation_G_alpha_s->Cell_Lysis Stimulation_G_alpha_i_o->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, AlphaScreen, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis (EC50/IC50 determination) cAMP_Detection->Data_Analysis

cAMP Functional Assay Workflow

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the target human 5-HT receptor (e.g., 5-HT₄, 5-HT₆, 5-HT₇ for Gαs; 5-HT₁A for Gαi/o) in appropriate media.[1][8]

    • Harvest the cells and plate them in 96- or 384-well plates at a predetermined density. For adherent cells, allow them to attach overnight.[14]

  • Stimulation:

    • For Gαs-coupled receptors: Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[15]

    • For Gαi/o-coupled receptors: Pre-treat the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, and then co-treat with varying concentrations of 5-MT.[8][15]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP using a lysis buffer provided with the detection kit.

    • Quantify the cAMP levels using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).[1][13] These assays typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Generate dose-response curves by plotting the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the 5-MT concentration.

    • Determine the EC₅₀ (for Gαs-coupled receptors) or IC₅₀ (for Gαi/o-coupled receptors) value by non-linear regression analysis.

Conclusion

This compound is an indispensable pharmacological tool for the study of the serotonergic system. Its broad-spectrum agonist activity across multiple 5-HT receptor subtypes provides a means to probe the diverse physiological functions mediated by these receptors. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate rigorous and reproducible research, ultimately contributing to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Metabolic Pathways of 5-Methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MT), an endogenous indoleamine structurally related to serotonin (B10506) and melatonin (B1676174), is a potent agonist at various serotonin receptors. Its metabolism is a critical determinant of its physiological and pharmacological activity. This technical guide provides a comprehensive overview of the metabolic pathways of 5-MT, focusing on the core enzymatic reactions, resultant metabolites, and the quantitative aspects of these processes. Detailed experimental protocols for studying 5-MT metabolism and its effects on cellular signaling are provided, along with visualizations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring compound found in the pineal gland and other tissues. It is biosynthesized from serotonin via O-methylation or from melatonin through N-deacetylation. 5-MT exhibits high affinity for multiple serotonin (5-HT) receptor subtypes, making it a molecule of significant interest in neuroscience and pharmacology. Understanding its metabolic fate is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the serotonergic system.

The primary metabolic routes for 5-MT involve two key enzyme systems: Monoamine Oxidase A (MAO-A) and Cytochrome P450 2D6 (CYP2D6). These enzymes are responsible for the degradation of 5-MT into various metabolites, which may possess their own biological activities. This guide will delve into the specifics of these pathways, present available quantitative data, and provide detailed methodologies for their investigation.

Core Metabolic Pathways of 5-Methoxytryptamine

The biotransformation of 5-Methoxytryptamine is primarily governed by two major enzymatic pathways:

  • Oxidative Deamination by Monoamine Oxidase A (MAO-A): This is considered the principal inactivation pathway for 5-MT.[1][2] MAO-A catalyzes the oxidative deamination of the ethylamine (B1201723) side chain, leading to the formation of an unstable aldehyde intermediate, 5-methoxyindole-3-acetaldehyde. This intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the main metabolite, 5-methoxyindole-3-acetic acid (5-MIAA).[1] Another minor metabolite that can be formed from the intermediate aldehyde is 5-methoxytryptophol.[1] Due to rapid metabolism by MAO-A, 5-MT is orally inactive in humans.[1]

  • O-demethylation by Cytochrome P450 2D6 (CYP2D6): This pathway involves the removal of the methyl group from the 5-methoxy position, resulting in the formation of the neuro-transmitter serotonin (5-hydroxytryptamine or 5-HT). Serotonin is then a substrate for MAO-A, which metabolizes it to 5-hydroxyindole-3-acetic acid (5-HIAA).

  • N-acetylation: There is also evidence suggesting that 5-MT can be N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to form melatonin, providing an alternative biosynthetic route to this important neurohormone.[1]

Below is a diagram illustrating the primary metabolic pathways of 5-Methoxytryptamine.

Metabolic_Pathways_of_5_Methoxytryptamine cluster_main 5-Methoxytryptamine Metabolism 5-MT 5-Methoxytryptamine Serotonin Serotonin (5-HT) 5-MT->Serotonin CYP2D6 (O-demethylation) Melatonin Melatonin 5-MT->Melatonin AANAT (N-acetylation) Aldehyde_Intermediate 5-Methoxyindole-3-acetaldehyde 5-MT->Aldehyde_Intermediate MAO-A 5-MIAA 5-Methoxyindole-3-acetic acid 5-HIAA 5-Hydroxyindole-3-acetic acid Serotonin->5-HIAA MAO-A, ALDH Aldehyde_Intermediate->5-MIAA ALDH

Caption: Primary metabolic pathways of 5-Methoxytryptamine.

Quantitative Data on 5-Methoxytryptamine Metabolism

The efficiency of enzymatic reactions is described by kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat). Below is a summary of the available quantitative data for the metabolism of 5-MT.

Table 1: Enzyme Kinetic Parameters for 5-Methoxytryptamine Metabolism

EnzymePathwaySubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Source
CYP2D6 O-demethylation5-Methoxytryptamine19.551.72.65[3]
MAO-A Oxidative Deamination5-MethoxytryptamineNot AvailableNot AvailableNot Available-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5-Methoxytryptamine metabolism.

In Vitro Metabolism of 5-Methoxytryptamine using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of 5-MT in a standard in vitro system.

Objective: To determine the rate of disappearance of 5-MT when incubated with human liver microsomes and to identify the major metabolites formed.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal standard (e.g., a structurally similar compound not found endogenously)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-MT in a suitable solvent (e.g., water or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

      • 5-Methoxytryptamine (final concentration typically 1-10 µM)

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The acetonitrile will precipitate the proteins.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining 5-MT at each time point.

    • Plot the natural logarithm of the percentage of remaining 5-MT versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Experimental_Workflow_Metabolism cluster_workflow In Vitro Metabolism Workflow prep Reagent Preparation (5-MT, HLM, NADPH) incubate Incubation at 37°C (5-MT + HLM) prep->incubate start_rxn Initiate Reaction (Add NADPH) incubate->start_rxn time_points Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate process Sample Processing (Vortex, Centrifuge) terminate->process analyze LC-MS/MS Analysis (Quantify 5-MT) process->analyze data_analysis Data Analysis (Calculate Half-life) analyze->data_analysis

Caption: Workflow for the in vitro metabolism assay of 5-Methoxytryptamine.

LC-MS/MS Quantification of 5-Methoxytryptamine and its Metabolites

This protocol provides a general framework for the sensitive and specific quantification of 5-MT and its major metabolites, 5-MIAA and serotonin, in biological matrices.[4][5]

Objective: To develop and validate a method for the simultaneous quantification of 5-MT, 5-MIAA, and serotonin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Reagents and Materials:

  • 5-Methoxytryptamine, 5-MIAA, and Serotonin analytical standards

  • Isotopically labeled internal standards (e.g., 5-MT-d4, Serotonin-d4)

  • Formic acid

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Standards and Samples:

    • Prepare stock solutions of all analytes and internal standards in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known concentrations of the analytes into a blank biological matrix (e.g., plasma, microsomal incubate).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • For experimental samples, perform protein precipitation as described in Protocol 4.1.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.3-0.5 mL/min

      • Injection Volume: 5-10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM transitions need to be optimized for each analyte and internal standard. Example transitions:

        • 5-MT: m/z 191.1 -> 174.1

        • Serotonin: m/z 177.1 -> 160.1

        • 5-MIAA: m/z 206.1 -> 146.1

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentrations of the analytes in the experimental and QC samples.

    • The method should be validated for linearity, accuracy, precision, and sensitivity.

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine exerts its biological effects primarily through its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[6]

  • 5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by 5-MT, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

  • 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled receptor. Activation by 5-MT stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

The following diagrams illustrate the simplified signaling cascades initiated by 5-MT at these two key receptors.

Signaling_Pathway_5HT1A cluster_5HT1A 5-HT1A Receptor Signaling 5-MT 5-Methoxytryptamine 5-HT1A 5-HT1A Receptor 5-MT->5-HT1A Gi_alpha Gαi/o 5-HT1A->Gi_alpha G_beta_gamma Gβγ 5-HT1A->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC GIRK GIRK Channel G_beta_gamma->GIRK cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpolarization K+ efflux

Caption: Simplified 5-HT1A receptor signaling cascade activated by 5-MT.

Signaling_Pathway_5HT2A cluster_5HT2A 5-HT2A Receptor Signaling 5-MT 5-Methoxytryptamine 5-HT2A 5-HT2A Receptor 5-MT->5-HT2A Gq_alpha Gαq/11 5-HT2A->Gq_alpha PLC Phospholipase C Gq_alpha->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade activated by 5-MT.

Conclusion

The metabolism of 5-Methoxytryptamine is a multifaceted process primarily driven by MAO-A and CYP2D6, leading to the formation of distinct metabolites with varying biological activities. A thorough understanding of these metabolic pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research in neuropharmacology and facilitating the development of novel therapeutics. While significant progress has been made in elucidating the O-demethylation pathway, a notable gap remains in the quantitative characterization of the primary oxidative deamination route. Future research should aim to fill this gap to provide a more complete picture of 5-MT's metabolic fate. The methodologies and pathway visualizations presented in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing endogenous molecule.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative endogenously found in the pineal gland and other tissues.[1] It is structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] 5-MT is a non-selective serotonin receptor agonist, displaying activity across a wide range of 5-HT receptor subtypes, making it a valuable tool for research in the field of pharmacology and neuroscience.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of 5-Methoxytryptamine hydrochloride.

Mechanism of Action

This compound acts as an agonist at multiple serotonin receptors, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[3][4] Its interaction with these receptors initiates various intracellular signaling cascades, primarily mediated by G proteins. Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, its agonism at 5-HT2A receptors, which are coupled to Gq proteins, stimulates phospholipase C, resulting in an increase in intracellular calcium.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine at various serotonin receptors. Lower values indicate higher affinity and potency.

Table 1: Binding Affinity (Ki) of 5-Methoxytryptamine for Serotonin Receptors

Receptor SubtypeSpeciesKi (nM)
5-HT1AHuman9
5-HT1DHuman25
5-HT1EHuman451
5-HT1FHuman<100
5-HT2AHuman1.6
5-HT2BHuman40
5-HT2CHuman640
5-HT6Human30
5-HT7Human10

Table 2: Functional Potency (EC50) of 5-Methoxytryptamine at Serotonin Receptors

Receptor SubtypeAssay TypeSpeciesEC50 (nM)
5-HT1AGi Activation (BRET)Human~10
5-HT2AGq Activation (BRET)Human~10
5-HT2ACalcium MobilizationHuman0.503

Signaling Pathways

The diagrams below illustrate the primary signaling pathways activated by 5-Methoxytryptamine upon binding to 5-HT1A and 5-HT2A receptors.

Signaling_Pathways cluster_0 5-HT1A Receptor (Gi/o-coupled) cluster_1 5-HT2A Receptor (Gq-coupled) 5-MT_1A 5-Methoxytryptamine 5-HT1A 5-HT1A Receptor 5-MT_1A->5-HT1A Gi_o Gi/o Protein 5-HT1A->Gi_o AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec 5-MT_2A 5-Methoxytryptamine 5-HT2A 5-HT2A Receptor 5-MT_2A->5-HT2A Gq Gq Protein 5-HT2A->Gq PLC Phospholipase C (Activation) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Caption: Signaling pathways activated by 5-Methoxytryptamine.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 5-Methoxytryptamine for a specific serotonin receptor subtype.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing the target 5-HT receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of 5-Methoxytryptamine prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Experimental workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the target human 5-HT receptor subtype

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve a range of final concentrations.

  • Assay Setup: In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or varying concentrations of 5-Methoxytryptamine.

  • Incubation: Incubate the plate at a specific temperature (e.g., 27°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of 5-Methoxytryptamine by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the 5-Methoxytryptamine concentration to generate a competition curve. Calculate the IC50 value (the concentration of 5-Methoxytryptamine that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gi/o-coupled receptors, e.g., 5-HT1A)

This assay measures the ability of 5-Methoxytryptamine to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

cAMP_Assay_Workflow seed Seed cells expressing the target Gi/o-coupled receptor in a microplate treat Treat cells with varying concentrations of 5-Methoxytryptamine seed->treat stimulate Stimulate adenylyl cyclase with forskolin (B1673556) treat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine EC50 for the inhibition of cAMP production measure->analyze

Caption: Experimental workflow for a cAMP functional assay.

Materials:

  • Cells expressing the target Gi/o-coupled receptor (e.g., CHO or HEK293 cells)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and supplements

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into a suitable microplate (e.g., 96-well or 384-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Cell Treatment: Remove the culture medium and add the diluted 5-Methoxytryptamine to the wells. Incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for a specified time according to the assay kit protocol.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels following the manufacturer's instructions for the specific cAMP assay kit being used.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 5-Methoxytryptamine concentration. From this curve, determine the EC50 value, which represents the concentration of 5-Methoxytryptamine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Intracellular Calcium Mobilization Assay (for Gq-coupled receptors, e.g., 5-HT2A)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors by 5-Methoxytryptamine.

Calcium_Assay_Workflow seed Seed cells expressing the target Gq-coupled receptor in a black, clear-bottom microplate load Load cells with a calcium-sensitive fluorescent dye seed->load wash Wash cells to remove excess dye load->wash read_baseline Read baseline fluorescence wash->read_baseline add_compound Add varying concentrations of 5-Methoxytryptamine read_baseline->add_compound read_response Measure the change in fluorescence over time add_compound->read_response analyze Analyze data to determine EC50 for calcium mobilization read_response->analyze

Caption: Experimental workflow for an intracellular calcium mobilization assay.

Materials:

  • Cells expressing the target Gq-coupled receptor (e.g., HEK293 cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into black, clear-bottom microplates and culture them overnight.

  • Dye Loading: Remove the culture medium and add a loading solution containing the calcium-sensitive fluorescent dye to the cells. Incubate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate.

  • Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Add the diluted 5-Methoxytryptamine to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of 5-Methoxytryptamine. Plot the peak response against the logarithm of the 5-Methoxytryptamine concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of 5-Methoxytryptamine that elicits 50% of the maximum calcium response.

Important Considerations

  • Solubility: this compound is soluble in aqueous solutions. For stock solutions, DMSO can also be used.

  • Metabolism: 5-Methoxytryptamine is a substrate for monoamine oxidase A (MAO-A).[5] If working with cells that express MAO-A or in the presence of serum, the effective concentration of 5-MT may decrease over time. Consider using a MAO-A inhibitor if stable concentrations are required for the duration of the experiment.

  • Cytotoxicity: It is advisable to determine the cytotoxic concentration range of 5-Methoxytryptamine in the cell line being used (e.g., via an MTT or LDH assay) to ensure that the concentrations used in functional assays are not causing cell death and confounding the results.

References

Application Note: Quantitative Analysis of 5-Methoxytryptamine Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] It is found endogenously, particularly within the pineal gland, and is formed either by the O-methylation of serotonin or the N-deacetylation of melatonin.[1] 5-MT functions as an agonist at various serotonin (5-HT) receptors, making it a compound of significant interest in neuroscience and pharmacology.[1][2] Accurate and sensitive quantification of 5-Methoxytryptamine in biological matrices is essential for elucidating its physiological functions, metabolic pathways, and pharmacokinetic profile.[1][3]

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methoxytryptamine hydrochloride in biological samples such as plasma and serum. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high-throughput capabilities suitable for pharmacokinetic studies and routine analysis.[1]

Signaling Pathway

5-Methoxytryptamine primarily exerts its biological effects through interaction with serotonin (5-HT) receptors. As an agonist, it binds to these receptors, initiating a cascade of intracellular events that modulate various physiological processes. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.

G cluster_membrane Cell Membrane Receptor 5-HT Receptor G_Protein G-Protein Activation Receptor->G_Protein MT 5-Methoxytryptamine MT->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: Simplified signaling pathway of 5-Methoxytryptamine.[2]

Experimental Workflow

The analytical workflow for the quantification of 5-Methoxytryptamine is a streamlined process designed for efficiency and accuracy. It begins with sample collection and preparation, followed by instrumental analysis and data processing.

G Sample Sample Collection (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Data Data Acquisition and Processing Inject->Data Quantify Quantification Data->Quantify

Caption: Experimental workflow for 5-Methoxytryptamine analysis.[1]

Materials and Methods

Reagents and Materials
  • This compound (analytical standard)

  • 5-Methoxytryptamine-d4 (5-MT-d4) as internal standard (IS)[1]

  • Acetonitrile (B52724) (LC-MS grade)[1]

  • Methanol (LC-MS grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Water (LC-MS grade)[1]

  • Drug-free human serum/plasma[1]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is required.[1]

Stock and Working Solutions
  • Stock Solutions: Prepare 1 mg/mL stock solutions of 5-MT and 5-MT-d4 in methanol.[1]

  • Working Standard Solutions: Serially dilute the 5-MT stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.[1]

  • Internal Standard Working Solution: Dilute the 5-MT-d4 stock solution with acetonitrile to a final concentration of 10 ng/mL.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma or serum samples on ice.[2]

  • Aliquot 50 µL of the sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[1]

  • Add 150 µL of the internal standard working solution (10 ng/mL 5-MT-d4 in acetonitrile).[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in Water[2][4]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[2][4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 3-5 µL[4][5]

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.[1]

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • 5-Methoxytryptamine: m/z 191.1 → 132.1 (Quantifier), m/z 191.1 → 174.1 (Qualifier)

    • 5-Methoxytryptamine-d4 (IS): m/z 195.1 → 136.1

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of 5-Methoxytryptamine and a structurally similar compound, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which provides a reference for expected performance.

Table 1: Method Validation Parameters for Tryptamine Derivatives

Parameter5-MeO-DMTReference
Linearity Range0.90 - 5,890 ng/mL[3][5]
> 0.99[4]
Limit of Detection (LOD)0.11 ng/mL[4]
Limit of Quantification (LOQ)0.33 ng/mL[4]

Table 2: Accuracy and Precision for 5-MeO-DMT Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low8.08< 15%< 15%Within ±15%[3][5]
Medium72.7< 15%< 15%Within ±15%[3][5]
High655< 15%< 15%Within ±15%[3][5]

Table 3: Recovery Data for 5-MeO-DMT

AnalyteSpiked Concentration (ng/mL)Recovery (%)Reference
5-MeO-DMT8.08> 75%[3][5]
5-MeO-DMT72.7> 75%[3][5]
5-MeO-DMT655> 75%[3][5]

Conclusion

The LC-MS/MS method described herein offers a sensitive, specific, and reliable approach for the quantification of 5-Methoxytryptamine in biological matrices.[1] The simple and rapid sample preparation protocol, combined with a short chromatographic run time, makes this method well-suited for high-throughput analysis in research and drug development settings.[1] The validation data demonstrates excellent linearity, precision, and accuracy, ensuring high-quality results for pharmacokinetic and metabolic investigations.[1]

References

Application Notes and Protocols: Animal Models for Studying 5-Methoxytryptamine Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the physiological and behavioral effects of 5-Methoxytryptamine (5-MT) hydrochloride. 5-MT is a potent and non-selective serotonin (B10506) receptor agonist, and understanding its effects in vivo is crucial for elucidating its mechanism of action and therapeutic potential.[1]

Behavioral Studies in Rodent Models

Rodent models, particularly mice and rats, are extensively used to study the behavioral effects of 5-MT, which often serve as proxies for psychedelic and antidepressant-like activity in humans.[1][2]

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a classic behavioral model used to assess the hallucinogenic potential of serotonergic compounds.[2][3] This response is primarily mediated by the activation of serotonin 5-HT2A receptors.[1][3] Studies show that 5-MT induces a dose-dependent increase in the head-twitch response, though its duration is shorter than that of other psychedelics like psilocybin.[2][4]

Table 1: 5-MT Dose-Response on Head-Twitch Response (HTR) in Mice

Animal ModelCompoundDose (mg/kg)RouteMean HTR CountDuration
C57BL/6J Mice5-MeO-DMT1IP~15Shorter than Psilocybin
C57BL/6J Mice5-MeO-DMT3IP~25Shorter than Psilocybin
C57BL/6J Mice5-MeO-DMT*10IP~30Shorter than Psilocybin
Rats5-MeO-DIPT 5-Weak HTR-
Rats5-MeO-DIPT10-Strong HTR-

*Data extrapolated from studies on 5-MeO-DMT, a close structural and functional analog of 5-MT.[2][4] **Data from a study on 5-MeO-DIPT, another tryptamine (B22526) derivative, for comparative purposes.[3]

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animals: Male Swiss Webster mice or C57BL/6J mice are commonly used.[2][5] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before testing.

  • Drug Preparation: Prepare 5-Methoxytryptamine hydrochloride in a suitable vehicle, such as 0.9% saline.

  • Administration: Administer the prepared solution via intraperitoneal (IP) injection.[6]

  • Observation: Immediately after injection, place the mouse in a clean observation chamber (e.g., a standard Plexiglas cage). Record the number of head twitches for a period of 30-60 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming.[2]

  • Data Analysis: Compare the mean number of head twitches between the vehicle control group and the 5-MT treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (1 week) prepare_drug Drug Preparation (5-MT in Saline) administer IP Administration (Vehicle or 5-MT) prepare_drug->administer observe Behavioral Observation (Record HTR for 30-60 min) administer->observe analyze Data Compilation & Statistical Analysis observe->analyze report Results Reporting analyze->report

Workflow for Head-Twitch Response (HTR) Assay.
Locomotor Activity

5-MT and related tryptamines can produce complex effects on locomotor activity in rodents, often characterized by an initial depression of movement followed by a stimulant phase.[5]

Table 2: Effects of Tryptamine Derivatives on Locomotor Activity in Mice

CompoundID50 (Depressant Phase)ED50 (Stimulant Phase)Depressant Phase Duration
5-MeO-DBT16.5 mg/kg0.074 mg/kg50 min
5-Cl-DMT12.3 mg/kg6.1 mg/kg20-40 min
4-OH-MiPT5.8 mg/kg0.6 mg/kg30-130 min
*Data from a study on related synthetic tryptamines for comparative context.[5]

Experimental Protocol: Open Field Test for Locomotor Activity

  • Apparatus: Use an open field arena (e.g., 40x40x40 cm) equipped with automated photobeam tracking systems to record distance traveled, rearings, and time spent in the center versus periphery.

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.[5][7]

  • Procedure: a. Administer 5-MT or vehicle via the desired route (e.g., IP). b. Place the animal in the center of the open field arena. c. Record activity for a set duration, typically 60 to 120 minutes.[8]

  • Data Analysis: Analyze parameters such as total distance traveled, number of rearings, and hole pokes in time bins (e.g., 10-minute intervals) to assess both the depressant and stimulant phases of the drug's effect.[8]

Cardiovascular Studies

5-MT's interaction with serotonin receptors can lead to significant cardiovascular effects.[9] Animal models are critical for characterizing these responses, which can include changes in heart rate, blood pressure, and cardiac contractility.[10][11]

Inotropic and Chronotropic Effects

Studies using isolated atrial preparations from mice, particularly transgenic models that overexpress human 5-HT4 receptors, have shown that 5-MT and its analog 5-MeO-DMT can increase the force of contraction (positive inotropic effect) and the spontaneous beating rate (positive chronotropic effect).[10][11] In rats, 5-MeO-DMT has been noted to decrease heart rate, an effect potentially mediated by 5-HT1 receptors.[10]

Table 3: Cardiovascular Effects of 5-MT Analogs

CompoundAnimal ModelPreparationEffectReceptor Implicated
5-MeO-DMT5-HT4-TG MiceIsolated Left AtriaIncreased force of contraction5-HT4
5-MeO-DMT5-HT4-TG MiceIsolated Right AtriaIncreased beating rate5-HT4
5-MeO-DMTRatIn vivoDecreased heart rate5-HT1
5-MeO-DMTRhesus MonkeyAnesthetizedSlight bradycardia (at ≥500 µg/kg)Not specified

*Data compiled from studies on 5-MeO-DMT.[10][11][12]

Experimental Protocol: Isolated Atrial Preparation

  • Animals: Use wild-type mice or transgenic mice overexpressing a specific receptor of interest (e.g., human 5-HT4).[10]

  • Tissue Preparation: a. Humanely euthanize the mouse according to approved protocols. b. Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution. c. Dissect the left and right atria under a microscope. Mount the preparations in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Measurement: a. For left atria, attach one end to a force transducer and stimulate electrically (e.g., at 1 Hz) to measure isometric contraction force. b. For right atria, attach to a force transducer to measure the spontaneous beating rate.

  • Drug Application: After a stabilization period, add cumulative concentrations of 5-MT to the organ bath to generate a concentration-response curve.

  • Data Analysis: Calculate the EC50 and maximum response (Emax) for the inotropic and chronotropic effects.

G cluster_pathway 5-HT4 Receptor Signaling Cascade MT 5-MT HT4R 5-HT4 Receptor MT->HT4R binds & activates AC Adenylyl Cyclase HT4R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PLB Phospholamban (Phosphorylation) PKA->PLB Ca Increased Ca2+ Influx/Release PLB->Ca Contract Positive Inotropic & Chronotropic Effects Ca->Contract

Signaling pathway for 5-HT4-mediated cardiac effects.

Neurobiological Studies

Investigating the neurobiological underpinnings of 5-MT's effects is crucial. Animal models allow for the direct measurement of changes in neural plasticity and neurotransmitter levels.

Neural Plasticity

Like other psychedelics, 5-MT analogs have been shown to promote structural neural plasticity. In mice, 5-MeO-DMT produces long-lasting increases in the density of dendritic spines in the medial frontal cortex, driven by an increased rate of spine formation.[2][4] This suggests a potential mechanism for the enduring therapeutic effects reported in clinical studies.[4]

Neurotransmitter Modulation

5-MT's primary action is on the serotonin system, but this can, in turn, affect other neurotransmitter systems.

Table 4: Effects of 5-MeO-DIPT on Neurotransmitter Levels in Rat Brain Regions

Brain RegionDopamine (B1211576) (DA)DOPACHVA5-HT5-HIAA
Striatum
Nucleus Accumbens
Frontal Cortex

Data from a study on 5-MeO-DIPT (10-20 mg/kg), showing decreased dopamine turnover and complex effects on serotonin.[3] ↓ = Decrease, ↑ = Increase, ↔ = No Change

Experimental Protocol: In Vivo Microdialysis

  • Animals: Adult male Sprague-Dawley rats.[6]

  • Surgical Preparation: a. Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). b. Secure the animal in a stereotaxic frame. c. Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex). Secure it with dental cement. d. Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). d. Administer 5-MT (or vehicle) and continue collecting samples.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., DA, 5-HT, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average.

Protocols for Compound Administration

The choice of administration route can significantly impact the pharmacokinetics and observed effects of 5-MT.

Table 5: Common Administration Routes for Rodents

RouteAbbreviationCommon VehicleMax Volume (Mouse)Max Volume (Rat)Notes
IntraperitonealIP0.9% Saline, PBS~0.5 mL~5 mLMost common route in behavioral studies; rapid absorption.
SubcutaneousSC0.9% Saline~1 mL~5 mLSlower absorption than IP.
IntravenousIV0.9% Saline~0.2 mL~0.5 mLRequires skill (tail vein); provides immediate bioavailability.
Oral GavagePOWater, 0.5% Methylcellulose~0.5 mL~5 mLUsed to model oral administration; subject to first-pass metabolism.

Volumes are general guidelines and should be adjusted based on animal weight and institutional policies.[13][14]

Protocol: Intraperitoneal (IP) Injection in a Mouse

  • Preparation: Prepare the 5-MT solution in a sterile syringe with an appropriate needle (e.g., 27-gauge). Calculate the injection volume based on the animal's weight and the desired dose.

  • Restraint: Restrain the mouse by scruffing the neck and back skin to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a 15-30 degree angle, bevel up. Aspirate slightly to ensure no fluid or blood is drawn back, indicating incorrect placement.

  • Administration: Slowly inject the solution. Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress post-injection.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh Weigh Animal calc Calculate Dose & Injection Volume weigh->calc prep_syr Prepare Syringe calc->prep_syr restrain Restrain Animal (e.g., Scruffing) prep_syr->restrain inject Perform Injection (Correct Site & Angle) restrain->inject monitor Return to Cage & Monitor for Distress inject->monitor

Workflow for compound administration via injection.

References

Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. As the hydrochloride salt, it is a valuable tool for in vitro pharmacological studies. 5-Methoxytryptamine hydrochloride acts as a non-selective agonist at multiple serotonin (5-HT) receptors, making it a crucial ligand for characterizing the binding and function of these receptors. These application notes provide a summary of its receptor binding profile and detailed protocols for its use in competitive radioligand binding assays.

Receptor Binding Profile of 5-Methoxytryptamine

5-Methoxytryptamine is a potent agonist at several serotonin receptor subtypes, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[1][2] It displays particularly high potency as a serotonin 5-HT2A receptor agonist.[1] The compound's broad-spectrum activity makes it a useful tool for initial screening and characterization of novel compounds targeting the serotonergic system.

Quantitative Binding Data

The following table summarizes the available binding affinity (Ki) and functional potency (EC50) data for 5-Methoxytryptamine at various human serotonin receptor subtypes. This data is essential for designing and interpreting receptor binding experiments.

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Notes
5-HT1A < 100-High affinity.[3]
5-HT1B --Data not readily available.
5-HT1D --Data not readily available.
5-HT1E Low Affinity-O-methylation of 5-HT reduces affinity by 100- to 300-fold.[3]
5-HT1F < 100-High affinity.[3]
5-HT2A -0.503Extremely potent agonist.[1]
5-HT2B --Reported to be 25-fold selective over 5-HT2A.[1]
5-HT2C --5-MT is 400-fold selective for 5-HT2B over 5-HT2C.[1]
5-HT4 --Agonist activity confirmed.[1]
5-HT6 < 50-High affinity.[3]
5-HT7 --Agonist activity confirmed.[1]

Note: The table will be updated as more comprehensive Ki data for this compound becomes publicly available.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the methodology for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype using this compound as a reference compound or vice versa.

Objective: To determine the IC50 and subsequently the Ki of a test compound by measuring its ability to displace a specific radioligand from a serotonin receptor subtype.

Materials:

  • This compound

  • Test Compound

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors).

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest or tissue homogenates known to be rich in the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine for several hours to reduce non-specific binding).

  • Filtration apparatus

  • Scintillation fluid

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Membrane Preparation:

    • Thaw the frozen receptor membrane preparation on ice.

    • Homogenize the membranes in cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

    • Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate for each condition:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of a known non-labeled ligand for the target receptor (to saturate all specific binding sites), and membrane preparation.

      • Test Compound/5-MT Competition: A range of concentrations of the test compound or this compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound or 5-MT).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Receptor Membrane Preparation D Incubation in 96-well Plate A->D B Radioligand Solution B->D C 5-MT or Test Compound Dilutions C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki) F->G

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of 5-HT1 Receptor Family (Gi/o-coupled)

G 5-MT 5-MT 5-HT1 Receptor 5-HT1 Receptor 5-MT->5-HT1 Receptor Gi/o Gi/o 5-HT1 Receptor->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP - ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA - Cellular Response Cellular Response PKA->Cellular Response

Caption: 5-HT1 receptor signaling pathway.

Signaling Pathway of 5-HT2 Receptor Family (Gq/11-coupled)

G 5-MT 5-MT 5-HT2 Receptor 5-HT2 Receptor 5-MT->5-HT2 Receptor Gq/11 Gq/11 5-HT2 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Cellular Response Cellular Response PKC Activation->Cellular Response

Caption: 5-HT2 receptor signaling pathway.

Signaling Pathway of 5-HT4/6/7 Receptor Families (Gs-coupled)

G 5-MT 5-MT 5-HT4/6/7 Receptor 5-HT4/6/7 Receptor 5-MT->5-HT4/6/7 Receptor Gs Gs 5-HT4/6/7 Receptor->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP + ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response

Caption: 5-HT4/6/7 receptor signaling pathway.

References

Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (B125070) (5-MT), also known as mexamine, is a tryptamine (B22526) derivative endogenously found in the pineal gland and other tissues.[1] Structurally related to serotonin (B10506) and melatonin (B1676174), 5-MT hydrochloride is a valuable tool in neuroscience research due to its activity as a non-selective serotonin receptor agonist.[2][3] It demonstrates full agonism at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors, with no affinity for the 5-HT3 receptor.[2] Its ability to cross the blood-brain barrier allows for the investigation of central serotonergic pathways.[4][5] These application notes provide an overview of its use, experimental protocols, and key data for researchers in neuroscience and drug development.

Physicochemical Properties and Handling

5-Methoxytryptamine hydrochloride is a combustible solid.[6] For safe handling, it is recommended to use personal protective equipment, including gloves, safety glasses, and a dust respirator, in a well-ventilated area or under a chemical fume hood.[6][7] The compound should be stored in a cool, dry, well-ventilated area in a securely sealed container, away from incompatible materials such as strong oxidizing agents.[7][8] For disposal, it is advised to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[8]

Mechanism of Action and Signaling Pathways

5-Methoxytryptamine exerts its effects by binding to and activating various serotonin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream intracellular signaling cascades. For instance, agonism at 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[9] Conversely, activation of 5-HT2A receptors, coupled to Gq proteins, stimulates phospholipase C, leading to an increase in intracellular calcium.[9]

Below are diagrams illustrating the primary signaling pathways activated by 5-Methoxytryptamine.

cluster_0 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_1 5-HT2A Receptor Signaling (Gq-coupled) MT_1 5-Methoxytryptamine R_1A 5-HT1A Receptor MT_1->R_1A binds G_i Gi/o Protein R_1A->G_i activates AC_i Adenylyl Cyclase G_i->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i MT_2 5-Methoxytryptamine R_2A 5-HT2A Receptor MT_2->R_2A binds G_q Gq Protein R_2A->G_q activates PLC Phospholipase C G_q->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Signaling pathways of 5-Methoxytryptamine.

Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine at various serotonin receptors. These values are dependent on the specific assay and cell system used.

Table 1: Receptor Binding Affinity (Ki) of 5-Methoxytryptamine

ReceptorSpeciesKi (nM)
5-HT1FHuman451
5-HTRat13-15

Data compiled from multiple sources.[10][11]

Table 2: Functional Potency (EC50) of 5-Methoxytryptamine

ReceptorSpeciesAssayEC50 (nM)
5-HT2AHumanCalcium Mobilization0.503
5-HT2ARatCalcium Mobilization11

Data compiled from multiple sources.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium upon activation of Gq-coupled receptors like 5-HT2A.[9]

Materials:

  • Cells expressing the target Gq-coupled receptor (e.g., 5-HT2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into microplates and culture overnight.

  • Dye Loading: Prepare a dye-loading solution with the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Replace the culture medium with the dye-loading solution and incubate at 37°C for 45-60 minutes in the dark.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of 5-Methoxytryptamine in the assay buffer.

  • Fluorescence Reading:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the 5-Methoxytryptamine dilutions into the wells.

    • Immediately measure the kinetic fluorescence intensity to capture the peak response.

Protocol 2: In Vitro cAMP Assay

This protocol measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like 5-HT1A.[9]

Materials:

  • Cells expressing the target Gi/o-coupled receptor (e.g., 5-HT1A)

  • Assay buffer

  • This compound

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Compatible microplate reader

Procedure:

  • Cell Preparation: Seed cells into a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of 5-Methoxytryptamine in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the diluted 5-Methoxytryptamine to the wells.

    • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for the time specified in the cAMP assay kit protocol.

  • Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral measure of 5-HT2A receptor activation in rodents.[12]

Materials:

  • Mice or rats

  • This compound

  • Vehicle control (e.g., saline)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment.

  • Compound Administration: Administer various doses of 5-Methoxytryptamine (typically via intraperitoneal or subcutaneous injection) and a vehicle control to different groups of animals.

  • Observation Period: Observe the animals for a specific period (e.g., 30-60 minutes) following administration.

  • Data Collection: Count the number of head twitches for each animal.

  • Data Analysis: Compare the number of head twitches between the different dose groups and the vehicle control group.

cluster_0 In Vitro Experimental Workflow cluster_1 In Vivo (Behavioral) Experimental Workflow A Cell Seeding in Microplates B Overnight Incubation A->B D Cell Treatment B->D C Compound Preparation (Serial Dilutions of 5-MT) C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Assay-Specific Steps (e.g., Dye Loading, Reagent Addition) E->F G Data Acquisition (e.g., Fluorescence, Absorbance) F->G H Data Analysis G->H I Animal Acclimation to Test Environment J Compound Administration (5-MT or Vehicle) I->J K Observation Period J->K L Behavioral Scoring (e.g., Head Twitches) K->L M Data Analysis L->M

Generalized experimental workflows.

Applications in Neuroscience Research

  • Elucidating Serotonergic Pathways: As a broad-spectrum serotonin agonist, 5-MT is used to investigate the functional roles of different serotonin receptor subtypes in various physiological and pathological processes.[3]

  • Behavioral Studies: In animal models, 5-MT induces behaviors such as the head-twitch response, which is a proxy for psychedelic-like effects mediated by 5-HT2A receptors.[4][12] It has also been shown to have sedative properties and can induce emergent behaviors like body shakes and limb jerks at higher doses in primates.[13]

  • Sleep Research: Preclinical studies suggest that 5-MT has sleep-promoting properties, potentially through its interaction with both melatonin and serotonin receptors, leading to increased non-REM sleep and reduced sleep latency.[1]

  • Drug Discovery: 5-MT serves as a reference compound for the development of new drugs targeting the serotonergic system.[3] Its structure can be a starting point for the synthesis of novel therapeutic agents.[3]

Metabolism and Pharmacokinetics

5-Methoxytryptamine is rapidly metabolized by monoamine oxidase (MAO), primarily MAO-A.[4] This rapid metabolism results in oral inactivity in humans.[4] Co-administration with MAO inhibitors (MAOIs) can significantly potentiate its effects and levels in animal models.[4][14] Metabolites of 5-MT include 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol.[4] It can also be converted to melatonin in the body.[4]

Conclusion

This compound is a versatile and potent tool for neuroscience research. Its broad agonistic activity across multiple serotonin receptors allows for the comprehensive study of the serotonergic system's role in a variety of neurological functions and disorders. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their experimental designs.

References

Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine hydrochloride (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] It is a valuable tool in drug discovery due to its potent, non-selective agonist activity at multiple serotonin (5-HT) receptor subtypes.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing 5-MT for the investigation of the serotonergic system and the discovery of novel therapeutics. 5-MT's broad-spectrum agonism allows for the exploration of various physiological and pathological processes mediated by serotonin receptors, including those involved in mood, cognition, and perception.[2]

Mechanism of Action

This compound acts as a non-selective agonist at a wide range of serotonin receptors, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[1][2] Its interaction with these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that modulate neuronal activity and other cellular functions. The hallucinogenic-like effects observed in animal models are primarily attributed to its potent agonism at the 5-HT2A receptor.[3][4]

Physicochemical Properties
Property Value
IUPAC Name 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS Number 608-07-1
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol

Data Presentation

Table 1: Radioligand Binding Affinities (Ki) of 5-Methoxytryptamine at Human Serotonin Receptors
Receptor Subtype Radioligand Ki (nM)
5-HT1A [³H]8-OH-DPAT 1.9 - 3
5-HT2A [³H]Ketanserin ~200
5-HT2B [³H]Mesulergine Data Not Available
5-HT2C [³H]Mesulergine Data Not Available
5-HT6 [³H]LSD Data Not Available
SERT [³H]Imipramine Low micromolar affinity

Note: Ki values are compiled from multiple sources and may vary depending on experimental conditions.[3]

Table 2: Functional Potencies (EC50) of 5-Methoxytryptamine at Human Serotonin Receptors
Receptor Subtype Assay Type EC50 (nM)
5-HT1A G-protein Activation (BRET) ~10
5-HT2A Calcium Mobilization 0.503 - 4
5-HT2A G-protein Activation (BRET) ~10

Note: EC50 values are highly dependent on the specific assay and cell system used.[1][3][4][5]

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target human 5-HT receptor subtype.

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).[3]

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (0.5%).[3][7]

  • Scintillation cocktail.

  • 96-well filter plates.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells or tissue homogenates known to express the target receptor.[2]

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C.[6][8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from unbound radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[2]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[3]

Calcium Mobilization Assay (for Gq-coupled receptors, e.g., 5-HT2A)

This assay measures the functional potency (EC50) of this compound at Gq-coupled serotonin receptors by detecting changes in intracellular calcium concentration.[9]

Materials:

  • Cells expressing the target Gq-coupled receptor (e.g., HEK293 cells transiently or stably expressing 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading. c. Add the this compound dilutions to the wells. d. Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[2]

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.[2]

cAMP Accumulation Assay (for Gi/o-coupled receptors, e.g., 5-HT1A)

This assay determines the functional potency (EC50) of this compound at Gi/o-coupled serotonin receptors by measuring the inhibition of adenylyl cyclase activity.[10][11]

Materials:

  • Cells expressing the target Gi/o-coupled receptor (e.g., CHO-K1 cells expressing 5-HT1A).[11]

  • Assay buffer.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA-based).[10]

  • Microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Cell Treatment: a. Pre-treat cells with varying concentrations of this compound. b. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the EC50 value.

Head-Twitch Response (HTR) Assay (In Vivo)

This behavioral assay in rodents is a well-established proxy for 5-HT2A receptor activation and is used to assess the in vivo psychoactive potential of compounds.[12][13]

Materials:

  • Male C57BL/6J mice.

  • This compound.

  • Vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.[14]

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room and observation chambers.

  • Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

  • Observation Period: Immediately after injection, place the mice individually into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).[14]

  • Data Collection: A trained observer, blind to the treatment conditions, counts the number of head-twitches. Alternatively, use an automated system for detection. A head-twitch is a rapid, side-to-side rotational movement of the head.[12][13]

  • Data Analysis: Plot the mean number of head-twitches against the dose of this compound to generate a dose-response curve.

Mandatory Visualizations

G cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) 5-MT 5-MT 5-HT1A_Receptor 5-HT1A Receptor 5-MT->5-HT1A_Receptor Agonist Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation 5-MT2 5-MT 5-HT2A_Receptor 5-HT2A Receptor 5-MT2->5-HT2A_Receptor Agonist Gq Gq Protein 5-HT2A_Receptor->Gq PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation

Caption: Signaling pathways activated by 5-Methoxytryptamine.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Binding Radioligand Binding (Ki determination) Functional Functional Assays (EC50 determination) Calcium Calcium Mobilization (Gq-coupled) Functional->Calcium cAMP cAMP Accumulation (Gi/o-coupled) Functional->cAMP HTR Head-Twitch Response (5-HT2A activation proxy) 5-MT 5-Methoxytryptamine Hydrochloride 5-MT->Binding 5-MT->Functional 5-MT->HTR

Caption: Experimental workflow for characterizing 5-Methoxytryptamine.

G Start Start Drug Discovery with 5-MT Target_ID Target Identification (Serotonin Receptors) Start->Target_ID In_Vitro In Vitro Characterization (Binding & Functional Assays) Target_ID->In_Vitro Lead_Gen Lead Generation & Optimization In_Vitro->Lead_Gen In_Vivo In Vivo Validation (e.g., HTR Assay) Lead_Gen->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Logical workflow for drug discovery using 5-Methoxytryptamine.

References

Application Notes and Protocols for In Vivo Studies of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1] It is found endogenously at low levels, particularly in the pineal gland, and can be formed by the O-methylation of serotonin or the N-deacetylation of melatonin.[1] Pharmacologically, 5-MT functions as a potent, non-selective agonist for various serotonin (5-HT) receptors and its metabolite, melatonin, acts on melatonin (MT) receptors.[1][2]

Recent research has highlighted the therapeutic potential of 5-methoxytryptamines in treating neuropsychiatric disorders.[3][4][5] Specifically, agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects, while 5-HT2A receptor activation is linked to psychedelic-like effects.[3][4] Given this complex pharmacology, well-designed in vivo studies are critical to elucidate the physiological and behavioral effects of 5-Methoxytryptamine hydrochloride, assess its therapeutic window, and characterize its pharmacokinetic and safety profiles. These application notes provide detailed protocols for key in vivo experiments to guide researchers in this process.

Mechanism of Action and Signaling Pathways

5-MT exerts its biological effects primarily through interaction with serotonin receptors. It is a potent agonist at 5-HT1A and 5-HT2A receptors, among others.[2][3] Although 5-MT itself has no affinity for melatonin receptors, it can be metabolized in the body to melatonin, which then acts as an agonist at MT1 and MT2 receptors.[1]

  • 5-HT1A Receptor Activation: The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi/o. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is associated with the anxiolytic and antidepressant properties of some tryptamines.[3]

  • 5-HT2A Receptor Activation: The 5-HT2A receptor is coupled to the Gq/11 G-protein. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and is the primary mechanism behind the psychedelic-like effects of serotonergic compounds.[3]

  • MT1/MT2 Receptor Activation (via Melatonin): Melatonin receptors, both MT1 and MT2, are coupled to Gi/o proteins.[6][7] Similar to 5-HT1A receptors, their activation inhibits adenylyl cyclase, reducing cAMP levels. This signaling is crucial for regulating circadian rhythms and promoting sleep.[6][7][8]

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Compound 5-Methoxytryptamine (5-MT) Metabolite Metabolism (N-acetylation) Compound->Metabolite R_5HT1A 5-HT1A Receptor Compound->R_5HT1A R_5HT2A 5-HT2A Receptor Compound->R_5HT2A Melatonin Melatonin Metabolite->Melatonin R_MT1_2 MT1/MT2 Receptors Melatonin->R_MT1_2 G_i_1 Gi/o R_5HT1A->G_i_1 G_q Gq R_5HT2A->G_q G_i_2 Gi/o R_MT1_2->G_i_2 AC_1 Adenylyl Cyclase G_i_1->AC_1 PLC Phospholipase C G_q->PLC AC_2 Adenylyl Cyclase G_i_2->AC_2 cAMP_down_1 ↓ cAMP AC_1->cAMP_down_1 Ca_up ↑ Ca²⁺ PLC->Ca_up cAMP_down_2 ↓ cAMP AC_2->cAMP_down_2

Caption: Signaling pathways of 5-Methoxytryptamine and its metabolite, melatonin.

General Experimental Workflow

A systematic approach is essential for robust and reproducible in vivo studies. The workflow should include adequate acclimation, randomization, and blinded data analysis to minimize bias.

experimental_workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Animal Acclimation (≥ 7 days) A2 Randomization into Treatment Groups A1->A2 A3 Preparation of 5-MT HCl Formulation A2->A3 B2 Compound Administration (i.p., s.c., etc.) A3->B2 B1 Baseline Measurements (if applicable) B1->B2 B3 Behavioral Assays / PK Sampling B2->B3 C1 Sample Processing (e.g., Plasma Isolation) B3->C1 C2 Data Collection & Scoring (Blinded) B3->C2 C3 Statistical Analysis C1->C3 C2->C3 C4 Interpretation & Reporting C3->C4

Caption: General workflow for in vivo studies of this compound.

Experimental Protocols

All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of 5-MT following a single administration.

Materials:

  • Adult male CD-1 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Dosing syringes and needles (e.g., 27G)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Formulation: Prepare a 1 mg/mL solution of 5-MT HCl in sterile saline.

  • Dosing: Administer a single 5 mg/kg dose via intraperitoneal (i.p.) injection to a cohort of mice (n=3-4 per time point).

  • Blood Collection: Collect blood samples (~100 µL) via submandibular or saphenous vein bleeding at designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Quantify the concentration of 5-MT in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Data Presentation:

ParameterUnitValue (Mean ± SD)
Dosemg/kg5 (i.p.)
Cmaxng/mL450 ± 65
Tmaxmin15
AUC(0-t)ng*min/mL38500 ± 4200
t1/2min55 ± 8
Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT2A receptor-mediated psychedelic-like effects of 5-MT. The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity.[1]

Materials:

  • Adult male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (sterile 0.9% saline)

  • Observation chambers

  • Video recording equipment (optional, for later scoring)

Protocol:

  • Acclimation: Place mice individually into observation chambers and allow them to acclimate for 30 minutes.

  • Dosing: Administer vehicle or 5-MT HCl (e.g., 0.5, 1, 2.5, 5 mg/kg, i.p.) to different groups of mice (n=8-10 per group).

  • Observation: Immediately after injection, begin observing the mice for 30-60 minutes.

  • Scoring: Count the number of head twitches for each mouse. A head twitch is a rapid, rotational jerk of the head that is not associated with grooming. Scoring should be performed by an observer blinded to the treatment conditions.

  • Data Analysis: Compare the mean number of head twitches between the vehicle and 5-MT treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Mean Head Twitches (± SEM)
Vehicle01.2 ± 0.4
5-MT HCl1.08.5 ± 1.5
5-MT HCl2.522.1 ± 3.2**
5-MT HCl5.045.8 ± 5.1***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like activity of 5-MT. A reduction in immobility time is indicative of an antidepressant effect.

Materials:

  • Adult male CD-1 mice (8-10 weeks old)

  • This compound

  • Vehicle (sterile 0.9% saline)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software (e.g., ANY-maze).

Protocol:

  • Dosing: Administer vehicle or 5-MT HCl (e.g., 1, 5, 10 mg/kg, i.p.) 30 minutes before the test (n=10-12 per group).

  • Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.

  • Recording: Record the entire session.

  • Scoring: Score the duration of immobility (defined as floating passively with only minor movements to maintain balance) during the last 4 minutes of the 6-minute test. Analysis should be performed by a blinded observer or automated software.

  • Data Analysis: Compare the mean immobility time between groups using ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds ± SEM)
Vehicle0165 ± 12
5-MT HCl1.0158 ± 10
5-MT HCl5.0115 ± 9**
5-MT HCl10.088 ± 7***
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Safety Pharmacology

Objective: To identify potential undesirable pharmacodynamic effects on major organ systems. Core battery studies typically assess the central nervous, cardiovascular, and respiratory systems.

Protocol (Modified Irwin Test for CNS Assessment):

  • Animals: Use rats or mice (n=5-8 per group).

  • Dosing: Administer vehicle and at least three doses of 5-MT HCl, including a high dose expected to produce overt effects.

  • Observation: A trained observer, blinded to the treatment, systematically scores the animals at regular intervals (e.g., 15, 30, 60, 120, 240 minutes post-dose) for a range of autonomic, neuromuscular, and behavioral parameters.

  • Parameters: Include observations for changes in awareness, mood, motor activity, posture, muscle tone, reflexes (pinna, corneal), and autonomic signs (salivation, piloerection, pupil size).

Data Presentation:

ParameterVehicle5-MT (Low Dose)5-MT (Mid Dose)5-MT (High Dose)
CNS
Spontaneous ActivityNormalNormalIncreasedHyperactivity
ReactivityNormalNormalIncreasedHighly Increased
PiloerectionAbsentAbsentPresentMarked
Head-TwitchAbsentPresentMarkedIntense
Autonomic
Pupil SizeNormalNormalMydriasisMarked Mydriasis
Neuromuscular
Muscle ToneNormalNormalNormalSlight Tremors
Table represents a qualitative summary of observed effects at Tmax.

Disclaimer: These protocols are intended as a guide. Researchers must optimize dosages, timing, and specific procedures based on their experimental goals, institutional guidelines, and preliminary data. Careful consideration of the compound's rapid metabolism by monoamine oxidase (MAO) is crucial, as co-administration with MAO inhibitors can dramatically potentiate its effects and duration of action.[1]

References

Application Notes: Administration of 5-Methoxytryptamine Hydrochloride to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

5-Methoxytryptamine (B125070) (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1][2] It is an endogenous compound found in the pineal gland and acts as a non-selective agonist at multiple serotonin (5-HT) receptors, with potent activity at 5-HT1 and 5-HT2 subtypes.[1][2] Due to its ability to cross the blood-brain barrier and modulate serotonergic pathways, 5-MT is a valuable tool in neuroscience research for investigating mood, cognition, and sleep.[2][3][4] These notes provide detailed protocols and technical information for the preparation and administration of 5-Methoxytryptamine hydrochloride (5-MT HCl) to rodent models.

Physicochemical and Toxicological Data

Proper dose formulation requires a clear understanding of the compound's properties. 5-MT HCl is generally used in research due to its improved solubility and stability in aqueous solutions compared to the freebase form.[3]

Table 1: Physicochemical Properties of 5-Methoxytryptamine

Property Value Source
IUPAC Name 2-(5-Methoxy-1H-indol-3-yl)ethanamine [2][5]
CAS Number 608-07-1 (Freebase) [5][6]
Molecular Formula C₁₁H₁₄N₂O [5][6]
Molecular Weight 190.24 g/mol (Freebase) [5][6]
Melting Point 121-123 °C (Freebase) [6]
logP (Octanol/Water) 1.196 (Calculated) [5]

| Water Solubility | log₁₀WS = -2.85 (Calculated, mol/L) |[5] |

Table 2: Acute Toxicity of 5-Methoxytryptamine in Rodents

Species Route of Administration LD₅₀ (Lethal Dose, 50%) Source

| Mouse | Intraperitoneal (IP) | 176 mg/kg |[6] |

Note: The related compound 5-MeO-DMT has a reported LD₅₀ ranging from 48 to 278 mg/kg in mice, depending on the administration route.[7] Researchers should always perform dose-ranging studies to determine the optimal and safe dose for their specific experimental conditions.

Mechanism of Action: Serotonin Receptor Signaling

5-MT is a potent agonist at multiple serotonin receptors. Its effects are primarily mediated through G protein-coupled receptors, notably the 5-HT1A and 5-HT2A subtypes.[1][2]

  • 5-HT1A Receptor Activation: As a Gi/Go-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. This signaling cascade also involves the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced firing rate.[8][9][10]

  • 5-HT2A Receptor Activation: As a Gq-coupled receptor, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11]

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway MT1 5-Methoxytryptamine R1 5-HT1A Receptor MT1->R1 Binds G1 Gi/o Protein R1->G1 Activates AC Adenylyl Cyclase G1->AC Inhibits GIRK GIRK Channel G1->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion K+ Efflux GIRK->K_ion Opens Hyperpol Hyperpolarization K_ion->Hyperpol MT2 5-Methoxytryptamine R2 5-HT2A Receptor MT2->R2 Binds G2 Gq Protein R2->G2 Activates PLC Phospholipase C G2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ IP3->Ca Increases PKC Protein Kinase C DAG->PKC Activates

Primary signaling pathways of 5-Methoxytryptamine.

Protocols: Rodent Administration

Preparation of Dosing Solutions

The limited aqueous solubility of 5-MT freebase necessitates careful vehicle selection. The hydrochloride salt is preferred for its higher water solubility.

4.1 Materials

  • This compound (powder)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered (if required)

  • Sterile water for injection

  • pH meter and sterile adjustment solutions (e.g., 0.1N NaOH, 0.1N HCl)

  • Vortex mixer and/or sonicator

  • Sterile vials

  • Sterile syringes and 0.22 µm syringe filters

4.2 Recommended Vehicles The choice of vehicle is critical for ensuring complete dissolution and minimizing tissue irritation.

Table 3: Recommended Vehicles for 5-Methoxytryptamine HCl

Vehicle Composition Suitability & Considerations
Sterile Saline 0.9% NaCl in sterile water Preferred vehicle. Isotonic and well-tolerated.[12] Ensure complete dissolution. Adjusting pH to ~7.0 may be necessary.
PBS Phosphate-Buffered Saline Similar to saline but maintains a stable physiological pH (7.2-7.4).[12]

| DMSO/Saline | e.g., 5-10% DMSO in Saline | For higher concentrations or less soluble batches. First, dissolve 5-MT HCl in a minimal volume of DMSO, then dilute slowly with saline to the final volume.[12] Keep final DMSO concentration low (<10%) to avoid toxicity. |

4.3 Solution Preparation Protocol

  • Calculate: Determine the total mass of 5-MT HCl and the final volume of vehicle required based on the desired dose (mg/kg), concentration (mg/mL), and number of animals.

  • Weigh: Using an analytical balance, accurately weigh the calculated amount of 5-MT HCl powder and place it in a sterile vial.

  • Dissolve:

    • For Saline/PBS: Add a portion of the vehicle to the vial. Vortex vigorously. A brief sonication in a water bath may aid dissolution. Add the remaining vehicle to reach the final volume.

    • For DMSO/Saline: Add the minimum required volume of DMSO to the vial to fully dissolve the powder. Once dissolved, slowly add the sterile saline dropwise while vortexing to prevent precipitation, until the final volume is reached.

  • Check pH (Optional but Recommended): Check the pH of the final solution. If it is outside the physiological range (7.0-7.4), adjust carefully with sterile, dilute NaOH or HCl.

  • Sterilize: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store: Store prepared solutions protected from light. For short-term storage (24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C may be possible, but stability should be validated.

Administration to Rodents

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Aseptic technique should be used for all injections.

5.1 General Experimental Workflow The following diagram outlines a typical workflow for a study involving 5-MT administration.

experimental_workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Acclimatization Animal Acclimatization (≥ 7 days) Habituation Habituation to Handling & Test Environment Acclimatization->Habituation Baseline Baseline Measurements (e.g., locomotor, temp) Habituation->Baseline Prep Prepare Dosing Solution Dose Administer 5-MT HCl (Select Route) Prep->Dose Monitor Behavioral/Physiological Monitoring (e.g., HTR, Temp) Dose->Monitor Collection Sample Collection (Blood, Brain Tissue) Monitor->Collection Analysis Data Analysis Collection->Analysis

A typical experimental workflow for rodent studies.

5.2 Administration Routes and Dosing Parameters The route of administration affects the pharmacokinetics (e.g., onset and duration of action) of the compound. Subcutaneous and intraperitoneal injections are most common for systemic effects.[12][13]

Table 4: Summary of Administration Routes and Dosing Parameters in Rodents

Route Common Abbreviation Typical Volume (Mouse) Typical Volume (Rat) Recommended Needle Gauge Typical Doses (Tryptamines) Onset/Absorption
Intraperitoneal IP 0.1 - 0.5 mL 1 - 2 mL 25 - 27 G 0.3 - 20 mg/kg Rapid
Subcutaneous SC 0.1 - 0.3 mL 0.5 - 1 mL 25 - 27 G 0.2 - 20 mg/kg Slower than IP
Intravenous IV (Tail Vein) ~0.1 mL ~0.5 mL 27 - 30 G 0.1 - 10 mg/kg Immediate

| Oral Gavage | PO | 0.1 - 0.2 mL | 1 - 2 mL | 20 - 22 G (ball-tip) | >20 mg/kg (higher dose needed) | Variable, Slower |

Doses are extrapolated from studies on 5-MT and related tryptamines like 5-MeO-DMT.[13][14][15] The head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic-like effects, can be induced by 5-MeO-DMT analogs with ED₅₀ values in the 0.2-1.8 mg/kg range (SC).[13] Higher doses (10-20 mg/kg) have been used to study other behavioral effects.[14] It is critical to perform a dose-response study for each new experimental paradigm.

5.3 Detailed Protocols

5.3.1 Intraperitoneal (IP) Injection

  • Restraint: Restrain the mouse or rat firmly, exposing the abdomen. For mice, scruffing the neck and securing the tail is effective.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.[13]

  • Injection: Insert a 25-27G needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn, then slowly inject the solution.[13]

5.3.2 Subcutaneous (SC) Injection

  • Restraint: Grasp the loose skin over the shoulders (scruff) of the animal.

  • Injection Site: Lift the skin to form a "tent."

  • Injection: Insert a 25-27G needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood, then inject the solution into the subcutaneous space.

5.3.3 Oral Gavage (PO)

  • Restraint: Firmly restrain the animal to keep the head and body in a straight line.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle.

  • Administration: Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus into the stomach.[13] Do not force the needle. Deliver the solution slowly.

5.3.4 Intravenous (IV) Injection This technique requires significant training and skill.

  • Restraint & Warming: Place the rodent in a restraint device that exposes the tail. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Site: Identify one of the lateral tail veins.

  • Injection: Using a 27-30G needle attached to a small syringe (e.g., insulin (B600854) syringe), insert the needle bevel-up into the vein. A successful insertion is often indicated by seeing a small amount of blood flash into the needle hub. Inject the solution slowly.

Post-Administration Monitoring

Following administration, animals must be monitored closely for adverse effects and for the desired experimental outcomes.

  • Adverse Effects: Monitor for signs of toxicity which may include hyperthermia, severe ataxia, tremors, or convulsions.[7][12]

  • Behavioral Assays: Common assays include the head-twitch response (HTR), open-field test for locomotor activity, and social interaction tests.[2][16]

  • Physiological Monitoring: Record body temperature, heart rate, or other relevant physiological parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methoxytryptamine hydrochloride. Our aim is to help you improve yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield in Fischer Indole (B1671886) Synthesis of the 5-Methoxyindole (B15748) Core

  • Question: I am attempting a Fischer indole synthesis to prepare the 5-methoxyindole core, but I am observing very low to no yield of the desired product. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in the Fischer indole synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot the problem:

    • Starting Material Quality: Impurities in the 4-methoxyphenylhydrazine hydrochloride or the aldehyde/ketone reactant can significantly hinder the reaction. Ensure the purity of your starting materials.[1][2]

    • Reaction Conditions: Temperature and reaction time are critical parameters. For the synthesis of related tryptamines, heating the reaction mixture to 80-100 °C and monitoring by Thin Layer Chromatography (TLC) until the reaction is complete is recommended.[1] Harsh conditions, such as excessively high temperatures (e.g., 180°C in xylene), can lead to degradation and lower yields.[3]

    • Catalyst: The choice and amount of acid catalyst (e.g., H₂SO₄, ZnCl₂) are crucial. Ensure the correct stoichiometry is used.[1][3]

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of sensitive intermediates.[1][2]

Issue 2: Lower than Expected Yield in the Hydrolysis of Melatonin (B1676174)

  • Question: I am performing the hydrolysis of melatonin to 5-Methoxytryptamine and the yield is lower than expected. How can I optimize this reaction?

  • Answer: To optimize the hydrolysis of melatonin, consider the following:

    • Reaction Time and Temperature: Ensure the reaction is refluxed at a sufficient temperature (e.g., 105°C) for an adequate amount of time (e.g., 2 hours) to ensure the reaction goes to completion. Monitor the reaction progress using TLC.[1][4]

    • Base Concentration: The concentration of the base (e.g., NaOH) is crucial. Insufficient base may lead to incomplete hydrolysis of the N-acetyl group.[1]

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent the oxidation of the product.[1][4]

    • Extraction and Work-up: Ensure proper phase separation during the extraction process to avoid loss of product. Acidification of the isobutanol phase to pH 2 is critical for the crystallization of the hydrochloride salt.[1][4] A high yield of 94% has been reported by concentrating the butanol layer, redissolving the residue in isopropanol, and then adding concentrated HCl.[5][6]

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the final 5-Methoxytryptamine product. What are the likely side products and what purification strategies can I employ?

  • Answer: The formation of multiple products complicates purification and reduces the yield.

    • Common Side Products: In syntheses involving reductions with agents like LiAlH₄, incomplete reduction can lead to the presence of the corresponding β-hydroxy intermediate.[1][2] In the Speeter and Anthony synthesis, potential side products include 3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol and other related substances.[1]

    • Purification Strategies:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as 96% ethanol (B145695), can be an effective purification method.[1][4]

      • Acid-Base Extraction: As tryptamines are basic, they can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed, basified, and the pure tryptamine (B22526) extracted back into an organic solvent.[1]

      • Column Chromatography: For complex mixtures, purification by flash column chromatography on silica (B1680970) gel may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Methoxytryptamine?

A1: The most common synthetic routes include:

  • Hydrolysis of Melatonin: This is a straightforward method involving the deacetylation of melatonin, often using a strong base like sodium hydroxide (B78521) in a suitable solvent like isobutanol.[1][4]

  • Fischer Indole Synthesis: This classic method involves the reaction of 4-methoxyphenylhydrazine with a suitable aldehyde or ketone under acidic conditions to form the indole ring.[1][8]

  • Speeter-Anthony Tryptamine Synthesis: This is a widely cited general method for preparing substituted tryptamines and can be adapted for 5-Methoxytryptamine.[2]

  • From 5-Methoxyindole: 5-Methoxyindole can be converted to 5-Methoxytryptamine through various synthetic steps.

Q2: Are there specific challenges associated with the deprotection of a phthalimide (B116566) group in tryptamine synthesis?

A2: Yes, the removal of a phthalimide protecting group can present challenges:

  • Harsh Conditions: The traditional method for phthalimide deprotection is hydrazinolysis (using hydrazine (B178648) hydrate), which involves harsh conditions that may not be compatible with other functional groups in the molecule.[1]

  • Side Reactions: The use of excess hydrazine can potentially lead to side reactions.[1]

  • Alternative Methods: Milder, near-neutral deprotection methods are available, such as the reduction of the phthalimide to an O-hydroxymethyl benzamide, which then lactonizes to release the free amine.[1]

Q3: What are some alternative reducing agents to Lithium Aluminum Hydride (LiAlH₄) for the reduction of amides or nitriles in tryptamine synthesis?

A3: While LiAlH₄ is a powerful reducing agent, its pyrophoric nature and challenging work-up are significant drawbacks.[1] Milder reducing agents like borane (B79455) complexes (e.g., BH₃·THF) can be an alternative and may offer better chemoselectivity.[1]

Data Presentation

Table 1: Quantitative Data for Synthesis of this compound via Hydrolysis of Melatonin

ParameterValueReference
Starting Melatonin42 g[1][4]
Isobutanol300 g[1][4]
Sodium Hydroxide30 g[1][4]
Sodium Dithionite3 g[1][4]
Reflux Temperature105 °C[1][4]
Reflux Time2 hours[1][4]
Approximate Yield~70-80%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Melatonin

This protocol is adapted from established procedures.[1][4]

Materials:

  • Melatonin (42 g)

  • Isobutanol (300 g)

  • Sodium Hydroxide (NaOH) (30 g)

  • Sodium Dithionite (3 g)

  • 32% Hydrochloric Acid (HCl)

  • 96% Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, suspend 42 g of melatonin in 300 g of isobutanol.

  • Add 30 g of NaOH and 3 g of sodium dithionite.

  • Reflux the mixture for 2 hours at 105°C under a nitrogen atmosphere.

  • Cool the mixture and extract with 500 g of water. The aqueous phase will contain sodium acetate (B1210297) and excess NaOH.

  • Separate the isobutanol phase and acidify it to pH 2 with 32% HCl.

  • Concentrate the solution to induce crystallization of crude this compound.

  • Recrystallize the crude product from 96% ethanol to obtain pure this compound.

Protocol 2: Fischer Indole Synthesis of a Related Tryptamine (N,N-dimethyl-5-methoxytryptamine)

This protocol is based on an optimized Fischer indole reaction and can be adapted.[1][2]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride (145.0 g)

  • Water (1.45 L)

  • Concentrated Sulfuric Acid (H₂SO₄) (47.7 mL)

  • N,N-Dimethyl-4-aminobutyraldehyde diethyl acetal

Procedure:

  • Charge a reactor with 145.0 g of 4-methoxyphenylhydrazine hydrochloride and 1.45 L of water under a nitrogen atmosphere at 20–25 °C.[1][2]

  • Stir the contents at 30–35 °C to form a dark red suspension.[2]

  • Cautiously add 47.7 mL of concentrated H₂SO₄ dropwise over 10 minutes, maintaining the temperature below 40 °C.[1][2]

  • To this mixture, add the N,N-Dimethyl-4-aminobutyraldehyde diethyl acetal.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC until the reaction is complete.[1]

  • Upon completion, cool the reaction mixture and perform a standard acid-base work-up to isolate the crude product.[1]

Visualizations

Synthesis_Pathway cluster_melatonin Route 1: Hydrolysis of Melatonin cluster_fischer Route 2: Fischer Indole Synthesis Melatonin Melatonin Five_MT_Base 5-Methoxytryptamine (Free Base) Melatonin->Five_MT_Base NaOH, Isobutanol Reflux (105°C) Five_MT_HCl 5-Methoxytryptamine Hydrochloride Five_MT_Base->Five_MT_HCl HCl Phenylhydrazine 4-Methoxyphenylhydrazine Indole_Core 5-Methoxyindole Derivative Phenylhydrazine->Indole_Core Acid Catalyst (e.g., H₂SO₄) Aldehyde Aldehyde/ Ketone Aldehyde->Indole_Core Final_Product 5-Methoxytryptamine Hydrochloride Indole_Core->Final_Product Further Steps Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions If pure Inert_Atmosphere Use Inert Atmosphere (N₂) Optimize_Conditions->Inert_Atmosphere Purification Review Purification Strategy Inert_Atmosphere->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Product Acid_Base Acid-Base Extraction Purification->Acid_Base Basic Product Chromatography Column Chromatography Purification->Chromatography Complex Mixture Success Improved Yield/ Purity Recrystallization->Success Acid_Base->Success Chromatography->Success Logical_Relationships cluster_factors Influencing Factors Yield Yield of 5-MT HCl Purity Purity of 5-MT HCl SM_Purity Starting Material Purity SM_Purity->Yield SM_Purity->Purity Rxn_Temp Reaction Temperature Rxn_Temp->Yield Rxn_Time Reaction Time Rxn_Time->Yield Atmosphere Reaction Atmosphere Atmosphere->Yield Atmosphere->Purity Purification_Method Purification Method Purification_Method->Yield Purification_Method->Purity

References

solubility issues with 5-Methoxytryptamine hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxytryptamine hydrochloride (5-MT-HCl). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the solubility and handling of this compound.

Q1: What is the expected solubility of this compound in PBS?

A1: The reported solubility of this compound in PBS (pH 7.2) is 10 mg/mL.[1][2] However, achieving this concentration can be influenced by several factors as outlined in the questions below.

Q2: I'm having trouble dissolving 5-MT-HCl in PBS at the expected concentration. What could be the issue?

A2: Several factors can contribute to difficulty in dissolving 5-MT-HCl in PBS:

  • pH of the PBS solution: The pH of your PBS solution is critical. Tryptamine salts are generally more soluble in slightly acidic conditions. Ensure your PBS is at the correct pH (typically 7.2-7.4). A slight drop in pH can sometimes improve solubility.

  • Temperature: Dissolution can be aided by gentle warming. Try warming the solution to 37°C. However, be cautious as elevated temperatures can degrade the compound over time.[3]

  • Purity of the compound: Impurities in the 5-MT-HCl can affect its solubility. Ensure you are using a high-purity grade of the compound.

  • Rate of addition: Adding the solid compound too quickly to the buffer can lead to the formation of clumps that are difficult to dissolve. Add the powder gradually while vortexing or stirring.

Q3: My 5-MT-HCl dissolves initially but then precipitates out of the PBS solution. What should I do?

A3: Precipitation after initial dissolution can be due to a few reasons:

  • Metastable solution: You may have created a supersaturated solution that is not stable over time.

  • Temperature changes: If the solution was warmed to aid dissolution and then cooled, the compound may precipitate out.

  • pH shifts: The pH of the solution may have changed over time.

  • Interaction with buffer components: While less common, interactions with salts in the PBS can sometimes lead to precipitation.

To troubleshoot this, you can try the following:

  • Use of a co-solvent: For challenging situations, dissolving the 5-MT-HCl in a small amount of a water-miscible organic solvent first can be very effective. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[4] See the detailed experimental protocol below for guidance on this method.

  • Sonication: Brief sonication can help to break up any precipitate and redissolve the compound.

  • Fresh solution preparation: It is always recommended to prepare the solution fresh for each experiment to avoid issues related to stability and precipitation upon storage.

Q4: Can I pre-dissolve 5-MT-HCl in an organic solvent before diluting it in PBS for my cell culture experiments?

A4: Yes, this is a highly recommended method to ensure complete dissolution and avoid solubility issues in your aqueous experimental buffer.[4] A common protocol is to first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your PBS or cell culture medium to the final desired concentration.

Important Consideration: When using a co-solvent like DMSO, it is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the cells or the assay. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.[5][6]

Q5: What are the recommended storage conditions for 5-MT-HCl solutions in PBS?

A5: Aqueous solutions of 5-MT-HCl are susceptible to degradation.[3] Key factors affecting stability are:

  • Temperature: Store aqueous solutions at 4°C for short-term use (a few days) and protected from light. For long-term storage, it is advisable to aliquot and freeze the solution at -20°C or -80°C.[3]

  • Light: Tryptamine derivatives can be light-sensitive. Protect solutions from light by using amber vials or by wrapping the container in foil.[3]

  • pH: Stability can be pH-dependent. While PBS is a common buffer, be aware that the compound may be more stable in slightly acidic conditions.[3]

It is always best practice to prepare fresh solutions for each experiment to ensure the highest quality and reproducibility of your results.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationTemperature (°C)Source
PBS (pH 7.2)10 mg/mLNot Specified[1][2]
DMSO30 mg/mLNot Specified[1]
DMF30 mg/mLNot Specified[1]
Ethanol10 mg/mLNot Specified[1]

Experimental Protocols

Protocol for Dissolving this compound in PBS

This protocol provides a step-by-step guide for preparing a solution of 5-MT-HCl in PBS, including a troubleshooting step using a co-solvent.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Dimethyl sulfoxide (DMSO), sterile (optional, for troubleshooting)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile filter (0.22 µm)

Method 1: Direct Dissolution in PBS

  • Weighing: Accurately weigh the desired amount of 5-MT-HCl powder in a sterile container.

  • Initial PBS Addition: Add a small volume of PBS to the powder.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to break up any clumps.

  • Gradual Dilution: Gradually add the remaining volume of PBS while continuing to vortex or stir to ensure the powder is well-dispersed.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration: If required for your application (e.g., cell culture), sterile filter the final solution using a 0.22 µm syringe filter.

Method 2: Using a Co-solvent (Recommended for avoiding precipitation)

  • Prepare a Concentrated Stock in DMSO:

    • Weigh the desired amount of 5-MT-HCl powder in a sterile vial.

    • Add a small volume of sterile DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).

    • Vortex until the solid is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Dilution in PBS:

    • Add the desired volume of the DMSO stock solution to your pre-warmed PBS.

    • Vortex gently to mix.

    • Important: Ensure the final concentration of DMSO in your PBS solution is below the tolerance level for your specific experiment (typically <0.5%).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Dissolving 5-MT-HCl start Start weigh Weigh 5-MT-HCl start->weigh add_pbs Add small volume of PBS and vortex weigh->add_pbs add_remaining_pbs Gradually add remaining PBS with vortexing add_pbs->add_remaining_pbs check_dissolution Fully dissolved? add_remaining_pbs->check_dissolution warm Warm to 37°C check_dissolution->warm No filter Sterile filter (0.22 µm) check_dissolution->filter Yes troubleshoot Troubleshoot: Use Co-solvent check_dissolution->troubleshoot Persistent Issue warm->check_dissolution end Solution ready filter->end dissolve_dmso Dissolve in minimal DMSO to make stock troubleshoot->dissolve_dmso dilute_pbs Dilute DMSO stock in PBS dissolve_dmso->dilute_pbs dilute_pbs->filter

Caption: A flowchart for dissolving this compound in PBS.

signaling_pathway 5-Methoxytryptamine Signaling Pathway compound 5-Methoxytryptamine (5-MT) receptor_1a 5-HT1A Receptor (Gi/o-coupled) compound->receptor_1a receptor_2a 5-HT2A Receptor (Gq/11-coupled) compound->receptor_2a g_protein_i Gi/o activation receptor_1a->g_protein_i g_protein_q Gq/11 activation receptor_2a->g_protein_q adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase plc Phospholipase C (PLC) g_protein_q->plc camp ↓ cAMP adenylyl_cyclase->camp pip2 PIP2 plc->pip2 hydrolyzes cellular_response_i Cellular Response (Inhibitory) camp->cellular_response_i ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) activation dag->pkc cellular_response_e Cellular Response (Excitatory) ca_release->cellular_response_e pkc->cellular_response_e

References

preventing degradation of 5-Methoxytryptamine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methoxytryptamine hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in experimental settings?

A1: Based on data from structurally similar compounds, the main factors contributing to the degradation of this compound in aqueous solutions are exposure to light, elevated temperatures, and pH, particularly neutral to alkaline conditions.[1] In solid form, it is considered stable but should be protected from air and incompatible materials like strong oxidizing agents.[2]

Q2: What are the recommended storage conditions for this compound powder and its solutions?

A2: For the solid powder, it is recommended to store it in a cool, dry, well-ventilated area in a securely sealed container, away from incompatible materials.[3] For long-term stability, storage at -20°C is advised, which can maintain its integrity for at least four years.[4] Aqueous solutions should be stored at low temperatures (e.g., 4°C), protected from light, and ideally in acidic buffers to enhance stability.[1] For prolonged storage of solutions, freezing is recommended.[1]

Q3: What is the visual appearance of a degraded this compound solution?

A3: While specific data for this compound is limited, degradation of amine-containing compounds in solution can often lead to a color change, typically to a yellowish or brownish hue. Any observed color change from a clear, colorless solution should be considered an indicator of potential degradation.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a widely used and reliable method for quantifying this compound and separating its degradation products.[1] For definitive identification of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low assay results or additional peaks in HPLC. Sample Degradation- Verify Storage: Ensure both solid material and prepared solutions were stored under the recommended conditions (cool, dark, and for solutions, appropriate pH).- Check Solution Age: Use freshly prepared solutions whenever possible.- Review Handling Procedures: Minimize exposure of the compound to light and air during weighing and solution preparation.
Solution has turned yellow or brown. Chemical Degradation- Discard Solution: Do not use discolored solutions as the presence of degradation products can compromise experimental results.- Investigate Cause: Review the preparation and storage conditions (pH, temperature, light exposure) to identify the likely cause of degradation.- Prepare Fresh Solution: Prepare a new solution using high-purity water or buffer and ensure proper storage.
Inconsistent results between experimental replicates. Incomplete Dissolution or Degradation after Preparation- Ensure Complete Dissolution: Use a suitable solvent (e.g., a small amount of methanol (B129727) or DMSO before diluting with aqueous buffer) to ensure the compound is fully dissolved.- Analyze Samples Promptly: Analyze samples as soon as possible after preparation to minimize the potential for time-dependent degradation.
Unidentifiable peaks in the chromatogram. Formation of Degradation Products- Run a Fresh Standard: Confirm the retention time of pure this compound.- Perform Forced Degradation: To tentatively identify degradation products, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. The resulting peaks can serve as markers for potential degradants in your experimental samples.

Quantitative Data Summary

Table 1: Illustrative Stability of a Structurally Similar Tryptamine (B22526) Derivative (Melatonin) in Aqueous Solution Over 21 Days

pHTemperature% Degradation (Day 3-21)
1.2 - 12Room Temperature< 30%
1.2 - 1237°C< 29%

Data adapted from studies on melatonin (B1676174) and indicates a gradual decline after an initial stable period of 48 hours.[5]

Table 2: Influence of Temperature and pH on Melatonin Degradation (Illustrative)

TemperaturepHDegradation Rate
60°C - 90°C1Lowest degradation
60°C - 90°C4 - 13Degradation increases with increasing pH

This demonstrates that at elevated temperatures, acidic conditions are more favorable for stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Tryptamine Derivatives

This protocol is a starting point for developing a validated stability-indicating method for this compound.

Objective: To separate the parent compound from its potential degradation products.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • HPLC system with PDA detector

  • Raptor® Biphenyl column (5-µm, 100 mm x 3 mm) or equivalent C18 column

Procedure:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in 2:1 acetonitrile/methanol

  • Gradient Elution:

    • Start with 10% B, increasing to 40% B over a suitable time to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection: PDA detector scanning a range that includes the lambda max of 5-Methoxytryptamine (approximately 222 nm and 275 nm).

  • Injection Volume: 10 µL

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of this compound to support the validation of a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) for a specified period. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides combined visible and UV output, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

Potential Degradation Pathway of 5-Methoxytryptamine MT 5-Methoxytryptamine Oxidation Oxidation (e.g., H2O2, air) MT->Oxidation Stress Condition Hydrolysis Hydrolysis (Acid/Base) MT->Hydrolysis Stress Condition Photolysis Photolysis (UV/Vis Light) MT->Photolysis Stress Condition DP1 Oxidized Products (e.g., N-oxide, hydroxylated derivatives) Oxidation->DP1 Leads to DP2 Hydrolytic Products Hydrolysis->DP2 Leads to DP3 Photodegradation Products Photolysis->DP3 Leads to Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of 5-MT HCl in different buffers (e.g., pH 4, 7, 9) Temp Incubate at different temperatures (4°C, 25°C, 40°C) Prep->Temp Light Expose to controlled light source (and dark control) Prep->Light Sampling Sample at time points (0, 24, 48h, 1 week, etc.) Temp->Sampling Light->Sampling HPLC Analyze by stability-indicating HPLC-UV/PDA method Sampling->HPLC Data Quantify remaining 5-MT HCl and degradation products HPLC->Data Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed (e.g., low assay, extra peaks) Check_Storage Were solutions stored correctly? (Protected from light, at 4°C) Start->Check_Storage Check_pH Was the pH of the solution in the acidic range? Check_Storage->Check_pH Yes Sol_Storage Improve solution storage: Use amber vials, refrigerate. Check_Storage->Sol_Storage No Check_Prep Was high-purity water/buffer used? Was the solution freshly prepared? Check_pH->Check_Prep Yes Sol_pH Adjust pH to be more acidic if compatible with experiment. Check_pH->Sol_pH No Sol_Prep Use high-purity reagents and prepare solutions fresh. Check_Prep->Sol_Prep No End Re-run Experiment Check_Prep->End Yes Sol_Storage->End Sol_pH->End Sol_Prep->End

References

Technical Support Center: Optimizing 5-Methoxytryptamine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 5-Methoxytryptamine hydrochloride (5-MT-HCl) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine (5-MT) and its primary mechanism of action in vitro?

A1: 5-Methoxytryptamine, also known as mexamine, is a tryptamine (B22526) derivative structurally related to serotonin (B10506) and melatonin.[1][2][3] In in vitro settings, it primarily functions as a non-selective serotonin receptor agonist. It demonstrates high potency at various 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2] Notably, it does not have a significant affinity for the 5-HT3 receptor.[1][4]

Q2: What is a recommended starting concentration range for 5-MT in a new in vitro assay?

A2: The optimal concentration of 5-MT is highly dependent on the specific cell type, the receptor subtype being investigated, and the assay itself. A good starting point for a dose-response curve is in the low nanomolar to low micromolar range.[1] For instance, at the human 5-HT2A receptor, 5-MT has an EC50 of approximately 0.503 nM.[1][2] Therefore, a concentration range spanning from 0.1 nM to 10 µM would likely capture the full dose-response relationship for most relevant serotonin receptors.[1]

Q3: How should I prepare a stock solution of 5-MT-HCl for cell culture experiments?

A3: 5-MT-HCl is a crystalline solid at room temperature.[5] To prepare a stock solution, it is recommended to dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][5] Once dissolved in DMSO, it can be further diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is non-toxic to your specific cell line, typically at or below 0.1%.[1]

Q4: Is 5-MT stable in cell culture media?

A4: 5-Methoxytryptamine is susceptible to metabolism by monoamine oxidase A (MAO-A), an enzyme that can be present in some cell types or serum supplements.[1][2] If you are working with cells that express MAO-A or are using serum in your media, the effective concentration of 5-MT may decrease over time. In such cases, consider using a MAO-A inhibitor to maintain stable concentrations of 5-MT throughout your experiment.[1]

Troubleshooting Guide

Q5: I am not observing a dose-response effect with 5-MT in my assay. What could be the issue?

A5: Several factors could contribute to the lack of a dose-response effect:

  • Incorrect Concentration Range: Your concentration range may be too high or too low. Ensure your dose-response curve covers a range from at least 100-fold below to 100-fold above the expected EC50.[1]

  • Receptor Expression: Confirm that your chosen cell line expresses the target serotonin receptor at a sufficient level to elicit a measurable response.[1]

  • Compound Degradation: As mentioned in the FAQs, 5-MT can be metabolized by MAO-A.[1] If your experimental timeframe is long, consider adding a MAO-A inhibitor.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the signaling events triggered by 5-MT. Consider using a more sensitive downstream readout or an alternative assay.[1]

Q6: I am observing precipitation of 5-MT in my cell culture media. How can I improve its solubility?

A6: 5-MT-HCl has good solubility in aqueous solutions.[6] However, if you encounter precipitation, consider the following:

  • Proper Stock Solution Preparation: Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before further dilution in the aqueous culture medium.

  • Final Concentration: High final concentrations in the media might exceed its solubility limit. Try testing a lower concentration range.

  • pH of the Medium: Although generally stable, extreme pH values of the culture medium could potentially affect the solubility of the hydrochloride salt. Ensure your medium is properly buffered.

Q7: My cells are showing signs of toxicity even at low concentrations of 5-MT. What should I do?

A7: If you observe cytotoxicity, consider these points:

  • Cell Health: Ensure your cells are healthy and not under other stressors. Use cells within an optimal passage number and confirm your culture media is fresh and correctly supplemented.[1]

  • Time- and Dose-Dependency: Perform a time-course experiment to determine if the toxicity is dependent on the duration of exposure.[1]

  • Cytotoxicity Assay: Conduct a careful dose-response for cytotoxicity using an assay like the MTT assay to determine a non-toxic concentration range for your functional assays.[1][3]

  • Off-Target Effects: As a non-selective agonist, 5-MT can activate multiple serotonin receptors, which might lead to unintended signaling pathways and subsequent cytotoxicity in certain cell types.[3]

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMF30 mg/ml
DMSO30 mg/ml[5]
Ethanol10 mg/ml[5]
PBS (pH 7.2)10 mg/ml[5]

Table 2: In Vitro Activity of 5-Methoxytryptamine at Serotonin Receptors

Receptor SubtypeActivityPotency (EC50/Ki)
5-HT1AgonistHigh
5-HT2AAgonist~0.503 nM (EC50)[1][2]
5-HT2BAgonistHigh
5-HT2CAgonistHigh
5-HT4AgonistHigh
5-HT6AgonistHigh
5-HT7AgonistHigh
5-HT3No significant affinity-

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine if 5-MT is causing cytotoxicity at the tested concentrations.

Materials:

  • Cells in culture

  • 96-well plates

  • This compound (5-MT-HCl)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)[1]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[1]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-MT in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.[1]

  • Cell Treatment: Remove the existing media and add 100 µL of the media containing the different concentrations of 5-MT to the respective wells. Include a vehicle control (media with 0.1% DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This protocol measures the increase in intracellular calcium upon receptor activation.

Materials:

  • Cells expressing the target Gq-coupled receptor (e.g., 5-HT2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (to aid dye loading)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (5-MT-HCl)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Methodology:

  • Cell Seeding: Seed cells into the black, clear-bottom microplates and culture overnight.

  • Dye Loading: Prepare a dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 45-60 minutes in the dark.[1]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.[1]

  • Compound Preparation: Prepare serial dilutions of 5-MT in the assay buffer in a separate plate.

  • Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Program the instrument to automatically inject the 5-MT dilutions into the wells. d. Immediately begin kinetic measurement of the fluorescence intensity for at least 60-120 seconds to capture the peak response.[1]

Visualizations

G cluster_workflow Experimental Workflow for 5-MT In Vitro Assay Optimization prep Prepare 5-MT Stock (e.g., 10 mM in DMSO) serial_dil Serial Dilution in Culture Medium prep->serial_dil treatment Treat Cells with 5-MT Dilutions serial_dil->treatment cell_seed Seed Cells in 96-well Plate cell_seed->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., MTT, Ca2+ Flux) incubation->assay readout Measure Response (Absorbance/Fluorescence) assay->readout analysis Data Analysis (Dose-Response Curve, EC50) readout->analysis

Caption: A generalized experimental workflow for assessing the in vitro activity of 5-Methoxytryptamine.

G cluster_pathways Simplified Signaling Pathways of 5-Methoxytryptamine cluster_gi 5-HT1A Receptor (Gi-coupled) cluster_gq 5-HT2A Receptor (Gq-coupled) five_mt 5-Methoxytryptamine ht1a 5-HT1A Receptor five_mt->ht1a ht2a 5-HT2A Receptor five_mt->ht2a gi Gi Protein ht1a->gi Activation ac Adenylyl Cyclase (Inhibited) gi->ac Inhibition camp ↓ cAMP ac->camp gq Gq Protein ht2a->gq Activation plc Phospholipase C (Activated) gq->plc Activation pip2 PIP2 plc->pip2 ip3_dag IP3 + DAG pip2->ip3_dag Hydrolysis ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 Release from ER Troubleshooting start No Dose-Response Observed with 5-MT q_conc Is the concentration range appropriate? start->q_conc s_conc Adjust concentration range (0.1 nM - 10 µM) q_conc->s_conc No q_receptor Does the cell line express the target receptor? q_conc->q_receptor Yes a_conc_yes Yes a_conc_no No s_conc->start s_receptor Verify receptor expression (e.g., qPCR, Western Blot) or use a different cell line. q_receptor->s_receptor No q_stability Is 5-MT stable over the experiment's duration? q_receptor->q_stability Yes a_receptor_yes Yes a_receptor_no No s_receptor->start s_stability Consider MAO-A metabolism. Add MAO-A inhibitor or shorten incubation time. q_stability->s_stability No q_assay Is the assay sensitive enough? q_stability->q_assay Yes a_stability_yes Yes a_stability_no No s_stability->start s_assay Use a more sensitive readout or a different assay method. q_assay->s_assay No end Problem Resolved q_assay->end Yes a_assay_yes Yes a_assay_no No s_assay->start

References

troubleshooting low cell viability in 5-Methoxytryptamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 5-Methoxytryptamine hydrochloride (5-MT HCl).

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine (5-MT) and its primary mechanism of action in vitro?

A1: 5-Methoxytryptamine, also known as mexamine, is a tryptamine (B22526) derivative structurally related to serotonin (B10506) and melatonin. In in vitro settings, it primarily acts as a non-selective serotonin (5-HT) receptor agonist, with high potency at various subtypes including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors. It does not have a significant affinity for the 5-HT3 receptor.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: It is recommended to dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] This stock can then be further diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to your specific cell line, typically at or below 0.1%.[1]

Q3: What is a good starting concentration range for 5-MT in a new cell viability assay?

A3: The optimal concentration of 5-MT is highly dependent on the cell type and the specific 5-HT receptor subtypes they express. A good starting point for a dose-response curve is in the low nanomolar to low micromolar range.[1] For instance, at the human 5-HT2A receptor, 5-MT has an EC50 of approximately 0.503 nM.[1] Therefore, a concentration range from 0.1 nM to 10 µM would likely be a suitable starting point for most functional assays. For cytotoxicity assessments, higher concentrations may be necessary.

Q4: Is 5-MT stable in cell culture media?

A4: 5-Methoxytryptamine can be metabolized by monoamine oxidase A (MAO-A), an enzyme that may be present in certain cell types or in serum supplements used in the culture media.[1] This can lead to a decrease in the effective concentration of 5-MT over time. If you are using cells known to express MAO-A or are using serum, consider using a MAO-A inhibitor to maintain stable compound concentrations throughout your experiment.[1]

Troubleshooting Guide: Low Cell Viability

This guide addresses common issues that can lead to low cell viability in experiments involving this compound.

dot

Troubleshooting_Low_Viability Troubleshooting Flowchart for Low Cell Viability start Low Cell Viability Observed check_controls Are control groups (untreated, vehicle) also showing low viability? start->check_controls general_issues Address General Cell Culture Issues: - Contamination (mycoplasma, bacteria, fungi) - Suboptimal culture conditions (media, supplements, incubator) - Poor cell handling (over-trypsinization, harsh pipetting) check_controls->general_issues Yes compound_issues Investigate Compound-Specific Toxicity check_controls->compound_issues No concentration Is the 5-MT HCl concentration too high? compound_issues->concentration yes_controls Yes no_controls No solubility Are there signs of compound precipitation in the media? concentration->solubility No dose_response Action: Perform a dose-response experiment to determine the IC50 value. concentration->dose_response Yes time_dependency Is the toxicity dependent on exposure time? solubility->time_dependency No check_solubility Action: Ensure complete dissolution in DMSO stock. Reduce final concentration or gently warm media before adding to cells. solubility->check_solubility Yes time_course Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to assess temporal effects. time_dependency->time_course Yes apoptosis Is apoptosis or cell cycle arrest suspected? time_dependency->apoptosis No apoptosis_assay Action: Perform Annexin V/PI staining and caspase activity assays. apoptosis->apoptosis_assay Yes cell_cycle_assay Action: Perform cell cycle analysis using propidium (B1200493) iodide staining. apoptosis->cell_cycle_assay Yes

Caption: Troubleshooting workflow for low cell viability.

Problem 1: Unexpectedly high cell death even at low concentrations of 5-MT HCl.

  • Possible Cause: Your cell line may be particularly sensitive to 5-MT HCl or the solvent used.

  • Troubleshooting Steps:

    • Confirm Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the cause of cytotoxicity. The final DMSO concentration should ideally be below 0.1%.[1]

    • Verify Compound Concentration: Double-check your calculations for stock solution and dilutions. An error in calculation can lead to unintentionally high concentrations.

    • Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from any other stressors before starting the experiment.

    • Perform a Dose-Response Study: Conduct a comprehensive dose-response experiment with a wide range of 5-MT HCl concentrations to determine the half-maximal inhibitory concentration (IC50).

Problem 2: Inconsistent results and high variability in cell viability between replicate wells.

  • Possible Cause: Poor solubility or precipitation of 5-MT HCl in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of compound precipitation after adding it to the medium.

    • Improve Solubility: Ensure the 5-MT HCl is fully dissolved in the DMSO stock solution before diluting it in the culture medium. You can try gently warming the medium to 37°C before adding the compound.

    • Mixing Technique: When adding the diluted compound to the wells, mix gently but thoroughly to ensure even distribution.

Problem 3: Cell viability decreases over time, even with a single initial dose.

  • Possible Cause: The observed toxicity is time-dependent, or the compound is degrading into a more toxic substance.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment, measuring cell viability at different time points (e.g., 12, 24, 48, and 72 hours) after a single dose of 5-MT HCl.

    • Assess Apoptosis and Cell Cycle Arrest: If time-dependent toxicity is observed, it may be due to the induction of programmed cell death (apoptosis) or a halt in cell proliferation (cell cycle arrest). Further investigation using specific assays is recommended (see Experimental Protocols section).

Quantitative Data

Table 1: Cytotoxicity of this compound (5-MT HCl) in various cell lines.

Cell LineCell TypeAssayExposure Time (hours)IC50 (µM)Reference
CHO (Chinese Hamster Ovary)FibroblastApoptosis AssayNot SpecifiedInduces apoptosis
BeWoHuman ChoriocarcinomaCell ViabilityNot SpecifiedAffects viability[2]
JEG-3Human ChoriocarcinomaCell ViabilityNot SpecifiedAffects viability[2][3]

Note: Specific IC50 values for this compound are not widely reported in the literature. The data above indicates observed effects on cell viability and apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the cytotoxic effects of 5-MT HCl.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-MT HCl in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Treat cells with a range of 5-MT HCl concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[1]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of 5-MT HCl for a specified time. Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest all cells.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Protocol 4: Caspase Activity Assay (Fluorometric)

This protocol measures the activity of key apoptosis-related caspases.

Methodology:

  • Cell Lysis: After treating cells with 5-MT HCl, wash with cold PBS and lyse the cells in a chilled lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer with 10 mM DTT to each well. Add 50 µL of the cell lysate (containing 50-200 µg of protein).

  • Substrate Addition: Add 5 µL of the specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7, IETD-AFC for caspase-8, or LEHD-AFC for caspase-9).

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Read the samples in a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the treated samples to the untreated control to determine the fold-increase in caspase activity.

Signaling Pathways

dot

Apoptosis_Signaling Potential Apoptotic Signaling by 5-MT HCl 5-MT_HCl 5-Methoxytryptamine HCl 5HTR 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5-MT_HCl->5HTR JNK_Pathway JNK Pathway 5HTR->JNK_Pathway Pro-apoptotic PI3K_Akt_Pathway PI3K/Akt Pathway (Anti-apoptotic) 5HTR->PI3K_Akt_Pathway Anti-apoptotic Bax_Activation Bax Activation JNK_Pathway->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition PI3K_Akt_Pathway->Bcl2_Inhibition Inhibits Inhibition Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Bcl2_Inhibition->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Cell_Cycle_Signaling Potential Cell Cycle Regulation by 5-MT HCl 5-MT_HCl 5-Methoxytryptamine HCl 5HTR 5-HT Receptors (e.g., 5-HT2B) 5-MT_HCl->5HTR MAPK_ERK_Pathway MAPK/ERK Pathway 5HTR->MAPK_ERK_Pathway CyclinD1 Cyclin D1 Expression MAPK_ERK_Pathway->CyclinD1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 forms complex pRb_Phosphorylation pRb Phosphorylation CDK4_6->pRb_Phosphorylation G1_S_Transition G1/S Phase Transition pRb_Phosphorylation->G1_S_Transition Cell_Cycle_Arrest Potential for Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Dysregulation can lead to

References

minimizing off-target effects of 5-Methoxytryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of 5-Methoxytryptamine hydrochloride (5-MT) in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 5-Methoxytryptamine (5-MT)?

A1: 5-Methoxytryptamine is a tryptamine (B22526) derivative that acts as a non-selective agonist at multiple serotonin (B10506) (5-HT) receptor subtypes.[1][2][3] It demonstrates high-affinity binding and functional agonism at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[2][3] Its psychedelic-like effects are primarily mediated through the activation of the 5-HT2A receptor.[4]

Q2: What are the known off-target effects of 5-MT?

A2: Due to its non-selective nature, 5-MT can activate a range of serotonin receptors beyond the intended target, leading to a complex pharmacological profile. For instance, while a researcher may be investigating its effects on the 5-HT2A receptor for its potential therapeutic relevance in psychiatric disorders, concurrent activation of 5-HT1A receptors can lead to confounding effects on sedation and exploratory behaviors.[4] Furthermore, its interaction with other 5-HT receptor subtypes can modulate various physiological processes, complicating data interpretation.

Q3: How can I be sure the observed effect in my experiment is due to the intended target receptor?

A3: To confirm that the observed cellular or physiological response is mediated by your target receptor, it is crucial to perform validation experiments. A common and effective method is the use of a selective antagonist for the receptor of interest. By pre-treating your experimental system with the antagonist, you should observe a significant reduction or complete blockade of the 5-MT-induced effect if it is indeed mediated by that specific receptor.

Q4: What is the recommended starting concentration for 5-MT in in-vitro assays?

A4: The optimal concentration of 5-MT will vary depending on the specific 5-HT receptor subtype being investigated and the cell line used. As a general starting point for a dose-response curve, a range from low nanomolar (nM) to low micromolar (µM) is recommended. For example, at the human 5-HT2A receptor, 5-MT has a reported EC50 of approximately 0.503 nM.[2] A broad concentration range, for instance, from 0.1 nM to 10 µM, will likely encompass the full dose-response for most relevant serotonin receptors.

Q5: How should I prepare and store this compound?

A5: this compound is typically a crystalline solid.[5] For in-vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO or DMF at a concentration of around 10-30 mg/ml.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[5] The compound is generally stable for at least four years when stored under these conditions.[5]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Dose-Response Curve

Potential Cause: Off-target receptor activation is a likely cause of complex or inconsistent dose-response curves. At different concentrations, 5-MT may engage various 5-HT receptor subtypes with differing affinities, leading to a composite response that does not follow a standard sigmoidal curve.

Troubleshooting Steps:

  • Selective Antagonist Co-treatment: To isolate the effect of the target receptor, perform a co-treatment experiment with a selective antagonist. For example, if your target is the 5-HT2A receptor, pre-incubate your cells with a selective 5-HT2A antagonist like ketanserin (B1673593) before adding 5-MT.[6] A rightward shift in the 5-MT dose-response curve in the presence of the antagonist confirms a 5-HT2A-mediated effect.

  • Receptor Expression Profiling: Confirm the expression profile of 5-HT receptors in your experimental cell line or tissue. High expression of multiple 5-HT receptor subtypes can contribute to a complex pharmacological response.

  • Dose Range Optimization: If you observe a biphasic or bell-shaped dose-response curve, it may indicate that at higher concentrations, off-target effects are becoming dominant and may be opposing the effect of the primary target. In such cases, focusing on a narrower, lower concentration range might be necessary to study the specific effect of the high-affinity target.

Issue 2: High Background or Non-Specific Binding in Radioligand Binding Assays

Potential Cause: The physicochemical properties of 5-MT can sometimes lead to non-specific binding to assay plates, filters, or cellular membranes, resulting in high background signal.

Troubleshooting Steps:

  • Assay Buffer Optimization:

    • Blocking Agents: Include a blocking agent such as Bovine Serum Albumin (BSA) in your assay buffer (typically 0.1-1%) to reduce non-specific binding to plasticware.

    • Detergents: Add a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) to minimize hydrophobic interactions.

  • Washing Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound 5-MT.

  • Filter Pre-treatment: If using a filtration-based assay, pre-soaking the filters in a solution of a compound with high non-specific binding, such as polyethyleneimine (PEI), can help to block non-specific binding sites on the filters.

Issue 3: Observed Cellular Toxicity

Potential Cause: At high concentrations, 5-MT may induce cytotoxicity through off-target effects or by overwhelming cellular metabolic pathways.

Troubleshooting Steps:

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration at which 5-MT becomes toxic to your cells.

  • Time-Course Experiment: Assess whether the observed toxicity is time-dependent. It's possible that prolonged exposure to 5-MT, even at non-toxic initial concentrations, could lead to cell death.

  • Metabolism Considerations: 5-MT is metabolized by monoamine oxidase A (MAO-A).[2] If your cell line has high MAO-A activity, the metabolites of 5-MT could be contributing to cytotoxicity. Consider using a MAO-A inhibitor to investigate this possibility.

Data Presentation

Table 1: Receptor Binding Profile of 5-Methoxytryptamine

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
5-HT1A4.9-
5-HT2A-0.503
5-HT2B--
5-HT2C--
5-HT1D--
5-HT1F--
5-HT6--
5-HT7--

Experimental Protocols

Protocol 1: Validating On-Target Effects using a Selective Antagonist

This protocol describes a general workflow for using a selective antagonist to confirm that the observed effect of 5-MT is mediated by a specific target receptor (e.g., 5-HT2A).

Materials:

  • Cell line expressing the target receptor (e.g., HEK293-5-HT2A)

  • This compound

  • Selective antagonist for the target receptor (e.g., Ketanserin for 5-HT2A)

  • Appropriate cell culture medium and assay buffer

  • Plate reader or other detection instrument suitable for the functional assay

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Antagonist Pre-incubation:

    • Prepare a solution of the selective antagonist in assay buffer at a concentration known to be effective for blocking the target receptor (typically 10-100 fold higher than its Ki).

    • Remove the cell culture medium and wash the cells with assay buffer.

    • Add the antagonist solution to the designated wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • 5-MT Stimulation:

    • Prepare a serial dilution of 5-MT in assay buffer.

    • Add the 5-MT dilutions to both the antagonist-treated and untreated wells.

    • Incubate for the appropriate time to elicit a functional response.

  • Data Acquisition: Measure the functional response using the appropriate detection method (e.g., calcium imaging, cAMP assay).

  • Data Analysis:

    • Plot the dose-response curves for 5-MT in the presence and absence of the antagonist.

    • A rightward shift of the EC50 value in the antagonist-treated group indicates that the effect of 5-MT is mediated by the target receptor.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Off-Target Effects A Unexpected Experimental Result (e.g., complex dose-response) B Hypothesis: Off-target effects are contributing A->B C Experiment: Co-treat with selective antagonist for the primary target receptor B->C D Observe a simplified, right-shifted dose-response curve? C->D E Conclusion: The original complex response was due to off-target receptor activation. Proceed with antagonist co-treatment to isolate on-target effects. D->E Yes F Conclusion: The unexpected result is not primarily due to off-target effects via the tested pathway. Investigate other possibilities (e.g., cytotoxicity, compound degradation). D->F No

Caption: A logical workflow for troubleshooting unexpected experimental results.

G cluster_pathway 5-Methoxytryptamine Signaling Pathways cluster_on_target On-Target Pathway (e.g., 5-HT2A) cluster_off_target Off-Target Pathway (e.g., 5-HT1A) MT 5-Methoxytryptamine (5-MT) HT2A 5-HT2A Receptor MT->HT2A HT1A 5-HT1A Receptor MT->HT1A Gq Gq Protein Activation HT2A->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response_A Desired Cellular Response Ca_PKC->Response_A Gi Gi Protein Activation HT1A->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Response_B Confounding Cellular Response cAMP->Response_B

Caption: Signaling pathways of 5-MT, illustrating on- and off-target effects.

References

Technical Support Center: 5-Methoxytryptamine Hydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal in 5-Methoxytryptamine (5-MT) hydrochloride binding assays.

Troubleshooting Guide: Overcoming Poor Signal

Poor signal in a 5-MT binding assay can manifest as low total binding, high non-specific binding, or poor reproducibility. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low Total Binding Signal

Question: My total binding counts are very low, close to the background noise. What are the likely causes and how can I fix this?

Answer: Low total binding is a common problem that can stem from several factors related to your reagents or assay conditions. Here’s a step-by-step guide to troubleshoot this issue.

Potential Causes and Solutions for Low Total Binding:

Potential CauseTroubleshooting Steps
Degraded Radioligand Verify the age and storage conditions of your radioligand. Ensure it has not surpassed its shelf life and has been stored protected from light and at the correct temperature to prevent degradation.
Inactive Receptor Preparation Your receptor preparation may have lost activity due to improper storage, excessive freeze-thaw cycles, or degradation during preparation.[1] Use a fresh membrane preparation or validate the activity of your current stock.
Insufficient Receptor Concentration The quantity of receptor in your assay may be too low to generate a detectable signal.[2] Consider titrating the amount of membrane protein in your assay; a typical range is 100-500 µg per well.[1]
Suboptimal Assay Conditions Incorrect incubation time, temperature, or buffer composition can significantly reduce specific binding.[2] Ensure your assay has reached equilibrium by performing a time-course experiment. Optimize the incubation temperature and confirm that the buffer pH and ionic strength are appropriate for the receptor.
Instability of 5-MT 5-Methoxytryptamine can degrade in aqueous solutions, especially with exposure to light and unfavorable pH or temperature.[3] Prepare 5-MT solutions fresh. If using cell-based assays or tissue homogenates with metabolic activity, consider the presence of monoamine oxidase A (MAO-A), which can metabolize 5-MT.[4][5] The use of a MAO-A inhibitor may be necessary.
Issue 2: High Non-Specific Binding (NSB)

Question: My non-specific binding is very high, making it difficult to determine the specific binding signal. What can I do to reduce it?

Answer: High non-specific binding (NSB) can mask your specific signal. Ideally, NSB should be less than 50% of the total binding.[1] Here are several strategies to mitigate high NSB:

Strategies to Reduce High Non-Specific Binding:

StrategyImplementation Steps
Optimize Blocking Agents Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-receptor components.[2]
Adjust Buffer Composition Increasing the salt concentration in your wash buffer can help disrupt low-affinity, non-specific interactions.[2]
Pre-treat Filters To reduce the binding of the radioligand to the filter itself, pre-soak your filter plates with a solution such as 0.5% polyethyleneimine (PEI).[2][6]
Optimize Washing Steps Increase the number of washes or use ice-cold wash buffer to more effectively remove unbound radioligand without disrupting specific binding.[2]
Reduce Radioligand Concentration Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value.[1][7] Hydrophobic radioligands tend to have higher NSB.[7]
Issue 3: Poor Reproducibility

Question: My results are inconsistent between wells and across different experiments. What could be causing this variability?

Answer: Poor reproducibility often points to inconsistencies in the execution of the assay.[2] Attention to detail in your experimental technique is critical.

Key Areas to Address for Improving Reproducibility:

Area of FocusRecommendations
Pipetting Accuracy Ensure all pipettes are properly calibrated. Use consistent pipetting techniques for all reagents, especially for the radioligand and competing compounds.
Consistent Incubation Times Use a precise timer for all incubation steps to ensure uniformity across all samples.
Homogeneous Membrane Preparation Thoroughly homogenize your membrane preparation before aliquoting to avoid variability in receptor concentration between wells.[2]
Stable Temperature Control Maintain a constant and uniform temperature during incubation for all samples.

Experimental Protocols

Radioligand Binding Assay for 5-Methoxytryptamine

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of 5-Methoxytryptamine for a target serotonin (B10506) receptor.

Materials:

  • Cell membranes expressing the target human 5-HT receptor subtype.

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).[8]

  • 5-Methoxytryptamine hydrochloride.

  • Unlabeled competing ligand for defining non-specific binding (e.g., serotonin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% ascorbic acid, 10 µM pargyline, pH 7.7).[9]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

  • 96-well microplates.

  • Glass fiber filters (pre-treated with 0.5% PEI).[6]

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cultured cells or tissue homogenates expressing the target 5-HT receptor.[8]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • Radioligand at a concentration at or near its Kd.

    • Varying concentrations of this compound for the competition curve.

    • For total binding wells, add vehicle instead of 5-MT.

    • For non-specific binding wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM serotonin).[9]

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. A typical protein concentration is 70-165 µ g/well .[6]

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9] This should be determined empirically.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Determine the concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]

Quantitative Data

The binding affinity of 5-Methoxytryptamine varies across different serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of 5-Methoxytryptamine at Human Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT9[8][10]
5-HT1B[¹²⁵I]-GTI130[8]
5-HT1D[³H]-GR-12574317[8]
5-HT1ENot specifiedWeak affinity[11]
5-HT1FNot specified451[12]
5-HT2A[³H]-Ketanserin110[8]
5-HT2B[³H]-LSD4.4[8]
5-HT2C[³H]-Mesulergine1100[8]
5-HT4[³H]-GR-113808130[8]
5-HT6[³H]-LSD14[8]
5-HT7[³H]-5-CT3.7[8]

Data compiled from various sources.[8][10][11][12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, 5-MT, Radioligand) setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes add_membranes Add Membranes to Initiate Reaction prep_membranes->add_membranes setup_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate harvest Harvest onto Filters incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: A generalized experimental workflow for a 5-MT radioligand binding assay.

Troubleshooting Logic

G cluster_issues cluster_solutions_low cluster_solutions_nsb cluster_solutions_repro start Poor Signal in Binding Assay low_total Low Total Binding? start->low_total high_nsb High Non-Specific Binding? low_total->high_nsb No check_reagents Check Reagent Quality (Radioligand, Receptor) low_total->check_reagents Yes reproducibility Poor Reproducibility? high_nsb->reproducibility No optimize_blocking Optimize Blocking Agents (e.g., BSA) high_nsb->optimize_blocking Yes end_ok Assay OK reproducibility->end_ok No check_pipetting Verify Pipetting Accuracy reproducibility->check_pipetting Yes optimize_conc Optimize Receptor/ Ligand Concentration check_reagents->optimize_conc optimize_cond Optimize Assay Conditions (Time, Temp, Buffer) optimize_conc->optimize_cond pretreat_filters Pre-treat Filters (PEI) optimize_blocking->pretreat_filters optimize_wash Optimize Wash Steps pretreat_filters->optimize_wash ensure_homogeneity Ensure Sample Homogeneity check_pipetting->ensure_homogeneity control_env Standardize Time & Temperature ensure_homogeneity->control_env

Caption: A decision tree for troubleshooting common issues in binding assays.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine (5-MT) and what is its primary mechanism of action? A1: 5-Methoxytryptamine, also known as mexamine, is a tryptamine (B22526) derivative closely related to serotonin and melatonin.[8] In vitro, it acts as a non-selective serotonin receptor agonist, showing activity at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[4][8] It has no significant affinity for the 5-HT3 receptor.[11][13]

Q2: What is a good starting concentration range for 5-MT in a binding assay? A2: The optimal concentration depends on the specific receptor subtype being investigated. Based on its known binding affinities (see Table 1), a good starting point for a competition assay would be a concentration range that spans from approximately 100-fold below to 100-fold above the expected Ki value. For many 5-HT receptors, a range from 0.1 nM to 10 µM would likely be appropriate to generate a full competition curve.[5]

Q3: How should I prepare and store 5-MT solutions? A3: this compound is generally soluble in aqueous solutions.[14] For stock solutions, it can be dissolved in DMSO and then diluted into the assay buffer.[5] It's important to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid effects on the assay.[5] Aqueous solutions of 5-MT are sensitive to pH, temperature, and light.[3] It is recommended to prepare solutions fresh for each experiment and store them protected from light. For longer-term storage, freezing the solution is advisable.[3]

Q4: Can 5-MT be used in cell-based functional assays? A4: Yes, 5-MT is an agonist and can be used in functional assays that measure downstream signaling, such as cAMP modulation or intracellular calcium mobilization.[8] For Gs-coupled receptors (5-HT4, 5-HT6, 5-HT7), it will stimulate cAMP production. For Gi/o-coupled receptors (e.g., 5-HT1A), it will inhibit adenylyl cyclase. For Gq-coupled receptors (e.g., 5-HT2A), it will lead to an increase in intracellular calcium.[5][8]

Q5: What are the key differences in 5-MT's affinity for the various 5-HT receptor subtypes? A5: 5-MT displays a wide range of affinities for serotonin receptors. It binds with high affinity (low nanomolar Ki) to the 5-HT2B and 5-HT7 receptors.[8] Its affinity is also potent at the 5-HT1A, 5-HT1D, and 5-HT6 receptors.[8][10] In contrast, it has considerably lower affinity for the 5-HT1B, 5-HT2A, and 5-HT2C receptors.[8] Its affinity for the 5-HT1E receptor is reported to be very weak.[11]

References

stability of 5-Methoxytryptamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Methoxytryptamine hydrochloride in various solvents. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light.[1] Based on studies of structurally similar compounds, such as melatonin, degradation is expected to increase with rising pH and higher temperatures.[1] Tryptamine (B22526) derivatives can be particularly susceptible to degradation in neutral to alkaline conditions.[1] Photodegradation is also a significant concern for many psychotropic compounds.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, aqueous solutions of this compound should be stored at low temperatures (e.g., 4°C) and protected from light.[1] For long-term storage, freezing the solution is advisable.[1] Stock solutions prepared in organic solvents like DMSO are generally more stable and should be stored at -20°C or below. It is recommended to prepare fresh aqueous solutions for each experiment whenever possible. The solid crystalline form of this compound is stable for at least four years when stored at -20°C.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in a variety of solvents. The approximate solubilities are as follows:

  • DMF: 30 mg/mL

  • DMSO: 30 mg/mL

  • Ethanol: 10 mg/mL

  • PBS (pH 7.2): 10 mg/mL

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for quantifying this compound and its degradation products.[1] For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1][2][3][4]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly low assay results or loss of compound activity. Degradation of this compound in solution.- Verify Storage Conditions: Ensure solutions were stored at the correct temperature and protected from light.[1]- Check pH of Aqueous Solutions: The pH of the solution can significantly impact stability, with higher pH values often accelerating degradation.[1]- Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Perform Forced Degradation Studies: To tentatively identify degradation products, subject a sample to forced degradation conditions (e.g., strong acid, strong base, high temperature, oxidation, UV light).[1]- Utilize LC-MS: For structural elucidation of unknown peaks, analyze the degraded sample using LC-MS to obtain mass-to-charge ratios.[1][2][3][4]
Precipitation observed in the solution. Poor solubility or compound crashing out of solution.- Review Solvent Choice and Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent.- Consider a Co-solvent: For aqueous solutions, preparing a concentrated stock in an organic solvent like DMSO and then diluting with the aqueous medium can improve solubility.
Inconsistent experimental results. Inconsistent solution preparation or handling.- Standardize Solution Preparation: Use high-purity water and buffers.[1] Ensure the compound is fully dissolved before use.- Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.

Stability Data in Different Solvents

The following table provides illustrative stability data for this compound in various solvents under different storage conditions. This data is representative and based on the expected stability trends for similar tryptamine derivatives. Actual stability should be confirmed experimentally.

SolventConcentration (mg/mL)TemperatureLight ConditionDurationRemaining Compound (%)
PBS (pH 7.4)125°CAmbient Light24 hours~85%
PBS (pH 7.4)14°CDark7 days~95%
Water (pH 4.0)125°CDark7 days>98%
Water (pH 9.0)125°CDark24 hours~90%
DMSO1025°CDark30 days>99%
Ethanol54°CDark30 days>98%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure to evaluate the stability of this compound under various environmental conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubators/water baths set to desired temperatures

  • Light chamber for photostability testing

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • To minimize solubility issues in purely aqueous solutions, first dissolve the compound in a small amount of a suitable organic solvent like DMSO or methanol (B129727) to prepare a concentrated stock solution (e.g., 10 mg/mL).[1]

3. Stability Study Setup:

  • Aliquot the stock solution into different sets of vials.

  • Dilute the stock solution with the respective aqueous buffers to the final desired concentration.

  • For pH stability: Use buffers of varying pH values (e.g., 4, 7, 9).[1]

  • For temperature stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).[1]

  • For photostability: Expose a set of vials to a controlled light source, while keeping a control set in the dark.[1]

  • Take samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).[1]

4. Sample Analysis by HPLC:

  • At each time point, withdraw an aliquot from each vial.

  • If necessary, dilute the sample to fall within the linear range of the calibration curve.

  • Inject the sample into the HPLC system.

  • Quantify the remaining this compound concentration by comparing its peak area to a calibration curve prepared from freshly made standards.[1]

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.[1]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solutions Prepare Working Solutions in Different Solvents/Buffers Stock_Solution->Working_Solutions pH_Stress pH Variation (e.g., pH 4, 7, 9) Working_Solutions->pH_Stress Expose to Temp_Stress Temperature Variation (e.g., 4°C, 25°C, 40°C) Working_Solutions->Temp_Stress Expose to Light_Stress Photostability (UV/Vis Light vs. Dark) Working_Solutions->Light_Stress Expose to Time_Points Sample at Time Points pH_Stress->Time_Points Temp_Stress->Time_Points Light_Stress->Time_Points HPLC_Analysis HPLC/LC-MS Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) HPLC_Analysis->Data_Analysis Stability_Report Stability_Report Data_Analysis->Stability_Report Generate Degradation_Pathways cluster_degradation Potential Degradation Pathways 5MT_HCl 5-Methoxytryptamine HCl Oxidation Oxidation (e.g., N-oxide formation, ring hydroxylation) 5MT_HCl->Oxidation Oxidative Stress Hydrolysis Hydrolysis (pH dependent) 5MT_HCl->Hydrolysis Acidic/Basic Conditions Photodegradation Photodegradation (UV/Vis light induced) 5MT_HCl->Photodegradation Light Exposure Degradation_Products Various Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

References

addressing variability in animal behavior studies with 5-Methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Methoxytryptamine (B125070) (5-MT) in animal behavior studies. Our goal is to help you address and manage the inherent variability in your experiments to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine (5-MT) and how does it affect animal behavior?

A1: 5-Methoxytryptamine, also known as mexamine, is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] It acts as a potent agonist at various serotonin receptors.[1] In animal models, 5-MT is known to induce a range of behaviors, including the head-twitch response (a proxy for hallucinogenic potential in humans), hyperactivity, and alterations in social behavior.[1][2] Its effects are dose-dependent and can be influenced by the animal's species and strain.[2][3]

Q2: What are the primary molecular targets of 5-MT?

A2: 5-MT is a non-selective serotonin receptor agonist, meaning it binds to and activates multiple types of serotonin (5-HT) receptors.[1] It has shown high affinity for the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[1] Its psychedelic-like effects, such as the head-twitch response in rodents, are primarily mediated through the activation of the 5-HT2A receptor.[1][4] The closely related compound, 5-MeO-DMT, also shows high affinity for the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant-like effects.[5][6]

Q3: How is 5-MT metabolized and how does this affect experimental outcomes?

A3: 5-Methoxytryptamine is primarily metabolized by monoamine oxidase A (MAO-A).[1] This rapid metabolism can lead to a short duration of action and may contribute to variability in behavioral effects, especially with oral administration, where it is largely inactive.[1] Co-administration of a MAO inhibitor (MAOI) like iproniazid (B1672159) can significantly potentiate and prolong the effects of 5-MT by preventing its breakdown.[1][7] The pharmacokinetics of similar compounds like 5-MeO-DMT have been shown to be nonlinear, meaning that a proportional increase in dose may lead to a greater than proportional increase in systemic exposure and brain concentration.[8][9][10]

Q4: What are the key sources of variability in animal behavior studies using 5-MT?

A4: Several factors can contribute to variability in results:

  • Animal Strain: Different inbred mouse strains can show significant differences in their behavioral responses to tryptamines due to genetic variations, including differences in serotonin receptor density.[3][11]

  • Dosage and Administration Route: The behavioral effects of 5-MT are highly dose-dependent.[2] The route of administration (e.g., intraperitoneal vs. intravenous) significantly impacts the absorption rate and bioavailability of the compound.[12]

  • Metabolism: Individual differences in metabolic rates, particularly MAO-A activity, can alter the effective dose and duration of action.[1]

  • Environmental Factors: The experimental environment, including lighting, noise, and handling procedures, can influence the baseline behavior of the animals and their response to the drug.[13]

  • Habituation: Allowing animals to acclimate to the experimental setup is crucial for reducing stress-induced behavioral changes that can confound results.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses between subjects. 1. Genetic differences between animals (even within the same strain).2. Inconsistent drug administration.3. Environmental stressors.1. Use a genetically homogeneous inbred strain and consider characterizing individual baseline emotional responses before the experiment.[11][14]2. Ensure precise and consistent dosing and administration technique for all animals.3. Standardize the experimental environment (lighting, noise) and handling procedures. Allow for a habituation period before testing.[13]
No significant behavioral effect observed. 1. Dose is too low.2. Rapid metabolism of 5-MT.3. Incorrect administration route.1. Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model.2. Consider co-administration with a MAO-A inhibitor to increase bioavailability. Note that this will also potentiate the effects.[1]3. Use a parenteral route of administration like intraperitoneal (IP) or intravenous (IV) injection for higher bioavailability.[12]
Unexpected or adverse effects (e.g., seizures, excessive sedation). 1. Dose is too high.2. Nonlinear pharmacokinetics leading to disproportionately high brain concentrations.[8][10]3. Interaction with other experimental compounds.1. Lower the dose. Review literature for species- and strain-specific toxicity data.2. Be aware that doubling the dose may more than double the systemic exposure.[9]3. Carefully review all administered substances for potential drug-drug interactions.
Results are not reproducible across different experiments. 1. Changes in experimental protocol over time.2. Variations in the animal supplier or colony.3. Subtle changes in the experimental environment.1. Maintain a detailed and consistent experimental protocol.2. Source animals from the same vendor and be aware of potential genetic drift in colonies.3. Monitor and control environmental variables such as temperature, humidity, and lighting conditions.[13]

Quantitative Data Summary

Table 1: Receptor Binding Affinity of 5-Methoxytryptamine and Related Compounds

CompoundReceptorAffinity (Ki or IC50 in nM)Reference
5-Methoxytryptamine (5-MT)5-HT1A9[15]
5-Methoxytryptamine (5-MT)5-HT2A0.503 (EC50)[1]
Serotonin (5-HT)5-HT1A3[15]
5-MeO-DMT5-HT1A6.5[15]
5-MeO-DMT5-HT2A3.87 (EC50)[1]

Table 2: Recommended Dosing and Administration in Rodents

SpeciesAdministration RouteDose RangeObserved Behavioral EffectsReference
MouseIntraperitoneal (IP)2, 10, 20 mg/kgDose-dependent increase in head-twitch response.[4][16] Nonlinear pharmacokinetics observed.[8][9][4][8][9][16]
RatIntraperitoneal (IP)VariesAlterations in body temperature and corticosterone (B1669441) levels.[17][17]
Stumptail MacaqueIntramuscular (IM)10-20 mg/kgBody shakes, limb jerks, reduction in social and solitary behavior.[2][2]

Table 3: General Guidelines for Administration Volumes in Mice

RouteMaximum VolumeRecommended Needle Gauge
Intravenous (IV)< 0.2 ml27-30 G
Intraperitoneal (IP)< 2-3 ml25-27 G
Subcutaneous (SC)< 2-3 ml (divided sites)25-27 G
Oral Gavage10 ml/kg-
Data compiled from multiple sources.[12][18]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

This assay is a widely used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[1][4]

  • Animals: Male mice are commonly used to avoid confounding effects of the estrous cycle.[11]

  • Habituation: Acclimate mice to the experimental room for at least 1 hour before testing. Place each mouse in an individual, transparent observation chamber for a 30-minute habituation period.

  • Drug Administration:

    • Prepare 5-MT in a sterile, isotonic saline solution.

    • Administer the desired dose via intraperitoneal (IP) injection. A volume of 10 µl/g of body weight is common.[8]

    • A control group should receive a vehicle (saline) injection.

  • Observation:

    • Immediately after injection, begin recording the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head that is not associated with grooming.

    • Observations can be done by a trained experimenter blinded to the treatment conditions or using an automated video tracking system.

  • Data Analysis: Compare the mean number of head twitches between the 5-MT treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

experimental_workflow Experimental Workflow for Head-Twitch Response Assay cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_housing Animal Acclimation (Standard Housing) habituation Habituation to Observation Chamber (30 min) animal_housing->habituation injection Drug Administration (5-MT or Vehicle IP) habituation->injection observation Behavioral Observation (Record Head Twitches for 30-60 min) injection->observation data_analysis Data Analysis (Statistical Comparison) observation->data_analysis

Workflow for the Head-Twitch Response Assay.

signaling_pathway Simplified 5-MT Signaling at the 5-HT2A Receptor five_mt 5-Methoxytryptamine (5-MT) receptor 5-HT2A Receptor five_mt->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulation downstream Downstream Cellular Effects (e.g., Head-Twitch Behavior) pkc->downstream ca_release->downstream

Simplified 5-HT2A Receptor Signaling Pathway.

Factors Influencing Experimental Variability.

References

Technical Support Center: Protocol Refinement for Reproducible 5-Methoxytryptamine Hydrochloride Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results in experiments involving 5-Methoxytryptamine (5-MT) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in experimental results with 5-Methoxytryptamine hydrochloride?

A1: Variability in results can stem from several factors, including:

  • Purity of 5-MT hydrochloride: Impurities from synthesis can lead to off-target effects.

  • Solvent and preparation: The choice of solvent and the method of stock solution preparation can affect the compound's stability and solubility.

  • Cell culture conditions: Cell line authenticity, passage number, and cell density can significantly impact cellular responses.

  • Assay conditions: Incubation times, reagent concentrations, and the specific assay platform can all introduce variability.

  • Metabolism of 5-MT: 5-MT is metabolized by monoamine oxidase A (MAO-A), which can affect its effective concentration in vitro and in vivo.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: For reproducible results, consistent preparation and storage of stock solutions are critical.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions (e.g., 10 mM).[2] For assays where DMSO may interfere, other solvents like a solubilization buffer (e.g., 0.01 N HCl in 10% SDS) can be used.[2]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent. Subsequent dilutions to final experimental concentrations should be made in the appropriate culture medium or assay buffer. Ensure the final concentration of the initial solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect the assay outcome (typically ≤ 0.1%).[2]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect solutions from light.

Q3: What are the key signaling pathways activated by 5-Methoxytryptamine?

A3: 5-Methoxytryptamine is a non-selective serotonin (B10506) receptor agonist, primarily acting on 5-HT1A and 5-HT2A receptors.[3][4][5][6]

  • 5-HT1A Receptor: Activation of the 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels. This pathway is associated with anxiolytic and antidepressant effects.[3][4]

  • 5-HT2A Receptor: Activation of the 5-HT2A receptor is coupled to Gq/11 proteins, which stimulates phospholipase C (PLC). This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This pathway is linked to the potential hallucinogenic effects of tryptamines.[3][4][7]

5-Methoxytryptamine Signaling Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway MT_1A 5-Methoxytryptamine R_1A 5-HT1A Receptor MT_1A->R_1A G_i Gi/o Protein R_1A->G_i AC Adenylyl Cyclase G_i->AC cAMP ↓ cAMP AC->cAMP Response_1A Anxiolytic/ Antidepressant Effects cAMP->Response_1A MT_2A 5-Methoxytryptamine R_2A 5-HT2A Receptor MT_2A->R_2A G_q Gq/11 Protein R_2A->G_q PLC Phospholipase C G_q->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_2A Psychedelic-like Effects Ca->Response_2A PKC->Response_2A

Simplified signaling pathways of 5-Methoxytryptamine.

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions from solid this compound. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration Verify calculations for serial dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell type.
Cellular Health Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. Use cells within a consistent and low passage number range.
Assay Sensitivity Confirm that your assay is sensitive enough to detect the expected biological response. Run positive and negative controls to validate the assay performance.
Metabolism of 5-MT If using cell lines with high MAO-A activity, consider including an MAO-A inhibitor (e.g., clorgyline) as a control to determine if metabolism is affecting the compound's efficacy.[1]
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Impure Compound Ensure the purity of your this compound. If synthesizing in-house, consider repurification by recrystallization or column chromatography.[8]
Solvent Effects Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it does not contribute to the observed effects.[2]
Non-specific Binding In binding assays, include a non-specific binding control by adding a high concentration of an unlabeled competing ligand.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Density Seed cells at a consistent density for all experiments. Allow sufficient time for cells to adhere and recover before treatment.[2]
Variable Incubation Times Standardize all incubation times for cell treatment, reagent addition, and signal detection.
Reagent Variability Use reagents from the same lot number for a set of related experiments. Prepare fresh reagents as needed.
Operator Variation Document the experimental protocol in detail and ensure all users follow the same procedure.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-MT hydrochloride in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.[2]

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of 5-MT. Include a vehicle control (medium with DMSO) and an untreated control.[2]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[2]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm.[2]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration upon treatment with this compound.

Materials:

  • 96-well black-walled, clear-bottom cell culture plates

  • Cells of interest (expressing relevant 5-HT receptors)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium, add the dye-loading solution, and incubate at 37°C for 45-60 minutes in the dark.[2]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.[2]

  • Compound Preparation: Prepare serial dilutions of 5-MT hydrochloride in the assay buffer.[2]

  • Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds.[2] c. Program the instrument to automatically inject the 5-MT dilutions. d. Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds to capture the peak response.[2]

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the response to 5-MT.

General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Prepare 5-MT Stock Solution C Prepare Serial Dilutions A->C B Culture and Seed Cells D Treat Cells with 5-MT B->D C->D E Incubate for a Defined Period D->E F Perform Assay (e.g., MTT, Calcium Flux) E->F G Read Data (Absorbance/Fluorescence) F->G H Data Normalization G->H I Generate Dose-Response Curve H->I J Statistical Analysis I->J

A generalized workflow for in vitro experiments.

Data Presentation

For reproducible results, all quantitative data should be systematically recorded and presented.

Table 1: Example Data Summary for a Dose-Response Experiment

5-MT Concentration (µM)Replicate 1 (Response)Replicate 2 (Response)Replicate 3 (Response)Mean ResponseStandard Deviation% of Control
0 (Vehicle)1.021.051.011.030.02100.0
0.010.981.010.990.990.0296.1
0.10.850.880.860.860.0283.5
10.620.650.630.630.0261.2
100.410.440.420.420.0240.8
1000.250.280.260.260.0225.2

References

Validation & Comparative

A Comparative In Vivo Analysis of 5-Methoxytryptamine and Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of 5-Methoxytryptamine (5-MT) and the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The information presented is supported by experimental data to elucidate the distinct pharmacological profiles of these two tryptamines, aiding in research and drug development endeavors.

Executive Summary

5-Methoxytryptamine, a naturally occurring tryptamine (B22526) derivative, acts as a potent and non-selective serotonin receptor agonist.[1][2] While structurally similar to serotonin, its in vivo effects, particularly concerning behavior and receptor activation patterns, show significant divergence. This guide explores these differences through a comparative analysis of their effects on key physiological and behavioral parameters, supported by detailed experimental protocols and signaling pathway visualizations. A primary distinction lies in their psychoactive potential; 5-MT and its analogues induce hallucinogenic-like behaviors in animal models, a characteristic not associated with serotonin.[1][3] This is largely attributed to their potent agonism at the 5-HT2A receptor.[1][4] However, the in vivo activity of 5-MT is significantly limited by its rapid metabolism by monoamine oxidase (MAO), particularly MAO-A.[1]

Data Presentation: Quantitative In Vivo Effects

The following tables summarize the quantitative data on the in vivo effects of 5-Methoxytryptamine (and its close analogue 5-MeO-DMT) and serotonin across key behavioral and physiological domains.

Table 1: Behavioral Effects - Head-Twitch Response (HTR) in Rodents

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectCitation
5-MeO-DMTMouse0.80 mg/kg (ED50)IPInduces head-twitch response[5]
Serotonin (as 5-HTP)Mouse (WT)Dose-dependentIPInduces head-twitch response[3]
Serotonin (as 5-HTP)Mouse (β-arrestin2 KO)Elevated dosesIPAttenuated HTR at lower doses, exaggerated at higher doses[3]

Table 2: Cardiovascular Effects

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectCitation
5-MeO-DMTMouse (5-HT4-TG)3 µM (in vitro)-Increased force of contraction[6]
SerotoninHuman-IVTriphasic blood pressure response (initial drop, pressor phase, prolonged hypotension)[1]
SerotoninPig--Positive inotropic and chronotropic effects via 5-HT4 receptors[7]
SerotoninGeneral--Vasoconstriction (via 5-HT2) or vasodilation (via 5-HT1-like)[1]

Table 3: Body Temperature Regulation

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectCitation
5-MeO-DIPTRat10 or 20 mg/kg-Hypothermia followed by delayed hyperthermia[8]
5-MeO-tryptaminesMouse--Hypothermic response mediated by 5-HT1A receptors[9]
SerotoninRabbit-IVHyperthermia[10]
SerotoninMouse10-160 µgIntracerebroventricularHypothermia[4]
Serotonin AgonistsRodents/Humans-Systemic5-HT1A agonists: Hypothermia; 5-HT2 agonists: Hyperthermia[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the presented data.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that serves as a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[3][4]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: Test compounds (e.g., 5-MT, serotonin precursors) are dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.

  • Observation: Following administration, mice are placed in a clear observation chamber. The number of head twitches is counted by a trained observer, often over a 30-minute period.[5]

  • Automated Detection: For more precise quantification, a small magnet can be surgically attached to the mouse's cranium. The mouse is then placed in a cylinder surrounded by a magnetometer coil, which records head movements.[5][12] Deep learning algorithms can be used to automatically identify and count head twitches from the magnetometer recordings.[5]

  • Data Analysis: A dose-response curve is generated to determine the median effective dose (ED50), which is the dose that produces 50% of the maximal response.[4][5]

In Vivo Cardiovascular Assessment in Rodents

Hemodynamic parameters are measured to assess the cardiovascular effects of the test compounds.

  • Method 1: Pressure-Volume (PV) Loop Analysis: This is considered the gold standard for detailed in vivo cardiac function assessment.[13][14]

    • Procedure: A specialized PV catheter is inserted into the left ventricle of an anesthetized rodent to simultaneously measure pressure and volume.[13][14]

    • Parameters Measured: This technique provides load-independent indexes of contractility (End-Systolic Pressure-Volume Relationship, ESPVR) and stiffness (End-Diastolic Pressure-Volume Relationship, EDPVR), as well as stroke volume and ejection fraction.[13]

  • Method 2: Radiotelemetry: This method allows for the monitoring of cardiovascular parameters in conscious, freely moving animals.[15]

    • Procedure: A small radiotelemetric device is surgically implanted in the animal. This device can measure and transmit data on blood pressure and heart rate.[15]

    • Advantages: This approach avoids the confounding effects of anesthesia and restraint.[15]

Body Temperature Measurement in Rodents

Core body temperature is a key physiological parameter that can be modulated by serotonergic compounds.

  • Method 1: Rectal Thermometry: This is a common and straightforward method.[16]

    • Procedure: A small, flexible temperature probe is inserted into the rectum of the rodent, and the temperature is recorded.[16][17]

    • Considerations: This procedure can induce stress, which may affect body temperature. Therefore, measurements should be taken at consistent intervals after handling.[18][19]

  • Method 2: Telemetry: This method provides continuous and stress-free temperature monitoring.

    • Procedure: A small, implantable temperature-sensitive radiotelemeter is placed in the abdominal cavity of the animal.[17]

    • Advantages: Allows for long-term monitoring in undisturbed animals.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by 5-Methoxytryptamine and Serotonin.

G cluster_5MT 5-Methoxytryptamine (5-MT) MT 5-MT HT2A 5-HT2A Receptor MT->HT2A HT1A 5-HT1A Receptor MT->HT1A Gq Gq HT2A->Gq Gi Gi HT1A->Gi PLC Phospholipase C (PLC) AC_inhibit Adenylate Cyclase (AC) Inhibition Gq->PLC Activation Gi->AC_inhibit Inhibition G cluster_Serotonin Serotonin (5-HT) HT Serotonin HT2A_S 5-HT2A Receptor HT->HT2A_S HT1A_S 5-HT1A Receptor HT->HT1A_S HT4_S 5-HT4 Receptor HT->HT4_S BetaArrestin β-arrestin2 HT2A_S->BetaArrestin Gq_S Gq HT2A_S->Gq_S Gi_S Gi HT1A_S->Gi_S Gs_S Gs HT4_S->Gs_S PLC_S Phospholipase C (PLC) AC_inhibit_S Adenylate Cyclase (AC) Inhibition AC_activate_S Adenylate Cyclase (AC) Activation Gq_S->PLC_S Activation Gi_S->AC_inhibit_S Inhibition Gs_S->AC_activate_S Activation G cluster_workflow In Vivo Comparison Workflow cluster_measurements Data Collection start Select Animal Model (e.g., C57BL/6J Mice) acclimation Acclimation Period start->acclimation drug_prep Prepare 5-MT and Serotonin Solutions acclimation->drug_prep grouping Randomly Assign to Treatment Groups drug_prep->grouping admin Administer Compounds (e.g., IP injection) grouping->admin htr Head-Twitch Response Assay admin->htr cardio Cardiovascular Monitoring (Telemetry or PV Loop) admin->cardio temp Body Temperature Measurement (Rectal Probe or Telemetry) admin->temp analysis Data Analysis (e.g., Dose-Response Curves, Statistical Tests) htr->analysis cardio->analysis temp->analysis conclusion Comparative Efficacy and Safety Profile analysis->conclusion

References

Regulating the Body's Internal Clock: A Comparative Analysis of 5-Methoxytryptamine Hydrochloride and Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chronobiological effects of 5-Methoxytryptamine (B125070) hydrochloride and melatonin (B1676174) reveals distinct mechanisms of action in the regulation of circadian rhythms. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, synthesizing available experimental data on their receptor affinities, signaling pathways, and effects on the master circadian pacemaker.

The intricate machinery of the circadian clock, housed within the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of virtually all physiological processes. The pineal hormone melatonin is a well-established key regulator of this system. However, its close relative, 5-methoxytryptamine (5-MT), also exhibits chronobiotic properties, albeit through different pathways. This guide offers a side-by-side comparison of these two methoxyindoles, summarizing their performance based on available scientific literature and providing detailed experimental methodologies for their study.

At a Glance: Key Differences in Circadian Regulation

Feature5-Methoxytryptamine HydrochlorideMelatonin
Primary Target Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)Melatonin Receptors (MT1, MT2)
Endogenous Rhythm Peaks during the day in some species[1][2]Peaks during the night[3]
Mechanism of Action Modulates SCN activity via serotonergic input[4][5]Directly acts on SCN neurons to suppress firing rate and induce phase shifts[6][7]
Effect on Clock Genes Indirectly influences through serotonin receptor signaling, can induce Per gene expression[8]Directly modulates expression of core clock genes like Per1, Per2, and Bmal1 in the SCN[9]

Quantitative Comparison: Receptor Binding Affinities

The distinct actions of 5-methoxytryptamine and melatonin on the circadian system are rooted in their differential affinities for various G-protein coupled receptors. Melatonin is a potent agonist for its own dedicated receptors, MT1 and MT2, which are densely expressed in the SCN.[6] In contrast, 5-methoxytryptamine shows negligible affinity for melatonin receptors but is a potent agonist at multiple serotonin receptor subtypes, which are also present in the SCN and are known to modulate its function.[10][11]

Table 1: Melatonin Receptor Binding Affinities (Ki in nM)

LigandHuman MT1 ReceptorHuman MT2 Receptor
Melatonin 0.080[12]0.383[12]
5-Methoxytryptamine No significant affinity reportedNo significant affinity reported
Data presented as Ki values, where a lower value indicates higher binding affinity.

Table 2: Serotonin Receptor Binding Affinities for 5-Methoxytryptamine (Ki in nM)

Receptor SubtypeBinding Affinity (Ki)
5-HT1A ~25
5-HT1D ~10
5-HT1E High affinity (specific Ki not consistently reported)[10]
5-HT1F High affinity (specific Ki not consistently reported)[10]
5-HT2A ~1.5
5-HT2C ~60
5-HT6 <50[10]
5-HT7 ~5
Affinities can vary based on experimental conditions and tissue/cell type. Data synthesized from multiple sources.

Signaling Pathways and Mechanisms of Action

The divergent receptor targets of 5-methoxytryptamine and melatonin translate into distinct intracellular signaling cascades within the SCN, ultimately leading to the modulation of circadian rhythms.

Melatonin's Direct Chronobiotic Signaling

Melatonin's effects on the SCN are primarily mediated through the MT1 and MT2 receptors.[6] Activation of the Gi-coupled MT1 receptor leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the firing rate of SCN neurons.[6] The MT2 receptor, also Gi-coupled, is thought to be more involved in the phase-shifting effects of melatonin on the circadian clock.[6]

Melatonin_Signaling Melatonin Melatonin MT1 MT1 Melatonin->MT1 MT2 MT2 Melatonin->MT2 Gi_protein Gi_protein MT1->Gi_protein activates SCN_Neuron_Firing SCN_Neuron_Firing MT1->SCN_Neuron_Firing suppresses MT2->Gi_protein activates Phase_Shift Phase_Shift MT2->Phase_Shift induces Adenylyl_Cyclase Adenylyl_Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces cAMP->SCN_Neuron_Firing regulates

Melatonin's signaling cascade in the SCN.
5-Methoxytryptamine's Indirect Modulation via the Serotonergic System

5-Methoxytryptamine influences the SCN through its action on serotonin receptors. The SCN receives dense serotonergic projections from the raphe nuclei, and activation of these pathways can modulate the clock's response to light and other stimuli.[4] For instance, activation of 5-HT1A receptors can mimic some of the phase-advancing effects of serotonin, while activation of 5-HT2C receptors can induce the expression of clock genes like Per1 and Per2 during the night.[5][8] The net effect of 5-MT on circadian rhythm depends on the specific serotonin receptor subtypes it activates and the time of day of its administration.

5-MT's signaling through serotonin receptors in the SCN.

Experimental Protocols

A thorough comparison of the chronobiotic effects of this compound and melatonin requires rigorous experimental designs. Below are outlines of key in vivo and in vitro experimental protocols.

In Vivo Assessment of Phase-Shifting in Rodents

This protocol is designed to measure the phase-shifting effects of a compound on the locomotor activity rhythm of rodents, a standard output of the circadian clock.

InVivo_Workflow cluster_0 Phase 1: Entrainment cluster_1 Phase 2: Free-run cluster_2 Phase 3: Compound Administration cluster_3 Phase 4: Post-treatment Monitoring & Analysis Entrainment House animals in a 12:12 light-dark cycle for 2 weeks. Monitor locomotor activity using running wheels. FreeRun Transfer animals to constant darkness (DD). Establish a stable free-running rhythm for 7-10 days. Entrainment->FreeRun Administration Administer 5-MT HCl, Melatonin, or vehicle at a specific circadian time (CT). FreeRun->Administration Monitoring Continue to monitor locomotor activity in DD for 2-3 weeks. Administration->Monitoring Analysis Calculate the phase shift by comparing the phase of the rhythm before and after treatment. Monitoring->Analysis

Workflow for in vivo phase-shifting experiments.

Detailed Steps:

  • Animal Housing and Entrainment: Individually house rodents (e.g., mice or hamsters) in cages equipped with running wheels. Entrain the animals to a strict 12-hour light:12-hour dark cycle for at least two weeks to synchronize their internal clocks to the external environment.

  • Establishing a Free-Running Rhythm: Transfer the animals to constant darkness to allow their endogenous circadian rhythm to "free-run." Monitor locomotor activity continuously to determine the intrinsic period of their rhythm.

  • Compound Administration: Once a stable free-running rhythm is established, administer a single injection of this compound, melatonin, or a vehicle control at a specific circadian time. The timing of the injection is critical as the phase-shifting effects of these compounds are time-dependent.

  • Data Analysis: Continue to record locomotor activity for at least two weeks following the injection. The magnitude and direction of the phase shift are determined by fitting regression lines to the onset of activity before and after the treatment.

In Vitro Assessment of Circadian Rhythms in Fibroblasts

This cell-based assay allows for the direct measurement of the effects of compounds on the molecular clockwork in peripheral cells.

InVitro_Workflow cluster_0 Step 1: Cell Culture & Transfection cluster_1 Step 2: Synchronization cluster_2 Step 3: Compound Treatment & Bioluminescence Recording cluster_3 Step 4: Data Analysis Culture Culture fibroblasts (e.g., NIH3T3 or primary dermal fibroblasts). Transfect with a clock gene promoter-luciferase reporter construct (e.g., Per2-luc). Synchronization Synchronize the cellular clocks with a high concentration of serum or dexamethasone (B1670325) for a short period. Culture->Synchronization Treatment Replace with recording medium containing luciferin (B1168401) and the test compound (5-MT HCl, Melatonin, or vehicle). Synchronization->Treatment Recording Measure bioluminescence continuously in a luminometer to monitor the rhythmic expression of the reporter gene. Treatment->Recording Analysis Analyze the bioluminescence data to determine changes in the period, amplitude, and phase of the circadian rhythm. Recording->Analysis

References

Comparative Analysis of 5-Methoxytryptamine Hydrochloride's Engagement with 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 5-Methoxytryptamine hydrochloride's effects on the serotonin (B10506) 2A (5-HT2A) receptor against other well-characterized ligands. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research and drug development, implicated in processes ranging from cognition and perception to psychiatric disorders.[1][2] Understanding the specific binding and functional profile of ligands like 5-Methoxytryptamine is crucial for developing novel therapeutics.

Binding Affinity at the Human 5-HT2A Receptor

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are commonly employed to determine these values, often using a radiolabeled antagonist like [³H]-ketanserin to compete with the test compound.[3][4]

The table below summarizes the binding affinities of 5-Methoxytryptamine, the endogenous ligand Serotonin (5-HT), a classic agonist DOI, and a classic antagonist Ketanserin.

CompoundReceptorRadioligandKi (nM)Reference
5-Methoxytryptamine (5-MeO-DMT) Human 5-HT2A[³H]-ketanserin~11[5]
Serotonin (5-HT)Human 5-HT2A[³H]-ketanserin10[6]
DOIHuman 5-HT2A[³H]-ketanserin0.27[6]
KetanserinHuman 5-HT2A[³H]-ketanserin0.75[6]

Note: Data for 5-Methoxytryptamine is often presented for its freebase form, 5-MeO-DMT, which is the active moiety of the hydrochloride salt.

From this data, 5-Methoxytryptamine demonstrates a high affinity for the 5-HT2A receptor, comparable to that of the endogenous ligand, serotonin.

Functional Activity and Signaling Pathways

Functional assays determine a ligand's effect upon binding, classifying it as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). The 5-HT2A receptor primarily signals through the Gq/G11 pathway.[1][7] Agonist binding triggers the dissociation of Gαq and β-γ subunits. Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca²+), while DAG activates protein kinase C (PKC).[7][9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand 5-Methoxytryptamine (Agonist) ligand->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Canonical Gq protein signaling pathway for the 5-HT2A receptor.

Recent research highlights the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another.[10][11] Besides Gq coupling, 5-HT2A receptors can also engage β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own signaling cascades.[5][11] Evidence suggests that 5-Methoxytryptamine (as 5-MeO-DMT) is a Gq-biased agonist, potently activating the Gq pathway while only weakly recruiting β-arrestin2.[11] This contrasts with classic psychedelics like DMT or LSD, which tend to activate both pathways more evenly.[5][11]

The functional potency (EC50) and efficacy (Emax) of these compounds are compared below, typically measured via calcium mobilization assays.

CompoundAssay TypePotency (EC50, nM)Efficacy (% of 5-HT max response)Reference
5-Methoxytryptamine (5-MeO-DMT) Gq dissociation (BRET)10.298%[5]
5-Methoxytryptamine (5-MeO-DMT) β-arrestin2 recruitment (BRET)134.975%[5]
Serotonin (5-HT)Gq dissociation (BRET)11.0100%[5]
Serotonin (5-HT)β-arrestin2 recruitment (BRET)107.2100%[5]
DOIGq dissociation (BRET)1.9100%[5]
DOIβ-arrestin2 recruitment (BRET)19.5100%[5]

The data indicates that 5-Methoxytryptamine is a potent and full agonist at the 5-HT2A receptor's Gq pathway, with a potency similar to serotonin. However, its potency for recruiting β-arrestin2 is significantly lower (by more than 10-fold), confirming its profile as a Gq-biased agonist.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from established methods for determining ligand binding affinity at the 5-HT2A receptor.[4][12]

  • Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[13]

    • Radioligand: [³H]-ketanserin (a 5-HT2A antagonist).

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like unlabeled Ketanserin.

    • Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid scintillation counter.

  • Procedure:

    • Assay Setup: Prepare a series of dilutions of this compound.

    • In a 96-well plate, combine the receptor membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-ketanserin (near its Kd value, e.g., 1-2 nM), and varying concentrations of the test compound.

    • For determining total binding, omit the test compound. For non-specific binding, add the high concentration of unlabeled Ketanserin.

    • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This protocol measures Gq pathway activation by quantifying changes in intracellular calcium.[9][14]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium Indicator Dye: A fluorescent Ca²+ indicator such as Fura-2 AM or Fluo-4 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

    • Instrumentation: A fluorescence plate reader with an integrated fluid-handling system.

  • Procedure:

    • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and grow to confluence.

    • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for approximately 60 minutes at 37°C, allowing the dye to enter the cells.

    • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

    • Assay Execution: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and immediately begin measuring fluorescence intensity over time (typically for 60-120 seconds).

    • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular Ca²⁺ concentration. Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

Validation Workflow

The logical progression for validating a compound's effect on a receptor like 5-HT2A follows a standard workflow from initial screening to detailed functional characterization.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Advanced Profiling cluster_3 Outcome start Compound Synthesis (5-Methoxytryptamine HCl) binding_assay Primary Binding Assay (Radioligand Displacement) start->binding_assay Test Compound functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay If Affinity > Threshold determine_mode Determine Mode of Action (Agonist/Antagonist) functional_assay->determine_mode bias_assay Biased Agonism Assay (e.g., β-arrestin BRET) determine_mode->bias_assay If Agonist selectivity_panel Selectivity Profiling (vs. other receptors) determine_mode->selectivity_panel conclusion Define Pharmacological Profile bias_assay->conclusion selectivity_panel->conclusion

Standard experimental workflow for receptor validation.

References

A Comparative Analysis of 5-Methoxytryptamine and Other Tryptamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 5-Methoxytryptamine (5-MT) with other key tryptamine (B22526) derivatives: Serotonin (B10506) (5-HT), N,N-Dimethyltryptamine (DMT), and Psilocybin. This analysis is supported by experimental data on receptor binding affinities and functional potencies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

Tryptamine and its derivatives are a class of monoamine alkaloids that play significant roles in neuroscience and pharmacology. As structural analogs of the neurotransmitter serotonin, they exhibit a wide range of effects on the central nervous system, primarily through their interactions with serotonin receptors. 5-Methoxytryptamine (5-MT), a naturally occurring compound found in the pineal gland, serves as a crucial intermediate in the metabolic pathway of serotonin and melatonin.[1] Its pharmacological profile, when compared to the endogenous neurotransmitter serotonin, the potent psychedelic DMT, and the classic hallucinogen psilocybin (and its active metabolite psilocin), provides valuable insights into the structure-activity relationships that govern the function of these compounds. This guide aims to provide a comprehensive comparative analysis to aid in research and drug development endeavors.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of 5-Methoxytryptamine, Serotonin, DMT, and Psilocin at key human serotonin receptors. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and greater potency, respectively.

Table 1: Serotonin Receptor Binding Affinities (Kᵢ, nM)
Receptor5-Methoxytryptamine (5-MT)Serotonin (5-HT)N,N-Dimethyltryptamine (DMT)Psilocin
5-HT₁A 93170High Affinity Reported
5-HT₁D High Affinity ReportedHigh Affinity ReportedHigh Affinity ReportedModest Affinity Reported
5-HT₁E Low AffinityLow Affinity-Modest Affinity Reported
5-HT₂A High Affinity ReportedHigh Affinity Reported75 - 120068 - 1300
5-HT₂B 25-fold selective over 5-HT₂AHigh Affinity Reported-Modest Affinity Reported
5-HT₂C 400-fold selective over 5-HT₂AHigh Affinity Reported340High Affinity Reported
5-HT₆ <5065-Modest Affinity Reported
5-HT₇ <508.1-Modest Affinity Reported
Table 2: Serotonin Receptor Functional Potency (EC₅₀, nM)
Receptor5-Methoxytryptamine (5-MT)Serotonin (5-HT)N,N-Dimethyltryptamine (DMT)Psilocin
5-HT₁A -->10,000-
5-HT₂A 0.5031.23 (µM)38.310
5-HT₂B -20--
5-HT₂C --Partial Agonist-
5-HT₇ 199.525.1--

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling cascades activated by these tryptamine derivatives and a general workflow for their comparative analysis.

Experimental Workflow for Tryptamine Derivative Comparison cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Tryptamines Tryptamine Derivatives (5-MT, 5-HT, DMT, Psilocin) ReceptorBinding Radioligand Binding Assays (Determine Ki) Tryptamines->ReceptorBinding FunctionalAssay Functional Assays (e.g., Calcium Mobilization) (Determine EC50, Emax) Tryptamines->FunctionalAssay DataAnalysis1 Data Analysis: Affinity & Potency Comparison ReceptorBinding->DataAnalysis1 FunctionalAssay->DataAnalysis1 AnimalModel Rodent Model (e.g., Mouse) DataAnalysis1->AnimalModel HTR_Assay Head-Twitch Response (HTR) Assay (Assess 5-HT2A Agonism) AnimalModel->HTR_Assay OtherBehavior Other Behavioral Assays (e.g., Locomotor Activity) AnimalModel->OtherBehavior DataAnalysis2 Data Analysis: Behavioral Effects Comparison HTR_Assay->DataAnalysis2 OtherBehavior->DataAnalysis2

Figure 1: General experimental workflow for comparing tryptamine derivatives.

5-HT1A Receptor Signaling Pathway Tryptamine 5-HT1A Agonist (e.g., 5-HT, 5-MT) Receptor 5-HT1A Receptor Tryptamine->Receptor G_protein Gi/o Protein Receptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellularResponse leads to

Figure 2: Simplified 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling Pathway Tryptamine 5-HT2A Agonist (e.g., 5-HT, DMT, Psilocin) Receptor 5-HT2A Receptor Tryptamine->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_release->CellularResponse PKC->CellularResponse

Figure 3: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of the presented data. Below are standardized protocols for the key experiments cited.

Radioligand Receptor Binding Assay (for 5-HT₂A)

This assay measures the affinity of a compound for a specific receptor.[14]

  • Membrane Preparation:

    • Homogenize frozen tissue or washed cells expressing the human 5-HT₂A receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[14]

    • Centrifuge the homogenate at a low speed to remove large debris.[14]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[14]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[14]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[14]

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[14]

  • Incubation and Filtration:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.[14]

    • In a 96-well plate, add the membrane preparation, the competing test compound at various concentrations, and a fixed concentration of a specific radioligand (e.g., [³H]ketanserin).[14]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[14]

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[14][15]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[14]

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.[14]

    • Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding.[14]

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[14][15]

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.[14][16]

Calcium Mobilization Assay (for 5-HT₂A)

This functional assay measures the ability of a compound to activate Gq-coupled receptors, leading to an increase in intracellular calcium.[3][5]

  • Cell Culture and Plating:

    • Culture cells stably expressing the human 5-HT₂A receptor in appropriate media.

    • Plate the cells in 96-well plates and grow to a suitable confluency.[5]

  • Dye Loading and Incubation:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[6]

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Addition and Fluorescence Measurement:

    • Add the test compound at various concentrations to the wells.

    • Immediately measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR).[6]

  • Data Analysis:

    • Generate dose-response curves by plotting the change in fluorescence against the compound concentration.

    • Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) from the curves.[16]

Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral measure of 5-HT₂A receptor activation in rodents and is a common proxy for hallucinogenic potential.[4][9]

  • Animal Acclimation:

    • Acclimate mice or rats to the testing environment to reduce stress-induced behavioral changes.

  • Compound Administration:

    • Administer the test compound to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses.

  • Observation Period:

    • Place the animals in an observation chamber and record their behavior for a specific period (e.g., 30-60 minutes) following compound administration.[9]

    • Manually or automatically count the number of head-twitches, which are rapid, side-to-side head movements.[1][4] Automated systems may use a magnet attached to the head or ear for detection.[1][17]

  • Data Analysis:

    • Analyze the frequency of head-twitches as a function of the administered dose.

    • Generate dose-response curves to determine the potency and efficacy of the compound in inducing the HTR.[18]

Comparative Analysis and Discussion

5-Methoxytryptamine (5-MT) demonstrates a broad affinity for several serotonin receptors, acting as a non-selective agonist.[7] It exhibits particularly high potency as a 5-HT₂A receptor agonist in vitro, even more so than DMT.[7] However, its in vivo effects in humans are limited by rapid metabolism by monoamine oxidase (MAO), rendering it orally inactive unless co-administered with an MAO inhibitor.[7] In animal models, 5-MT induces the head-twitch response, a behavioral proxy for psychedelic effects, which is mediated by 5-HT₂A receptor activation.[7] Its high affinity for 5-HT₁A receptors may also contribute to its overall pharmacological profile.

Serotonin (5-HT) , the endogenous ligand, serves as the benchmark for comparison. It displays high affinity and agonist activity across a wide range of serotonin receptor subtypes, initiating diverse physiological processes.[11][14] Its primary signaling pathways include the inhibition of adenylyl cyclase via Gᵢ/ₒ-coupled 5-HT₁ receptors and the activation of phospholipase C via Gᵩ/₁₁-coupled 5-HT₂ receptors.[14][19]

N,N-Dimethyltryptamine (DMT) is a potent psychedelic with a relatively lower affinity for the 5-HT₂A receptor compared to 5-MT in some assays, yet it produces profound hallucinogenic effects.[3][13] This discrepancy may be due to differences in metabolism, blood-brain barrier penetration, or functional selectivity at the receptor, where it may preferentially activate signaling pathways linked to psychedelic effects.[13] DMT also shows affinity for other receptors, including sigma-1 receptors, which may contribute to its complex pharmacology.[20] Like 5-MT, DMT is orally inactive due to MAO metabolism and is typically administered via inhalation or injection.[20]

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin .[21] Psilocin is a partial agonist at several serotonin receptors, with a high affinity for the 5-HT₂A receptor, which is believed to be the primary mediator of its psychedelic effects.[2][9][21] The subjective intensity of psilocybin's effects in humans correlates with 5-HT₂A receptor occupancy by psilocin.[22] Psilocin's affinity for other serotonin receptors, such as 5-HT₁A and 5-HT₂C, likely contributes to its overall psychopharmacological profile.[2]

Conclusion

The comparative analysis of 5-Methoxytryptamine and other tryptamine derivatives highlights the intricate structure-activity relationships that dictate their pharmacological effects. While all are agonists at serotonin receptors, subtle differences in their affinity, potency, and functional selectivity at various receptor subtypes lead to distinct behavioral and physiological outcomes. 5-MT's high in vitro potency at the 5-HT₂A receptor, contrasted with its limited in vivo activity in humans, underscores the critical role of pharmacokinetics in drug action. Understanding these nuances is paramount for the rational design and development of novel therapeutic agents targeting the serotonergic system for a range of neuropsychiatric disorders. This guide provides a foundational framework and essential data to support such research endeavors.

References

A Comparative Guide to the Anxiolytic Effects of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anxiolytic effects of 5-Methoxytryptamine hydrochloride in comparison to established anxiolytic agents: Diazepam, a benzodiazepine; Buspirone (B1668070), a non-benzodiazepine anxiolytic; and Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to offer an objective comparison for research and development purposes.

Executive Summary

5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine (B22526) derivative that demonstrates a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Its potential as an anxiolytic agent is a subject of growing interest. This guide compares its pharmacological profile and anxiolytic potential with three standard-of-care drugs, highlighting differences in mechanism of action, efficacy in preclinical models, and clinical assessment. While direct, comparative preclinical data for this compound in behavioral anxiety models is limited, this guide draws upon data from closely related compounds and its known receptor binding profile to provide a scientifically grounded comparison.

Mechanism of Action: A Comparative Overview

The anxiolytic effects of these compounds are mediated by distinct molecular mechanisms, primarily targeting different neurotransmitter systems.

This compound acts as a non-selective agonist at multiple serotonin receptor subtypes, with notable affinity for 5-HT1A and 5-HT2A receptors.[1] Its anxiolytic effects are thought to be primarily mediated through its agonist activity at 5-HT1A receptors, which is a validated target for anxiolytic drugs like buspirone.[2] Activation of presynaptic 5-HT1A autoreceptors reduces serotonin release, while postsynaptic 5-HT1A receptor activation is associated with anxiolytic outcomes. The role of 5-HT2A receptor activation is more complex, as it can be associated with both anxiogenic and psychedelic effects.[3] The net effect of 5-Methoxytryptamine on anxiety is therefore dependent on the balance of its activity at these and other serotonin receptor subtypes.

Diazepam , a classic benzodiazepine, exerts its anxiolytic effect by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability.

Buspirone is a partial agonist at 5-HT1A receptors.[4] Its anxiolytic effect is thought to be mediated by its action on both presynaptic and postsynaptic 5-HT1A receptors, leading to a modulation of serotonergic neurotransmission.[4] Unlike benzodiazepines, it does not act on the GABA receptor complex.[4]

Fluoxetine , an SSRI, blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[5] The anxiolytic effects of fluoxetine are believed to result from the downstream neuroadaptive changes that occur in response to prolonged increases in synaptic serotonin.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of 5-Methoxytryptamine and the comparator drugs at key receptors implicated in anxiety. Lower Ki values indicate higher binding affinity.

Receptor5-Methoxytryptamine (Ki, nM)Diazepam (Ki, nM)Buspirone (Ki, nM)Fluoxetine (Ki, nM)
5-HT1A 9-24-
5-HT2A --Moderate Affinity-
5-HT2C ----
GABA-A (Benzodiazepine site) Inactive1.53InactiveInactive
Dopamine D2 --380-
Serotonin Transporter (SERT) Low micromolar affinity--High Affinity

Preclinical Efficacy: A Comparison in Animal Models of Anxiety

The anxiolytic potential of a compound is often assessed in preclinical models that measure anxiety-like behaviors in rodents. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are two of the most widely used paradigms.

Elevated Plus Maze (EPM)

The EPM consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

CompoundDose RangeEffect on Open Arm Time/EntriesSpecies
5-Methoxytryptamine HCl Data not available--
Diazepam 0.6 - 2.5 mg/kgIncreased open arm time and entries[6]Rat
Buspirone 0.3 - 4.0 mg/kgDecreased open arm time (anxiogenic-like effect)[7]Rat
Fluoxetine (acute) 20 mg/kgDecreased open arm time (anxiogenic effect)[8]Mouse
Fluoxetine (chronic) 14 daysIncreased open arm time (anxiolytic effect)[8]Mouse

Note: The anxiogenic-like effects of acute buspirone and fluoxetine in the EPM are a known phenomenon and do not necessarily predict their clinical anxiolytic efficacy.

Open Field Test (OFT)

The OFT assesses locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds often increase the time spent and distance traveled in the center of the open field.

CompoundDose RangeEffect on Center Time/LocomotionSpecies
5-Methoxytryptamine HCl Data not available--
Diazepam 1.5 mg/kgReduced anxiety-like behaviors (e.g., stretch-attend postures) without affecting total locomotion[9]Mouse
Buspirone -Data is complex and can show both anxiolytic and anxiogenic-like effects depending on the study parameters.-
Fluoxetine -Acute administration can be anxiogenic, while chronic administration is generally anxiolytic.-

Signaling Pathways

The interaction of 5-Methoxytryptamine with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades that ultimately modulate neuronal activity and anxiety-related behaviors.

G_protein_signaling 5-Methoxytryptamine Signaling Pathways in Anxiolysis cluster_5HT1A 5-HT1A Receptor Pathway (Anxiolytic) cluster_5HT2A 5-HT2A Receptor Pathway (Complex Effects) cluster_crosstalk Signaling Crosstalk MT_1A 5-Methoxytryptamine R_1A 5-HT1A Receptor MT_1A->R_1A G_i Gi/o Protein R_1A->G_i activates AC Adenylyl Cyclase G_i->AC inhibits GIRK GIRK Channel G_i->GIRK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK_crosstalk ERK Pathway PKA->ERK_crosstalk modulates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_efflux->Hyperpolarization Anxiolysis_1A Anxiolytic Effect Hyperpolarization->Anxiolysis_1A MT_2A 5-Methoxytryptamine R_2A 5-HT2A Receptor MT_2A->R_2A G_q Gq/11 Protein R_2A->G_q activates PLC Phospholipase C G_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC activates ERK_2A ERK Pathway PKC->ERK_2A activates Anxiety_Modulation Modulation of Anxiety (Context-Dependent) ERK_2A->Anxiety_Modulation ERK_2A->ERK_crosstalk Net_Effect Net Anxiolytic/Anxiogenic Balance ERK_crosstalk->Net_Effect EPM_Workflow Elevated Plus Maze Experimental Workflow start Start acclimation Animal Acclimation (e.g., 1 hour in testing room) start->acclimation drug_admin Drug Administration (e.g., 5-MT HCl, Diazepam, Vehicle) acclimation->drug_admin pre_test_wait Pre-Test Waiting Period (e.g., 30 minutes) drug_admin->pre_test_wait placement Place animal in center of EPM facing an open arm pre_test_wait->placement exploration Allow free exploration for 5 minutes placement->exploration recording Record behavior via video tracking exploration->recording data_analysis Data Analysis: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled recording->data_analysis end End data_analysis->end

References

Using WAY-100635 to Validate 5-HT1A Receptor Mediation of 5-Methoxytryptamine Effects: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comparative framework for utilizing WAY-100635, a selective antagonist, to validate that the pharmacological effects of 5-Methoxytryptamine (5-MeO-T) are mediated by the 5-HT1A receptor. The following sections detail the principles of this validation, present supporting experimental data, and provide comprehensive protocols for key assays.

Principle of Validation

The core principle of this validation method lies in the specific and competitive antagonism at the 5-HT1A receptor. 5-Methoxytryptamine is a tryptamine (B22526) derivative with known affinity for serotonin (B10506) receptors. To confirm that its observed effects (e.g., changes in cell signaling, physiological responses, or behavior) are specifically due to its action on the 5-HT1A receptor, a selective antagonist like WAY-100635 is employed. If pre-treatment with WAY-100635 blocks or significantly attenuates the effects of 5-MeO-T, it provides strong evidence for 5-HT1A receptor mediation.

Data Presentation

The following tables summarize the quantitative data for 5-MeO-T and WAY-100635, establishing their interaction with the 5-HT1A receptor.

Table 1: Receptor Binding Affinities (Ki in nM)

Compound5-HT1A Receptorα1-adrenergic ReceptorDopamine D4 Receptor
WAY-100635 0.39 nM[1]~251 nM (pIC50 = 6.6)[1]Potent Agonist[1]
5-Methoxytryptamine Derivatives 10 - 80 nM (for N,N-diallyl derivatives)[2]--

Note: Data for 5-Methoxytryptamine itself is represented by its close structural analogs. The high affinity of WAY-100635 for the 5-HT1A receptor, with over 100-fold selectivity against other major neurotransmitter receptors, underscores its utility as a specific antagonist in validation studies[3].

Table 2: Functional Antagonism Data for WAY-100635

ParameterAssayValueDescription
pIC50 [3H]8-OH-DPAT displacement8.87[3]Molar concentration producing 50% inhibition of radioligand binding.
Apparent pA2 Guinea-pig ileum9.71[1][3]A measure of the potency of an antagonist in a functional assay.
in vivo pA2 Microdialysis in rat hippocampus7.95[4]A measure of antagonist potency in a living organism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 5-Methoxytryptamine and WAY-100635 for the 5-HT1A receptor.

Materials:

  • Membrane preparations from rat hippocampus or cells expressing the 5-HT1A receptor.

  • [3H]8-OH-DPAT (radioligand agonist).

  • WAY-100635 (reference antagonist).

  • 5-Methoxytryptamine (test compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Prepare serial dilutions of the test compound (5-Methoxytryptamine) and the reference compound (WAY-100635).

  • In a 96-well plate, add the membrane preparation, the radioligand ([3H]8-OH-DPAT, at a concentration near its Kd), and varying concentrations of the test or reference compound.

  • To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the 5-HT1A receptor.

Objective: To determine if 5-Methoxytryptamine acts as an agonist at the 5-HT1A receptor and to quantify the antagonistic effect of WAY-100635.

Materials:

  • Membrane preparations from cells expressing the 5-HT1A receptor.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 5-Methoxytryptamine (agonist).

  • WAY-100635 (antagonist).

Protocol:

  • Agonist Dose-Response:

    • Pre-incubate membranes with GDP for 15-20 minutes on ice.

    • In a 96-well plate, add membranes, [35S]GTPγS, and varying concentrations of 5-Methoxytryptamine.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure bound [35S]GTPγS by scintillation counting.

    • Plot the data to determine the EC50 and Emax for 5-Methoxytryptamine.

  • Antagonism Assay:

    • Pre-incubate membranes with GDP and a fixed concentration of WAY-100635 for 15-20 minutes.

    • Add [35S]GTPγS and varying concentrations of 5-Methoxytryptamine.

    • Follow the incubation and filtration steps as above.

    • A rightward shift in the 5-Methoxytryptamine dose-response curve in the presence of WAY-100635 indicates competitive antagonism.

In Vivo Hypothermia Assay in Rodents

Activation of postsynaptic 5-HT1A receptors typically induces hypothermia in rodents[5][6]. This assay validates the 5-HT1A receptor-mediated effects of 5-MeO-T in a living organism.

Objective: To determine if the hypothermic effect of 5-Methoxytryptamine is blocked by WAY-100635.

Materials:

  • Male mice or rats.

  • 5-Methoxytryptamine.

  • WAY-100635.

  • Vehicle (e.g., saline).

  • Rectal thermometer.

Protocol:

  • Allow animals to acclimatize to the experimental room and handling for at least one hour.

  • Measure the baseline rectal temperature of each animal.

  • Divide animals into groups: Vehicle, 5-MeO-T alone, WAY-100635 alone, and WAY-100635 + 5-MeO-T.

  • Administer WAY-100635 (e.g., 0.1 mg/kg, s.c.) or vehicle 15-30 minutes before the agonist.

  • Administer 5-Methoxytryptamine (at a dose known to induce hypothermia) or vehicle.

  • Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-agonist injection.

  • Analyze the data by comparing the change in body temperature from baseline across the different treatment groups. A significant attenuation of the 5-MeO-T-induced hypothermia by WAY-100635 confirms the involvement of 5-HT1A receptors[7].

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 5-MeO-T 5-MeO-T (Agonist) 5HT1A 5-HT1A Receptor 5-MeO-T->5HT1A Binds & Activates WAY-100635 WAY-100635 (Antagonist) WAY-100635->5HT1A Binds & Blocks G-protein Gi/o Protein 5HT1A->G-protein Activates AC Adenylyl Cyclase G-protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production

Caption: 5-HT1A receptor signaling pathway.

G A Prepare Assay (e.g., cell membranes, animal subject) B Group 1: Administer Vehicle + 5-MeO-T A->B C Group 2: Administer WAY-100635 + 5-MeO-T A->C D Measure Effect (e.g., GTPγS binding, body temperature) B->D C->D E Is the effect of 5-MeO-T blocked by WAY-100635? D->E F Conclusion: Effect is 5-HT1A Mediated E->F Yes G Conclusion: Effect is NOT 5-HT1A Mediated E->G No

Caption: Experimental workflow for antagonism validation.

G A 5-MeO-T produces an observable effect C WAY-100635 blocks the effect of 5-MeO-T A->C B WAY-100635 is a selective 5-HT1A antagonist B->C D Therefore, the effect of 5-MeO-T is mediated by the 5-HT1A receptor C->D

Caption: Logical relationship of the validation.

References

A Comparative Guide to the In Vitro and In Vivo Potency of 5-Methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the in vitro and in vivo potency of 5-Methoxytryptamine (B125070) (5-MT), a naturally occurring tryptamine (B22526) derivative. The information presented is supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological profile. 5-MT demonstrates a wide range of activity across various serotonin (B10506) (5-HT) receptors, with a particularly high potency at the 5-HT2A receptor.[1]

Data Presentation: In Vitro vs. In Vivo Potency

The potency of 5-Methoxytryptamine has been characterized through various in vitro and in vivo assays. A significant disconnect exists between its high in vitro potency and its generally lower in vivo activity, especially when administered orally, due to rapid metabolism.[1][2]

ParameterReceptor/AssaySpeciesValueReference
In Vitro Potency
EC₅₀5-HT₂AHuman0.503 nM[2]
Kᵢ5-HT₁ANot SpecifiedHigh Affinity[3][4]
Kᵢ5-HT₂ SubtypesNot SpecifiedHigh Affinity[4]
Agonist Activity5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, 5-HT₇HumanFull Agonist[2]
In Vivo Potency
Effective DoseHead-Twitch Response (HTR)RodentDose-dependent induction[1]
Effective DoseNeuronal DevelopmentRat (prenatal)0.1, 1.0, 3.0 mg/kg[1]
Effective DoseAbnormal BehaviorsMacaque10-20 mg/kg[5]
Signaling Pathways and Experimental Workflows

5-Methoxytryptamine functions as an agonist at multiple serotonin receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.[1] The primary pathways involve the 5-HT₁A receptor, which couples to Gαi to inhibit adenylyl cyclase, and the 5-HT₂A receptor, which couples to Gαq to activate the phospholipase C pathway.[6][7]

cluster_0 5-HT1A Receptor Pathway cluster_1 5-HT2A Receptor Pathway MT_1 5-MT R_1A 5-HT1A Receptor MT_1->R_1A G_i Gαi R_1A->G_i AC Adenylyl Cyclase G_i->AC cAMP ↓ cAMP AC->cAMP MT_2 5-MT R_2A 5-HT2A Receptor MT_2->R_2A G_q Gαq R_2A->G_q PLC Phospholipase C G_q->PLC IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Signaling pathways activated by 5-Methoxytryptamine.

The in vitro functional potency of 5-MT is commonly assessed using cell-based assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium.

A Seed cells expressing 5-HT2A receptor B Incubate with calcium-sensitive dye A->B C Add increasing concentrations of 5-Methoxytryptamine B->C D Measure fluorescence change over time C->D E Generate dose-response curve D->E F Calculate EC50 value E->F

Workflow for a cell-based in vitro functional assay.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of the cited data. Below are protocols for key in vitro and in vivo experiments.

Radioligand Receptor Binding Assay (In Vitro)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., human 5-HT₂A receptor).[1]

  • Assay Conditions: In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and various concentrations of the test compound (5-Methoxytryptamine).[8]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound ligand via rapid filtration through glass fiber filters (e.g., GF/B filters).[8] The filters are then washed to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay (In Vitro Functional Assay)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT₂A.[7]

  • Cell Culture: Cells stably expressing the human 5-HT₂A receptor are seeded into 96-well plates and cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to Ca²⁺.

  • Compound Addition: A fluorescence plate reader is used to measure baseline fluorescence before adding increasing concentrations of 5-Methoxytryptamine to the wells.[1]

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time immediately after compound addition.

  • Data Analysis: A dose-response curve is constructed by plotting the change in fluorescence against the concentration of 5-MT. The concentration that produces 50% of the maximal response (EC₅₀) is calculated from this curve, indicating the compound's functional potency.[1]

Head-Twitch Response (HTR) Assay (In Vivo)

The HTR in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.[1]

  • Animal Acclimation: Mice or rats are acclimated to the testing environment to reduce stress and baseline motor activity.[1]

  • Compound Administration: 5-Methoxytryptamine is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, across a range of doses.[1] To investigate the role of specific receptors, a separate group of animals can be pre-treated with a selective antagonist (e.g., a 5-HT₂A antagonist) before 5-MT administration.[9]

  • Observation Period: Following administration, animals are placed in an observation chamber and recorded for a specific period (e.g., 30-60 minutes).[1]

  • HTR Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches, which are rapid, side-to-side rotational head movements.[1]

  • Data Analysis: The total number of head twitches is plotted against the administered dose to generate a dose-response curve. From this, the dose that produces 50% of the maximal response (ED₅₀) can be calculated to quantify in vivo potency.[1]

Conclusion

5-Methoxytryptamine is a highly potent agonist at several serotonin receptors in vitro, particularly the 5-HT₂A receptor.[1][2] However, its in vivo effects are significantly limited by rapid metabolism by monoamine oxidase (MAO), leading to a notable discrepancy between its in vitro and in vivo pharmacological profiles.[1][2] In animal models, 5-MT elicits 5-HT₂A receptor-mediated behaviors, but often at higher doses than what might be predicted from its in vitro potency.[1][5] Understanding this disconnect is crucial for the development of tryptamine-based therapeutics and for interpreting the physiological roles of this endogenous compound.

References

Comparison Guide: Differentiation of 5-Methoxytryptamine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the differentiation of 5-Methoxytryptamine (B125070) (5-MT) from its key structural isomers: 4-Methoxytryptamine (4-MT), 6-Methoxytryptamine (6-MT), and 7-Methoxytryptamine (7-MT). The reliable identification of these positional isomers is critical in neuroscience research, pharmacology, and forensic analysis due to their distinct biological activities and receptor binding profiles. This document outlines key experimental techniques, presenting comparative data and detailed protocols to aid researchers in selecting and implementing appropriate analytical strategies.

Overview of Analytical Challenges

Positional isomers of methoxytryptamine share the same molecular weight and elemental composition (C₁₁H₁₄N₂O). This structural similarity makes their differentiation challenging, as many analytical techniques, particularly mass spectrometry, can produce nearly identical responses. Effective differentiation, therefore, relies on methods that are sensitive to the subtle differences in physicochemical properties conferred by the position of the methoxy (B1213986) group on the indole (B1671886) ring. The most robust approaches typically combine a high-resolution separation technique with a highly selective detection method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For tryptamines, derivatization is often employed to improve chromatographic peak shape and thermal stability. While electron ionization (EI) mass spectra of the underivatized isomers are very similar, the combination of chromatographic retention time and subtle spectral differences can enable differentiation.[1]

Data Presentation: GC-MS

The following table summarizes typical GC retention data and key mass fragments for the isomers after derivatization with Pentafluoropropionic Anhydride (PFPA). The primary fragment for all isomers results from cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, yielding a stable iminium ion. Differentiation often relies on the unique retention times.

IsomerRelative Retention Time (RRT)Molecular Ion (M+) (PFPA deriv.)Base Peak (m/z) (PFPA deriv.)Other Characteristic Ions (m/z)
4-MT 0.98482306482, 322, 174, 130
5-MT 1.00 (Reference)482306482, 319, 174, 130[2]
6-MT 1.03482306482, 322, 174, 130
7-MT 0.95482306482, 322, 174, 130
Note: Relative retention times are illustrative and highly dependent on the specific column and conditions used. Absolute values must be determined using authentic reference standards.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation & Derivatization:

    • To 100 µL of a methanolic solution of the analyte, add 50 µL of N,N-Diisopropylethylamine (DIPEA) and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Vortex the mixture and heat at 70°C for 20 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for injection.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally well-suited for separating positional isomers due to its high separation efficiency and wide range of available stationary phases.[3] Reversed-phase chromatography, particularly with columns offering alternative selectivity (like phenyl-hexyl or biphenyl (B1667301) phases), can effectively resolve the methoxytryptamine isomers.[4]

Data Presentation: HPLC
IsomerElution Order on C18Elution Order on Phenyl-Hexylλmax (nm)
4-MT 22~280, 290 (sh)
5-MT 34~277, 305 (sh)
6-MT 43~275, 295 (sh)
7-MT 11~272, 290 (sh)
Note: Elution order can vary with the mobile phase composition and specific column chemistry. λmax values are approximate.
Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl phase, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic elution with 25:75 (v/v) Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: Photodiode Array (PDA) or UV-Vis Detector.

    • Wavelength: Monitor at 280 nm. Collect spectra from 200-400 nm to observe λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of isomers.[5] The position of the methoxy group creates a unique electronic environment, resulting in distinct chemical shifts (δ) and coupling patterns for the protons and carbons of the indole ring.

Data Presentation: ¹H NMR Chemical Shifts (Aromatic Region)
IsomerH-2H-4H-5H-6H-7OCH₃
4-MT ~7.15 (s)-~6.95 (d)~7.05 (t)~6.50 (d)~3.85 (s)
5-MT ~7.18 (s)~7.25 (d)-~6.85 (dd)~7.00 (d)~3.80 (s)
6-MT ~7.10 (s)~7.45 (d)~6.70 (dd)-~6.90 (s)~3.82 (s)
7-MT ~7.12 (s)~7.40 (d)~6.75 (t)~6.70 (d)-~3.90 (s)
Note: Approximate chemical shifts (δ) in ppm relative to TMS in CDCl₃. Values are illustrative and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard proton (¹H) acquisition.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: 298 K (25°C).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

    • Integrate all signals and assign the chemical shifts.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of the analytical logic and chemical principles involved in isomer differentiation.

G cluster_0 Analytical Workflow for Isomer Differentiation sample Sample with Unknown Methoxytryptamine Isomer hplc 1. HPLC Screening (Phenyl-Hexyl Column) sample->hplc decision_hplc Baseline Separation? hplc->decision_hplc gcms 2. GC-MS Analysis (with PFPA Derivatization) decision_gcms Unique Retention Time? gcms->decision_gcms decision_hplc->gcms Yes id_fail Inconclusive (Co-elution) decision_hplc->id_fail No nmr 3. NMR Spectroscopy (¹H and ¹³C NMR) decision_gcms->nmr Yes decision_gcms->id_fail No id_success Isomer Identified nmr->id_success

Caption: Logical workflow for the separation and identification of methoxytryptamine isomers.

G cluster_1 Conceptual MS Fragmentation of Tryptamines parent Parent Ion (M+) m/z = 190 (underivatized) frag1 Iminium Ion Side-chain Cleavage m/z = 44 parent:f0->frag1 Loss of C₉H₈NO• frag2 Indole Fragments Ring-based Fragments e.g., m/z 130, 145, 160 parent:f0->frag2 Complex Rearrangements note Primary fragmentation is identical for all isomers. Differentiation relies on subtle differences in the relative intensities of indole fragments due to the methoxy group's electronic effects.

Caption: General fragmentation pathway for methoxytryptamine isomers in mass spectrometry.

References

A Researcher's Guide to Validating 5-Methoxytryptamine Hydrochloride Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of 5-Methoxytryptamine (5-MT) is crucial for understanding its role in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a framework for validating the specificity of antibodies intended for the detection of 5-Methoxytryptamine hydrochloride, with a focus on assessing cross-reactivity with structurally similar molecules.

Given the limited availability of commercial antibodies specifically raised against 5-Methoxytryptamine, a common strategy is to utilize antibodies developed against the closely related molecule, serotonin (B10506) (5-Hydroxytryptamine or 5-HT), and thoroughly characterize their cross-reactivity. This guide will focus on the essential validation experiments required to ensure an antibody's fitness for use in 5-MT research.

Key Validation Strategies

The gold standard for assessing antibody specificity, especially for small molecules like 5-MT, is the competitive enzyme-linked immunosorbent assay (ELISA). This method allows for the quantitative determination of cross-reactivity against a panel of related compounds. Additionally, Western Blot analysis can provide qualitative evidence of specificity, particularly when using complex biological samples.

Data Presentation: Antibody Cross-Reactivity Profile

A crucial aspect of antibody validation is the quantitative assessment of its binding to potentially cross-reactive molecules. The following table presents a hypothetical cross-reactivity profile for a putative anti-5-MT antibody, as would be determined by competitive ELISA. The cross-reactivity is typically expressed as the ratio of the concentration of the competitor to the concentration of 5-MT required to achieve 50% inhibition of the antibody binding (IC50).

Table 1: Hypothetical Cross-Reactivity of a Putative Anti-5-MT Antibody

Competitor MoleculeIC50 (nM)Cross-Reactivity (%) vs. 5-MT
5-Methoxytryptamine (5-MT) 10 100
Serotonin (5-HT)10010
Melatonin1,0001
N-Acetylserotonin5,0000.2
Tryptamine10,0000.1
Tryptophan>100,000<0.01

Cross-Reactivity (%) = (IC50 of 5-MT / IC50 of Competitor) x 100

Experimental Protocols

Detailed and standardized protocols are essential for reproducible antibody validation. Below are methodologies for key experiments.

Competitive ELISA for Cross-Reactivity Assessment

This assay quantifies the specificity of the antibody by measuring its binding to 5-MT in the presence of various concentrations of potentially cross-reactive compounds.

Materials:

  • 96-well microtiter plates

  • 5-MT-protein conjugate (for coating)

  • Putative anti-5-MT primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard

  • Potential cross-reactants (Serotonin, Melatonin, etc.)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 5-MT-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the 5-MT standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed, optimal dilution of the primary antibody with an equal volume of each dilution of the standard or cross-reactant for 1 hour at 37°C.

  • Incubation: Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Analysis: Plot the OD values against the logarithm of the competitor concentration and determine the IC50 for each compound. Calculate the percent cross-reactivity relative to 5-MT.

Western Blot for Specificity in Biological Samples

This protocol is designed to qualitatively assess the antibody's ability to detect the target protein in a complex mixture, such as cell lysates or tissue homogenates.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system. A specific antibody should ideally show a single band at the expected molecular weight of the target protein (if applicable, as 5-MT itself is a small molecule and would need to be conjugated to a carrier protein to be detected by Western Blot).

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding the logical steps involved in antibody validation.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis p1 Coat Plate with 5-MT Conjugate p2 Block Plate p1->p2 a1 Add Antibody/ Competitor Mixes p2->a1 p3 Prepare Antibody/ Competitor Mixes p3->a1 a2 Incubate & Wash a1->a2 a3 Add Secondary Ab a2->a3 a4 Incubate & Wash a3->a4 d1 Add Substrate a4->d1 d2 Add Stop Solution d1->d2 d3 Read OD at 450nm d2->d3 d4 Calculate IC50 & Cross-Reactivity d3->d4

Caption: Workflow for Competitive ELISA.

Western_Blot_Workflow start Prepare Protein Lysates sds SDS-PAGE (Protein Separation) start->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Incubate with Primary Antibody block->primary wash1 Wash primary->wash1 secondary Incubate with Secondary Antibody wash1->secondary wash2 Wash secondary->wash2 detect Chemiluminescent Detection wash2->detect end Image Analysis detect->end

Caption: Workflow for Western Blot.

By following these guidelines and meticulously documenting all experimental data, researchers can confidently validate the specificity of their antibodies for 5-Methoxytryptamine, ensuring the integrity and reliability of their research findings.

A Comparative Analysis of Receptor Binding Affinities: 5-Methoxytryptamine vs. 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 5-Methoxytryptamine (5-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), focusing on their receptor binding affinities. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison of these two tryptamine (B22526) derivatives.

Quantitative Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, nM) of 5-Methoxytryptamine and 5-MeO-DMT at various human serotonin (B10506) (5-HT) and other receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor Subtype5-Methoxytryptamine (Ki, nM)5-MeO-DMT (Ki, nM)References
Serotonin Receptors
5-HT1AFull agonist3 ± 0.2[1][2]
5-HT1BData not availableHigh affinity (Ki < 100 nM)[2]
5-HT1DData not availableHigh affinity (Ki < 100 nM)[2]
5-HT1EVery weak affinityData not available
5-HT2AFull agonist907 ± 170[1][2]
5-HT2B25-fold selective over 5-HT2AData not available[3]
5-HT2C400-fold selective over 5-HT2AData not available[3]
5-HT3No affinityKi > 10,000 nM[2]
5-HT4Full agonistData not available
5-HT6Full agonistHigh affinity (Ki < 100 nM)[2]
5-HT7Full agonistHigh affinity (Ki < 100 nM)[2]
Other Receptors & Transporters
SERTLow micromolar affinity2032 - 3603[2][4]
NETData not available2859 to >10,000[2]
DATData not available>10,000[2]
α2AData not available1890[2]
α2BData not available2640[2]
α2CData not available508.1[2]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized, detailed methodology for such an experiment.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate undergoes centrifugation to pellet the membranes.

  • The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay like the BCA assay.[5]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors or [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled competitor compound (5-MT or 5-MeO-DMT).[4][6]

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

3. Incubation:

  • The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5][7]

4. Filtration and Washing:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.

  • The filters are then washed multiple times with ice-cold buffer to remove any unbound radioligand.[5][7]

5. Radioactivity Measurement:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is then quantified using a scintillation counter.[5]

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspension & Storage centrifuge->resuspend setup Assay Setup (Membranes, Radioligand, Competitor) resuspend->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting raw_data Raw Radioactivity Data counting->raw_data calc_ic50 IC50 Determination raw_data->calc_ic50 calc_ki Ki Calculation (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

5-Methoxytryptamine and 5-MeO-DMT exert their effects primarily through serotonin receptors, which are G-protein coupled receptors (GPCRs). The two most studied receptors in the context of these compounds are the 5-HT1A and 5-HT2A receptors, which are coupled to different G-proteins and initiate distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is typically coupled to inhibitory Gi/o proteins.[8][9] Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[9][10][11] Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[9][10] This results in hyperpolarization of the neuron and a decrease in neuronal excitability.

G_protein_signaling_5HT1A ligand 5-MT / 5-MeO-DMT receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits girk GIRK Channel g_protein->girk activates (βγ) ca_channel Ca2+ Channel g_protein->ca_channel inhibits (βγ) camp cAMP adenylyl_cyclase->camp pka PKA camp->pka activates hyperpolarization Neuronal Hyperpolarization (Inhibition) girk->hyperpolarization ca_channel->hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling

In contrast, the 5-HT2A receptor is coupled to Gq/11 proteins.[12] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[13] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[12][13]

G_protein_signaling_5HT2A ligand 5-MT / 5-MeO-DMT receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 ca2->pkc co-activates cellular_response Cellular Response (Excitation) pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway.

Discussion

Both 5-Methoxytryptamine and 5-MeO-DMT are potent agonists at multiple serotonin receptors. However, a key distinction lies in their relative affinities for the 5-HT1A and 5-HT2A subtypes. 5-MeO-DMT exhibits a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor, with some studies indicating a 300-fold selectivity.[1][2] In contrast, while quantitative data for 5-MT is less complete, it is described as a full agonist at both 5-HT1 and 5-HT2 receptors and is noted to be an extremely potent 5-HT2A receptor agonist in vitro.[3]

The differing receptor affinity profiles of these two compounds likely underlie their distinct pharmacological and behavioral effects. The potent 5-HT1A agonism of 5-MeO-DMT is thought to contribute significantly to its unique psychedelic properties.[14] Further research is warranted to fully elucidate the complete receptor binding profile of 5-Methoxytryptamine to better understand its structure-activity relationship in comparison to 5-MeO-DMT and other psychoactive tryptamines.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Methoxytryptamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-Methoxytryptamine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step guidance is designed to directly address operational questions regarding waste management and spill decontamination.

Core Principles of Chemical Waste Management

The disposal of this compound must align with the foundational principles of hazardous waste management. All waste must be handled in accordance with local, state, and federal regulations.[1] Key principles include:

  • Waste Minimization: Whenever possible, experimental designs should aim to reduce the quantity of chemical waste generated.

  • Categorization: Accurately identify and separate chemical waste from other waste streams.

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste storage.

  • Segregation: Store incompatible waste materials separately to prevent dangerous reactions.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal or in the event of a spill, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[1]
Respiratory For solids, use a respirator with a particle filter. In case of inadequate ventilation or potential for aerosol generation, use a full-face respirator.[2]

Disposal Protocol for Unused or Waste this compound

Disposal of this compound should be managed by a licensed professional waste disposal service. The primary recommended method is incineration.

Experimental Protocol: Incineration Preparation
  • Consult a Licensed Disposal Company: Engage with a certified waste management provider to understand their specific requirements for packaging and transportation.

  • Solubilization: Dissolve or mix the this compound waste with a combustible solvent, such as a flammable alcohol or other appropriate solvent.

  • Packaging:

    • Place the dissolved waste into a suitable, leak-proof, and clearly labeled container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and the disposal company.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the container is kept closed.

  • Arrangement for Pickup: Coordinate with the licensed disposal company for the collection and transport of the waste for incineration in a chemical incinerator equipped with an afterburner and scrubber.

Spill Decontamination and Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:
  • Ensure Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Don the appropriate PPE as detailed in the table above.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills (if the compound is in solution), create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.

  • Absorption and Collection:

    • Cover the spill with an inert absorbent material.

    • Once the material is fully absorbed, carefully collect the residue using a scoop or spatula.

  • Packaging of Spill Debris:

    • Place all contaminated materials (absorbent, used PPE, etc.) into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontamination of the Spill Area:

    • Wash the affected surface with a detergent solution and water.

    • Rinse the area thoroughly.

    • Collect all cleaning materials and place them in the hazardous waste container.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through a licensed disposal company.

Logical Workflow for Disposal

This compound Disposal Workflow cluster_prep Preparation cluster_disposal_path Disposal Path cluster_incineration Recommended: Incineration cluster_spill Spill Scenario start Start: Identify Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill Accidental Release contain Contain Waste in Labeled Container ppe->contain dissolve Dissolve in Combustible Solvent contain->dissolve For Unused/Waste Chemical licensed_disposal Transfer to Licensed Disposal Company dissolve->licensed_disposal incinerate Incineration licensed_disposal->incinerate end_node End: Waste Disposed incinerate->end_node spill->ppe contain_spill Contain and Absorb Spill spill->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate package_spill_waste Package Contaminated Materials decontaminate->package_spill_waste package_spill_waste->licensed_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Methoxytryptamine hydrochloride. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in all laboratory settings, including research, scientific, and drug development environments.

Essential Safety & Logistical Information

This compound is a tryptamine (B22526) derivative that requires careful handling due to its potential health hazards. It is considered a hazardous substance and is harmful if swallowed.[1][2] The primary routes of exposure are ingestion and inhalation of the crystalline powder.[1] Care must be taken to avoid dust formation, as fine dust can form explosive mixtures with air.[1]

Proper personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as respiratory exposure.[1][3] The substance should be used in a well-ventilated area, preferably within a chemical fume hood.[4] All waste materials must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for 5-Methoxytryptamine and its hydrochloride salt. It is important to note that toxicological data is not fully comprehensive, and the substance should be handled with care as if it were potentially more hazardous than the available data suggests.

PropertyValueSource
Chemical Formula C₁₁H₁₅ClN₂O[5]
Molecular Weight 226.7 g/mol [5]
Appearance Crystalline powder[1]
Melting Point 121-123 °C[6][7]
Solubility Soluble in water, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml)[1][5]
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[2][4]
LD50 (Intraperitoneal, Mouse) 176 mg/kg (for 5-Methoxytryptamine free base)[6]
Permissible Exposure Limits (PEL) Not established[8]

Detailed Operational Plan: Handling this compound

This step-by-step protocol is designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[9]

  • Designate a specific area within the fume hood for handling the compound.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) within the designated area before handling the chemical.

2. Personal Protective Equipment (PPE) Donning:

  • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[3]

  • Lab Coat: A buttoned lab coat is mandatory. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[1]

  • Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved N95 dust respirator is required to prevent inhalation.[10]

3. Weighing and Handling Procedure:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.

  • Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust.

  • If creating a solution, add the solvent to the powder slowly to avoid splashing.

  • Keep the container of this compound tightly sealed when not in use.

4. Post-Handling and Decontamination:

  • Thoroughly clean the work area with an appropriate solvent and wipe it down.

  • Dispose of all contaminated disposable materials (weigh boats, pipette tips, etc.) in the designated hazardous waste container.

  • Remove PPE in the correct order (gloves first), avoiding contact with the outside of the contaminated items.

  • Wash hands thoroughly with soap and water after removing PPE.

Detailed Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, masks), and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Container Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure containers are kept closed at all times except when adding waste.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

4. Final Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

  • Waste will be transported by a licensed hazardous waste disposal company for appropriate treatment, likely incineration at a permitted facility.

Safe Handling and Disposal Workflow

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe Verify Safety Measures handling_weigh Weigh Powder Carefully prep_ppe->handling_weigh Begin Work handling_dissolve Prepare Solution handling_weigh->handling_dissolve disposal_segregate Segregate Waste handling_weigh->disposal_segregate Generate Solid Waste cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate Experiment Complete handling_dissolve->disposal_segregate Generate Liquid Waste cleanup_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_ehs Contact EHS for Pickup disposal_store->disposal_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxytryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methoxytryptamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.